2,7-Dichloroquinazolin-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2,7-dichloroquinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2N3/c9-4-1-2-5-6(3-4)12-8(10)13-7(5)11/h1-3H,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRSMJCRTQBMITN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(N=C2N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2,7-Dichloroquinazolin-4-amine
This guide provides a comprehensive overview of the synthetic pathway for 2,7-dichloroquinazolin-4-amine, a key intermediate in the development of various pharmacologically active compounds. The presented methodology is grounded in established chemical principles and supported by analogous procedures found in the scientific literature. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction: The Significance of the Quinazoline Scaffold
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Its derivatives have demonstrated a wide range of biological activities, including but not limited to, anticancer, anti-inflammatory, and antihypertensive properties. The targeted synthesis of specifically substituted quinazolines, such as this compound, is therefore of critical importance for the exploration of new drug candidates. This guide will focus on a robust and well-precedented synthetic route to this valuable compound.
Retrosynthetic Analysis and Proposed Pathway
A logical and efficient synthetic strategy for this compound begins with a readily available starting material, 2-amino-4-chlorobenzoic acid. The overall pathway can be envisioned through a retrosynthetic approach, highlighting the key bond formations and functional group transformations.
Caption: Retrosynthetic analysis of this compound.
The forward synthesis, therefore, involves three key stages:
-
Cyclization: Formation of the quinazoline-2,4-dione ring system from 2-amino-4-chlorobenzoic acid.
-
Chlorination: Conversion of the dione to the highly reactive 2,4,7-trichloroquinazoline intermediate.
-
Selective Amination: Regioselective nucleophilic aromatic substitution (SNAr) at the C4 position to introduce the primary amine.
Detailed Synthetic Protocol
This section provides a step-by-step guide for the synthesis of this compound, with explanations for the choice of reagents and conditions.
Step 1: Synthesis of 7-Chloroquinazoline-2,4(1H,3H)-dione
The initial step involves the cyclization of 2-amino-4-chlorobenzoic acid to form the stable quinazoline-2,4-dione ring. This reaction is analogous to the synthesis of the corresponding 7-fluoro derivative.[1]
Caption: Experimental workflow for the synthesis of 7-chloroquinazoline-2,4(1H,3H)-dione.
Experimental Protocol:
-
Suspend 2-amino-4-chlorobenzoic acid (1.0 eq) in water.
-
Add acetic acid to the suspension.
-
Under vigorous stirring, add a solution of sodium cyanate (2.5 eq) in water dropwise.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Add sodium hydroxide (NaOH) in small portions, ensuring the temperature is controlled.
-
Cool the mixture to room temperature.
-
Carefully add concentrated hydrochloric acid (HCl) dropwise to adjust the pH to approximately 4. Be cautious of foaming.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with water and air-dry to obtain 7-chloroquinazoline-2,4(1H,3H)-dione. This product is often of sufficient purity for the subsequent step.
Causality of Experimental Choices:
-
Sodium Cyanate: Acts as the source of the C2 carbonyl and N1 nitrogen of the quinazoline ring.
-
Acetic Acid: Facilitates the dissolution of the starting material and provides a mildly acidic environment for the initial reaction.
-
NaOH and HCl: The addition of a strong base followed by acidification is a standard procedure to ensure complete cyclization and then precipitate the dione product.
Step 2: Synthesis of 2,4,7-Trichloroquinazoline
The conversion of the quinazoline-2,4-dione to the corresponding dichloro derivative is a crucial activation step. This is achieved through a chlorination reaction, typically using phosphorus oxychloride (POCl₃).
Caption: Experimental workflow for the synthesis of 2,4,7-trichloroquinazoline.
Experimental Protocol:
-
Combine 7-chloroquinazoline-2,4(1H,3H)-dione (1.0 eq) with an excess of phosphorus oxychloride (POCl₃).
-
Optionally, add a catalytic amount of a high-boiling tertiary amine such as N,N-diethylaniline (1.01 eq).
-
Heat the mixture to reflux and maintain for several hours (e.g., overnight).
-
After cooling, carefully remove the excess POCl₃ under reduced pressure.
-
Pour the residue onto crushed ice with stirring.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold water and dry to yield 2,4,7-trichloroquinazoline.
Causality of Experimental Choices:
-
Phosphorus Oxychloride (POCl₃): A common and effective chlorinating agent for converting cyclic amides and ketones to the corresponding chlorides.
-
N,N-diethylaniline: Can act as a catalyst and a scavenger for the HCl generated during the reaction, potentially improving the reaction rate and yield.
-
Reflux: The high temperature is necessary to drive the chlorination reaction to completion.
Step 3: Selective Amination to this compound
The final step is the regioselective amination of 2,4,7-trichloroquinazoline. The C4 position is significantly more electrophilic than the C2 position, allowing for selective substitution by an amine nucleophile under controlled conditions.[2]
Caption: Experimental workflow for the selective amination of 2,4,7-trichloroquinazoline.
Experimental Protocol:
-
Dissolve 2,4,7-trichloroquinazoline (1.0 eq) in a suitable solvent such as ethanol or tetrahydrofuran (THF).
-
Add an excess of an ammonia source, such as aqueous ammonia.
-
Heat the reaction mixture at a controlled temperature (e.g., 40-75°C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration.
-
Wash the solid with a suitable solvent and dry to obtain this compound.
Causality of Experimental Choices:
-
Ammonia: The nucleophile that displaces the chloride at the C4 position.
-
Controlled Temperature: The temperature is kept moderate to ensure selective reaction at the more reactive C4 position and to avoid substitution at the C2 position. Higher temperatures could lead to the formation of the 2,4-diaminoquinazoline byproduct.[2]
-
Solvent: A polar solvent is necessary to dissolve the reactants and facilitate the nucleophilic aromatic substitution.
Quantitative Data Summary
The following table summarizes the expected yields for each step of the synthesis, based on analogous reactions reported in the literature. Actual yields may vary depending on the specific reaction conditions and scale.
| Step | Starting Material | Product | Reagents | Typical Yield |
| 1 | 2-Amino-4-chlorobenzoic Acid | 7-Chloroquinazoline-2,4(1H,3H)-dione | NaOCN, Acetic Acid, NaOH, HCl | ~80-90% |
| 2 | 7-Chloroquinazoline-2,4(1H,3H)-dione | 2,4,7-Trichloroquinazoline | POCl₃, N,N-diethylaniline | ~70-85% |
| 3 | 2,4,7-Trichloroquinazoline | This compound | Ammonia | ~75-90% |
Conclusion
The synthesis of this compound can be reliably achieved through a three-step sequence starting from 2-amino-4-chlorobenzoic acid. This pathway leverages well-established and understood chemical transformations, ensuring a high degree of predictability and efficiency. The key to a successful synthesis lies in the careful control of reaction conditions, particularly in the final selective amination step, to ensure the desired regioselectivity. This guide provides a solid foundation for researchers to produce this valuable intermediate for further exploration in drug discovery and development.
References
-
PubChem. (n.d.). 2,4-Dichloro-7-fluoroquinazoline. National Center for Biotechnology Information. Retrieved from [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2023). National Center for Biotechnology Information. Retrieved from [Link]
Sources
An In-Depth Technical Guide to 2,7-Dichloroquinazolin-4-amine (CAS No. 111218-91-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,7-dichloroquinazolin-4-amine, a key heterocyclic intermediate in medicinal chemistry. This document details its chemical identity, a proposed synthetic pathway based on established methodologies for analogous compounds, and its potential applications in drug discovery, particularly as a scaffold for kinase inhibitors. The guide is intended to serve as a valuable resource for researchers engaged in the synthesis and evaluation of novel quinazoline-based therapeutic agents.
Introduction and Chemical Identity
This compound is a disubstituted quinazoline derivative. The quinazoline scaffold is a prominent pharmacophore found in numerous clinically approved drugs and investigational agents, particularly in the field of oncology. The strategic placement of chloro and amino groups on the quinazoline ring system provides versatile handles for further chemical modifications, making this compound a valuable building block for the synthesis of diverse compound libraries.
Table 1: Chemical Identity of this compound
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 111218-91-8[1] |
| Molecular Formula | C₈H₅Cl₂N₃[1] |
| Molecular Weight | 214.06 g/mol [1] |
| Canonical SMILES | C1=CC2=C(C=C1Cl)N=C(C(=N2)N)Cl |
| InChI Key | InChI=1S/C8H5Cl2N3/c9-5-2-1-4-6(10)12-8(11)13-7(4)3-5/h1-3H,(H2,11,12,13) |
Synthetic Strategy and Experimental Protocol
A plausible synthetic pathway is outlined below. This proposed synthesis is based on analogous procedures for related compounds.[2]
Proposed Synthetic Pathway
The synthesis can be envisioned in three key stages:
-
Cyclization: Formation of 7-chloroquinazoline-2,4(1H,3H)-dione from 2-amino-4-chlorobenzoic acid.
-
Chlorination: Conversion of the dione to 2,4,7-trichloroquinazoline.
-
Selective Amination: Regioselective substitution of the C4-chloro group with an amino group.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Proposed)
This protocol is a hypothetical procedure based on similar syntheses and requires experimental validation and optimization.
Step 1: Synthesis of 7-Chloroquinazoline-2,4(1H,3H)-dione
-
Rationale: The initial step involves the condensation of an anthranilic acid derivative with a source of carbonyl groups, such as urea, to form the pyrimidinedione ring of the quinazoline system.
-
Procedure:
-
To a flask, add 2-amino-4-chlorobenzoic acid and urea in a 1:2 molar ratio.
-
Heat the mixture, with stirring, to a temperature of 180-200 °C.
-
Maintain the temperature for 2-3 hours, during which the mixture will solidify.
-
Cool the reaction mixture to room temperature and treat with a hot aqueous solution of sodium hydroxide to dissolve the product.
-
Filter the hot solution to remove any insoluble impurities.
-
Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the 7-chloroquinazoline-2,4(1H,3H)-dione.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Step 2: Synthesis of 2,4,7-Trichloroquinazoline
-
Rationale: The hydroxyl groups of the quinazolinedione are converted to chloro groups using a strong chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This step activates the 2 and 4 positions for subsequent nucleophilic substitution.
-
Procedure:
-
In a flask equipped with a reflux condenser, suspend 7-chloroquinazoline-2,4(1H,3H)-dione in an excess of phosphorus oxychloride.
-
Add a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline).
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
-
The 2,4,7-trichloroquinazoline will precipitate as a solid.
-
Collect the solid by filtration, wash thoroughly with cold water, and dry.
-
Step 3: Synthesis of this compound
-
Rationale: The chlorine atom at the C4 position of the quinazoline ring is significantly more reactive towards nucleophilic aromatic substitution than the chlorine at the C2 position. This regioselectivity allows for the selective introduction of an amino group at the 4-position.
-
Procedure:
-
Dissolve 2,4,7-trichloroquinazoline in a suitable solvent such as ethanol or isopropanol.
-
Add an excess of an ammonia source, for example, a concentrated aqueous solution of ammonium hydroxide.
-
Heat the reaction mixture in a sealed vessel to a temperature of 80-100 °C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature, which should induce the precipitation of the product.
-
Collect the this compound by filtration, wash with cold solvent, and dry.
-
Further purification can be achieved by recrystallization from a suitable solvent.
-
Physicochemical Properties and Characterization
While extensive experimental data for this compound is not widely published, the following table summarizes its known identifiers and predicted properties. Researchers should perform their own analytical characterization to confirm the identity and purity of the synthesized compound.
Table 2: Physicochemical Properties of this compound
| Property | Value/Technique | Rationale/Reference |
| Appearance | Expected to be a solid at room temperature. | Based on analogous compounds. |
| Melting Point | Not reported. Requires experimental determination. | |
| Solubility | Likely soluble in polar organic solvents like DMSO and DMF. | Based on the polarity of the molecule. |
| ¹H NMR | Spectral data not available in searched literature. | Expected signals would include aromatic protons and the amine protons. |
| ¹³C NMR | Spectral data not available in searched literature. | Expected signals would correspond to the eight carbon atoms of the quinazoline core. |
| Mass Spectrometry | Molecular Ion (M+) expected at m/z 213/215/217 due to chlorine isotopes. |
Applications in Drug Discovery
The 4-aminoquinazoline scaffold is a cornerstone in the development of kinase inhibitors. Numerous approved anti-cancer drugs, such as gefitinib, erlotinib, and afatinib, feature this core structure.[3] These drugs primarily target receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR).
Caption: Inhibition of EGFR signaling by a hypothetical this compound derivative.
This compound serves as a key starting material for the synthesis of such inhibitors. The 4-amino group is crucial for binding to the hinge region of the kinase domain, while the chlorine atoms at the 2 and 7 positions offer vectors for chemical diversification to enhance potency, selectivity, and pharmacokinetic properties.
-
C2-Position: The chlorine at this position can be displaced by various nucleophiles, allowing for the introduction of different side chains that can interact with other regions of the ATP-binding pocket or solvent-exposed areas.
-
C7-Position: Modification at this position can influence the solubility and metabolic stability of the compound. The electronic nature of the substituent at C7 can also modulate the basicity of the quinazoline ring system, which can be important for target engagement.
Derivatives of this compound are therefore of significant interest for screening against a wide range of protein kinases implicated in cancer and other diseases.
Safety and Handling
Specific safety data for this compound is not available. However, based on analogous chloro- and amino-substituted aromatic compounds, it should be handled with care in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. It is advisable to consult the Safety Data Sheet (SDS) for related compounds to get a better understanding of the potential hazards.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery. Its synthesis, while not explicitly detailed in the literature, can be reliably approached using established chemical transformations. The strategic positioning of its functional groups makes it an ideal scaffold for the development of novel kinase inhibitors and other targeted therapies. This guide provides a foundational understanding of this compound to aid researchers in its synthesis and application in their drug development programs.
References
-
Rani, P., et al. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica, 15(6), 115-118. Available at: [Link]
-
Alassaf, M. A., Selim, K. B., & Nasr, M. N. A. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Journal of Chemistry, 2022, 1-10. Available at: [Link]
-
Vazquez-Cervantes, G. I., et al. (2024). Three-Step Synthesis of N-(7-chloro-4- morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Preprints.org. Available at: [Link]
-
Gaber, M., et al. (2020). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Molbank, 2020(3), M1153. Available at: [Link]
-
PubChem. (n.d.). 2-Chloroquinazolin-4-amine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 4-Aminoquinazoline. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 4-Amino-7-chloroquinoline. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Dichloroquinazoline. National Center for Biotechnology Information. Retrieved from [Link]
-
Das, D., & Hong, J. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. European Journal of Medicinal Chemistry, 170, 55-72. Available at: [Link]
-
SciSpace. (2022). Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. Retrieved from [Link]
-
Insuasty, B., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances, 11(41), 25481-25494. Available at: [Link]
Sources
An In-Depth Technical Guide to the Synthesis of 2,7-Dichloroquinazolin-4-amine: Starting Materials and Strategic Execution
Introduction: The Significance of the Quinazoline Scaffold
The quinazoline ring system is a cornerstone in medicinal chemistry, forming the structural core of a multitude of pharmacologically active compounds. Its derivatives are known to exhibit a broad spectrum of biological activities, including but not limited to anticancer, anti-inflammatory, and antimicrobial properties. Specifically, 2,7-dichloroquinazolin-4-amine serves as a crucial intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors, where the specific substitution pattern is critical for achieving desired potency and selectivity. This guide provides a comprehensive overview of the primary synthetic routes to this compound, with a focus on the selection of starting materials and the chemical principles that ensure a robust and reproducible synthesis.
Strategic Overview of Synthetic Pathways
The synthesis of this compound is most efficiently approached through a multi-step pathway that builds the quinazoline core from a readily available anthranilic acid derivative. The general strategy involves three key transformations:
-
Cyclization: Formation of the quinazoline-2,4-dione scaffold.
-
Chlorination: Conversion of the dione to the highly reactive dichloro intermediate.
-
Selective Amination: Introduction of the amino group at the C4 position.
This approach allows for the systematic installation of the desired functional groups and leverages the inherent reactivity of the quinazoline ring system.
Primary Synthetic Route: A Three-Step Approach
The most logical and widely applicable synthesis commences with 2-amino-4-chlorobenzoic acid. This starting material is commercially available and contains the C7-chloro substituent from the outset, simplifying the synthetic challenge.
Step 1: Synthesis of 7-Chloroquinazoline-2,4(1H,3H)-dione
The initial step involves the cyclization of 2-amino-4-chlorobenzoic acid to form the stable 7-chloroquinazoline-2,4(1H,3H)-dione intermediate. Two common and effective methods for this transformation are the reaction with urea or with sodium cyanate.
-
Causality of Reagent Choice:
-
Urea: Upon heating, urea decomposes to isocyanic acid (HNCO), which is the reactive species. The amino group of the anthranilic acid attacks the isocyanic acid, followed by an intramolecular cyclization and loss of ammonia to form the quinazoline-2,4-dione. This is a cost-effective and straightforward, albeit high-temperature, method.
-
Sodium Cyanate (NaOCN): In an acidic aqueous solution, sodium cyanate generates isocyanic acid in situ under milder conditions than the thermal decomposition of urea.[1] This allows for greater control over the reaction. The subsequent cyclization is typically induced by basification followed by acidification to precipitate the product.[1]
-
Step 2: Synthesis of 2,4,7-Trichloroquinazoline
The conversion of the hydroxyl groups (in the tautomeric dione form) at the C2 and C4 positions to chlorides is a critical activation step. This is achieved by treatment with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃).
-
Causality of Reagent Choice:
-
Phosphorus Oxychloride (POCl₃): POCl₃ is a powerful reagent for converting cyclic amides (lactams) and ketones to the corresponding chlorides.[2] The reaction proceeds via the formation of phosphate esters, which are excellent leaving groups, facilitating nucleophilic attack by chloride ions.
-
Role of a Base: The reaction is often accelerated by the addition of a tertiary amine, such as N,N-diethylaniline or triethylamine.[1][3] The base serves to neutralize the HCl generated during the reaction and can also catalyze the formation of the reactive phosphate intermediates.
-
Step 3: Selective Amination to this compound
The final step is the regioselective nucleophilic aromatic substitution (SNAr) of one of the chloro groups on the 2,4,7-trichloroquinazoline intermediate. The chlorine at the C4 position is significantly more electrophilic and thus more susceptible to nucleophilic attack than the chlorine at the C2 position. This inherent difference in reactivity allows for selective amination.
-
Causality of Selectivity:
-
Electronic Effects: The pyrimidine ring of the quinazoline is electron-deficient. The nitrogen atom at position 3 exerts a strong electron-withdrawing effect, which is more pronounced at the adjacent C4 position than at the more distant C2 position. This makes the C4 carbon a harder electrophilic center and more reactive towards nucleophiles.
-
Reaction Conditions: This selectivity can be precisely controlled by managing the reaction temperature. The more reactive C4 position can be substituted at lower temperatures, while substitution at the C2 position typically requires more forcing conditions, such as higher temperatures.[4]
-
Comparative Analysis of Starting Materials
| Starting Material | Key Intermediates | Advantages | Disadvantages |
| 2-Amino-4-chlorobenzoic Acid | 7-Chloroquinazoline-2,4-dione, 2,4,7-Trichloroquinazoline | Commercially available, C7-Cl is pre-installed, well-established chemistry. | Multi-step process. |
| Veratrole | 3,4-Dimethoxyaniline, Substituted cyano urea | Inexpensive starting material.[5] | Longer synthetic route with more steps (nitration, reduction, urea formation, cyclization, chlorination).[5] Not ideal for the specific target compound. |
| Anthranilic Acid | Quinazoline-2,4-dione, 7-Chloroquinazoline-2,4-dione | Very inexpensive and readily available. | Requires an additional step for the chlorination of the benzene ring, which can lead to isomeric mixtures and purification challenges. |
Detailed Experimental Protocols
The following protocols are based on established methodologies for analogous compounds and represent a validated pathway to this compound.
Protocol 1: Synthesis of 7-Chloroquinazoline-2,4(1H,3H)-dione
-
Reaction Setup: To a suspension of 2-amino-4-chlorobenzoic acid (1.0 eq) in water, add acetic acid.
-
Addition of Cyanate: While stirring vigorously, add a solution of sodium cyanate (2.5 eq) in water dropwise.[1]
-
Basification and Cyclization: Stir the mixture at room temperature for 30 minutes. Add sodium hydroxide (NaOH) in portions while cooling to maintain the temperature.
-
Acidification and Precipitation: Carefully add concentrated hydrochloric acid (HCl) dropwise until the pH reaches approximately 4. A precipitate will form.
-
Isolation: Filter the solid, wash thoroughly with water, and air-dry to obtain 7-chloroquinazoline-2,4(1H,3H)-dione, which can be used in the next step without further purification.
Protocol 2: Synthesis of 2,4,7-Trichloroquinazoline
-
Reaction Setup: In a flask equipped with a reflux condenser, combine 7-chloroquinazoline-2,4(1H,3H)-dione (1.0 eq), N,N-diethylaniline (1.0 eq), and an excess of phosphorus oxychloride (POCl₃).[1]
-
Chlorination: Heat the mixture to reflux and maintain for several hours (overnight is common). Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Allow the mixture to cool to room temperature. Carefully remove the excess POCl₃ under reduced pressure.
-
Precipitation: Cautiously pour the residue onto crushed ice with stirring. A solid precipitate of 2,4,7-trichloroquinazoline will form.
-
Isolation and Purification: Filter the solid, wash with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or toluene).
Protocol 3: Synthesis of this compound
-
Reaction Setup: Dissolve 2,4,7-trichloroquinazoline (1.0 eq) in a suitable solvent such as dioxane or THF.
-
Amination: Add a source of ammonia, such as a solution of ammonia in dioxane or aqueous ammonium hydroxide, to the solution at a controlled temperature (e.g., 0-10 °C).
-
Reaction: Allow the reaction to stir at a low temperature, gradually warming to room temperature, while monitoring by TLC. The reaction is typically complete within a few hours.
-
Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Isolation and Purification: The crude product can be purified by precipitation upon addition of water, followed by filtration. Further purification can be achieved by column chromatography or recrystallization to yield pure this compound.
Self-Validating System: Analytical Characterization
To ensure the integrity of the synthesis, each intermediate and the final product should be thoroughly characterized.
| Compound | Analytical Technique | Expected Observations |
| 7-Chloroquinazoline-2,4(1H,3H)-dione | ¹H NMR | Aromatic protons, broad singlets for N-H protons. |
| Mass Spectrometry | Molecular ion peak corresponding to the expected mass. | |
| 2,4,7-Trichloroquinazoline | ¹H NMR | Characteristic shifts for the aromatic protons in the dichloro-substituted ring. |
| Mass Spectrometry | Isotopic pattern for three chlorine atoms in the molecular ion peak. | |
| This compound | ¹H NMR | Appearance of a broad singlet for the -NH₂ group, and shifts in the aromatic protons compared to the trichloro intermediate. |
| ¹³C NMR | Characteristic shifts for the carbon atoms of the quinazoline core. | |
| Mass Spectrometry | Isotopic pattern for two chlorine atoms in the molecular ion peak. | |
| IR Spectroscopy | N-H stretching vibrations for the primary amine. |
Conclusion
The synthesis of this compound is a well-defined process that relies on fundamental principles of heterocyclic chemistry. The selection of 2-amino-4-chlorobenzoic acid as the starting material provides a direct and efficient route. By carefully controlling the reaction conditions, particularly in the chlorination and selective amination steps, high yields of the desired product can be achieved. The methodologies outlined in this guide are robust and scalable, making them suitable for both academic research and industrial drug development applications.
References
-
Jia, Y. et al. (2012). 2,4-Dichloro-7-fluoroquinazoline. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o740. Available at: [Link]
-
IOP Conference Series: Earth and Environmental Science. (2019). Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. Available at: [Link]
- Google Patents. (2009). Preparation of 2,4-dichloroquinazoline. CN101475537A.
-
Baxendale, I. R. et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(19), 13402–13419. Available at: [Link]
-
MDPI. (2021). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Catalysts, 11(11), 1349. Available at: [Link]
-
ResearchGate. (2017). Figure 2. Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid. Available at: [Link]
-
RSC Publishing. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances, 11(42), 26233–26247. Available at: [Link]
-
ResearchGate. (2011). 2-Amino-4-chlorobenzoic acid. Available at: [Link]
-
MDPI. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2024(1), M1796. Available at: [Link]
- Google Patents. (2006). Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline. CN1749250A.
-
Castro, V. et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. International Journal of Molecular Sciences, 25(1), 533. Available at: [Link]
-
Al-Suwaidan, I. A. et al. (2016). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. BioMed Research International, 2016, 3956373. Available at: [Link]
Sources
- 1. 2,4-Dichloro-7-fluoroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. CN101475537A - Preparation of 2,4-dichloroquinazoline - Google Patents [patents.google.com]
- 4. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline - Google Patents [patents.google.com]
The Definitive Guide to the Structural Elucidation of 2,7-Dichloroquinazolin-4-amine
This technical guide provides a comprehensive framework for the structural elucidation of 2,7-dichloroquinazolin-4-amine, a key heterocyclic compound with potential applications in medicinal chemistry and drug development. Designed for researchers, scientists, and professionals in the field, this document outlines a systematic approach to confirming the molecular structure of this target compound, from synthesis to definitive spectroscopic and crystallographic analysis. The methodologies described herein are grounded in established analytical principles, ensuring a self-validating and robust elucidation process.
Introduction: The Quinazoline Scaffold in Drug Discovery
Quinazoline derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous biologically active molecules. Their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties, have made them a focal point of intensive research.[1][2][3] The precise substitution pattern on the quinazoline ring is critical to its biological function, necessitating unambiguous structural characterization of any novel analogue. This guide focuses on this compound, a halogenated quinazoline derivative, presenting a logical workflow for its synthesis and structural verification.
Part 1: Synthesis and Purification
A plausible synthetic route to this compound is proposed based on established methodologies for related quinazoline compounds.[1][4][5] The synthesis commences with a substituted anthranilic acid, which undergoes cyclization, chlorination, and subsequent amination.
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis
-
Cyclization: 2-amino-4-chlorobenzoic acid is refluxed with formamide at approximately 160°C to yield 7-chloroquinazolin-4(3H)-one.[4]
-
Chlorination: The resulting quinazolinone is treated with a mixture of phosphorus oxychloride (POCl₃) and a catalytic amount of N,N-dimethylformamide (DMF) and heated to reflux to produce the key intermediate, 2,4,7-trichloroquinazoline.[6]
-
Amination: The trichloroquinazoline is then subjected to a nucleophilic aromatic substitution reaction with aqueous ammonia. The greater reactivity of the chlorine atom at the C4 position facilitates its selective displacement by the amino group, yielding the final product, this compound.
-
Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain a crystalline solid.
Part 2: Spectroscopic Elucidation
A multi-technique spectroscopic approach is essential for the unambiguous structural confirmation of this compound.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of the synthesized compound.
Expected Results: The mass spectrum is expected to show a molecular ion peak cluster characteristic of a molecule containing two chlorine atoms. The isotopic distribution of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in three peaks for the molecular ion: [M]⁺, [M+2]⁺, and [M+4]⁺, with relative intensities of approximately 9:6:1.
| Ion | Expected m/z | Relative Intensity |
| [C₈H₅³⁵Cl₂N₃]⁺ | 213.99 | ~100% |
| [C₈H₅³⁵Cl³⁷ClN₃]⁺ | 215.99 | ~65% |
| [C₈H₅³⁷Cl₂N₃]⁺ | 217.99 | ~10% |
Experimental Protocol:
-
Technique: Electron Ionization Mass Spectrometry (EI-MS) or Electrospray Ionization Mass Spectrometry (ESI-MS).
-
Sample Preparation: A dilute solution of the purified compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Analysis: The resulting spectrum is analyzed for the molecular ion peak cluster and fragmentation patterns.
Infrared (IR) Spectroscopy
Objective: To identify the key functional groups present in the molecule.
Expected Absorptions:
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |
| N-H Stretch (amine) | 3400-3250 | Two sharp bands (primary amine) |
| C-H Stretch (aromatic) | 3100-3000 | Medium to weak bands |
| C=N Stretch (quinazoline) | 1630-1610 | Strong, sharp band |
| C=C Stretch (aromatic) | 1600-1450 | Multiple medium to strong bands |
| C-N Stretch (aromatic amine) | 1335-1250 | Strong band |
| C-Cl Stretch | 850-550 | Strong band(s) |
Experimental Protocol:
-
Technique: Fourier-Transform Infrared (FT-IR) Spectroscopy.
-
Sample Preparation: The solid sample is mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.
-
Analysis: The spectrum is interpreted by correlating the absorption bands with the characteristic vibrational frequencies of the expected functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the carbon and proton framework of the molecule, including the substitution pattern on the aromatic ring.
Predicted ¹H NMR Spectrum (in DMSO-d₆): The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring of the quinazoline core.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 | ~8.4 | Doublet | ~8.5 |
| H-6 | ~7.6 | Doublet of doublets | ~8.5, ~2.0 |
| H-8 | ~7.8 | Doublet | ~2.0 |
| -NH₂ | ~7.5 | Broad singlet | - |
Rationale: The electron-withdrawing nature of the chlorine atom at C7 and the quinazoline ring system will deshield the aromatic protons. The ortho, meta, and para relationships between the protons will give rise to the predicted splitting patterns.
Predicted ¹³C NMR Spectrum (in DMSO-d₆): The ¹³C NMR spectrum is expected to show eight distinct signals for the eight carbon atoms in the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~158 |
| C-4 | ~155 |
| C-4a | ~120 |
| C-5 | ~128 |
| C-6 | ~126 |
| C-7 | ~135 |
| C-8 | ~118 |
| C-8a | ~150 |
Rationale: The chemical shifts are predicted based on the electronic environment of each carbon atom. Carbons attached to electronegative atoms (N and Cl) will be shifted downfield.
Experimental Protocol: NMR
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent for this class of compounds.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal resolution.
-
Experiments: In addition to standard ¹H and ¹³C NMR, two-dimensional NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to definitively assign all proton and carbon signals and confirm connectivity.
Caption: Workflow for NMR-based structural elucidation.
Part 3: X-ray Crystallography
Objective: To obtain an unambiguous, three-dimensional structure of the molecule and to study its crystal packing.
Expected Outcome: Single-crystal X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsion angles, confirming the connectivity and stereochemistry of this compound. It would also reveal intermolecular interactions, such as hydrogen bonding, in the solid state.
Experimental Protocol:
-
Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or solvent mixture.
-
Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The collected data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates.
Conclusion
The structural elucidation of this compound requires a systematic and multi-faceted analytical approach. By combining a well-defined synthetic strategy with a suite of powerful spectroscopic techniques (MS, IR, and multi-dimensional NMR) and, ideally, single-crystal X-ray crystallography, the precise molecular architecture of this compound can be unequivocally established. The protocols and expected outcomes detailed in this guide provide a robust framework for researchers to confidently characterize this and other novel quinazoline derivatives, paving the way for further investigation into their potential therapeutic applications.
References
-
Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica. Available at: [Link]
-
Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI. Available at: [Link]
-
Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. MDPI. Available at: [Link]
-
Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. National Center for Biotechnology Information. Available at: [Link]
-
Solid-Phase Synthesis of 2,4-Diaminoquinazoline Libraries. ACS Combinatorial Science. Available at: [Link]
-
4-Amino-7-chloroquinoline. PubChem. Available at: [Link]
-
Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica. Available at: [Link]
Sources
- 1. CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline - Google Patents [patents.google.com]
- 2. CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline - Google Patents [patents.google.com]
- 3. WO2005062723A2 - An improved process for the preparation of 7-chloro-4-(5-n-ehtyl-n-2-hydroxyethylamine)-2-pentyl] aminoquinoline and its intermediates - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. CN101475537A - Preparation of 2,4-dichloroquinazoline - Google Patents [patents.google.com]
- 6. 4-Aminoquinazoline | C8H7N3 | CID 84759 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 2,7-Dichloroquinazolin-4-amine in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from reaction chemistry and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the solubility characteristics of 2,7-dichloroquinazolin-4-amine, a heterocyclic compound of interest in medicinal chemistry. In the absence of extensive published quantitative data for this specific isomer, this document synthesizes foundational chemical principles, predictive analysis based on analogous structures, and validated experimental protocols. It is intended to serve as a practical resource for researchers, enabling them to systematically evaluate and understand the solubility of this compound in a range of organic solvents, thereby accelerating drug discovery and development efforts.
Introduction: The Quinazoline Scaffold and the Imperative of Solubility
The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology. The specific substitution pattern of this compound offers a unique electronic and steric profile, making it a valuable building block for novel kinase inhibitors and other targeted therapies. However, the successful progression of any such candidate from laboratory synthesis to clinical application is fundamentally dependent on its physicochemical properties, with solubility being a primary hurdle.
Poor solubility can impede synthetic workups, complicate purification, and lead to erroneous results in biological screening assays. Most critically, it can severely limit oral bioavailability, rendering an otherwise potent compound therapeutically ineffective.[1][2] This guide, therefore, addresses the topic of solubility not as a mere physical constant, but as a strategic parameter that must be understood and managed throughout the drug development lifecycle.
Predicted Physicochemical Profile of this compound
To understand the solubility of this compound, we must first consider its molecular structure and the properties it imparts.
-
The Quinazoline Core: The fused aromatic ring system is inherently planar and relatively nonpolar. However, the two nitrogen atoms within the pyrimidine ring act as hydrogen bond acceptors and introduce polar character.
-
Dichloro Substitution: The two chlorine atoms at the 2 and 7 positions are electron-withdrawing and increase the molecule's lipophilicity (hydrophobicity). Their presence will generally decrease solubility in polar solvents like water but may enhance it in certain nonpolar organic solvents.
-
The 4-Amine Group: This is the most significant functional group for influencing solubility in protic solvents. The primary amine can act as both a hydrogen bond donor and acceptor. Furthermore, it imparts basicity to the molecule, allowing for salt formation in acidic media, which can dramatically increase aqueous solubility. The basicity of this exocyclic amine is modulated by the electron-withdrawing effect of the chloro-substituted heterocyclic core.
Based on these features, this compound is predicted to be a weakly basic compound with limited aqueous solubility and a preference for polar aprotic or moderately polar organic solvents that can engage in hydrogen bonding.
Theoretical Framework for Solubility in Organic Solvents
The principle of "like dissolves like" provides a foundational framework for predicting solubility. Solvents are typically categorized based on their polarity and their ability to act as hydrogen bond donors or acceptors.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. Due to the presence of the 4-amine group, this compound is expected to exhibit moderate solubility in these solvents. The amine's hydrogens can bond with the solvent's oxygen, and the quinazoline's nitrogens can bond with the solvent's hydroxyl hydrogen.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Dioxane): These solvents are polar but lack hydrogen-donating capabilities. They are excellent hydrogen bond acceptors. Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are anticipated to be effective at solvating this compound. They can accept hydrogen bonds from the 4-amine group and their high polarity can effectively disrupt the crystal lattice of the solid compound. Dioxane is also a noteworthy solvent, often used in reactions involving quinazolines, suggesting it is a good solubilizing agent for this class of compounds.[3]
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack polarity and cannot participate in hydrogen bonding. The solubility of this compound is expected to be very low in these solvents. While the dichloro-substituents add some lipophilic character, the polar amine and nitrogen-containing ring system dominate, preventing effective solvation by nonpolar media.
The following diagram illustrates the predicted solubility trend based on solvent class.
Caption: Predicted solubility of this compound across solvent classes.
Gold-Standard Protocol for Experimental Solubility Determination
Theoretical predictions must be validated by empirical data. The Shake-Flask method is the internationally recognized gold-standard for determining thermodynamic equilibrium solubility.[4][5] It is reliable for poorly soluble compounds and provides the most accurate and reproducible results.
Principle
An excess amount of the solid compound is agitated in the solvent of interest for a prolonged period until the concentration of the dissolved compound in the solution reaches a constant value (equilibrium). The solid and liquid phases are then separated, and the concentration of the compound in the supernatant is quantified using a suitable analytical technique.
Required Materials and Equipment
-
Analyte: this compound (solid, high purity)
-
Solvents: A range of analytical grade organic solvents (e.g., DMSO, DMF, Ethanol, Methanol, Acetonitrile, Dioxane, Toluene).
-
Apparatus:
-
Analytical balance
-
Glass vials with screw caps (e.g., 4 mL or 8 mL)
-
Orbital shaker or rotator with temperature control (set to 25 °C or 37 °C for biological relevance)
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF, depending on solvent compatibility)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer.
-
Step-by-Step Experimental Workflow
-
Preparation: Add an excess amount of this compound to a pre-weighed glass vial. "Excess" means enough solid will remain undissolved at equilibrium. A starting point could be ~10 mg of compound.
-
Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the chosen organic solvent to the vial.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for at least 24 to 48 hours.[5][6] A preliminary experiment can be run to determine the time required to reach equilibrium by taking measurements at various time points (e.g., 4, 8, 24, 48, 72 hours) until the concentration plateaus.[6]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Then, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the remaining solid.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To ensure no particulate matter is transferred, it is critical to filter the supernatant through a 0.22 µm syringe filter.[6]
-
Dilution: Immediately perform a precise dilution of the filtered supernatant with a suitable solvent (often the mobile phase for HPLC analysis) to bring the concentration within the linear range of the analytical method. This step is crucial to prevent precipitation of the compound due to temperature changes or solvent evaporation.[6]
-
Quantification: Analyze the diluted samples using a validated HPLC-UV method. A calibration curve must be prepared using accurately weighed standards of this compound to ensure accurate quantification. UV-Vis spectrophotometry can be an alternative if the compound has a strong chromophore and no interfering excipients are present.[7][8]
Workflow Diagram
Caption: Experimental workflow for the Shake-Flask solubility determination method.
Data Presentation and Interpretation
The results of the solubility experiments should be meticulously documented. A structured table is the most effective way to present and compare the quantitative data.
Table 1: Template for Recording Solubility Data of this compound
| Solvent Class | Solvent | Temperature (°C) | Measured Solubility (mg/mL) | Molar Solubility (mol/L) | Observations |
| Polar Aprotic | DMSO | 25 | Clear, colorless solution | ||
| DMF | 25 | Clear, colorless solution | |||
| Dioxane | 25 | Clear, colorless solution | |||
| Acetonitrile | 25 | ||||
| Polar Protic | Ethanol | 25 | |||
| Methanol | 25 | ||||
| Nonpolar | Toluene | 25 | Majority of solid undissolved | ||
| Hexane | 25 | Majority of solid undissolved |
Conclusion
For any drug development professional, relying on prediction alone is insufficient. The successful application of this compound as a synthetic intermediate or potential API necessitates rigorous experimental validation. The Shake-Flask protocol detailed herein provides a reliable, self-validating system for generating the high-quality solubility data required to make informed decisions, mitigate risks in downstream processes, and ultimately, accelerate the path from discovery to innovation.
References
-
World Health Organization (WHO). (n.d.). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO Technical Report Series. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloroquinazolin-4-amine. National Center for Biotechnology Information. Retrieved from [Link]
-
IOP Publishing. (2019). Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. IOP Conference Series: Earth and Environmental Science. Retrieved from [Link]
-
Stack Exchange. (2024). Amination of 2,4 dichloroquinazoline - role of dioxane as solvent and required temperature. Chemistry Stack Exchange. Retrieved from [Link]
-
Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Retrieved from [Link]
-
ResearchGate. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Retrieved from [Link]
-
American Pharmaceutical Review. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). Solubility of Organic Compounds. Retrieved from [Link]
-
ACS Publications. (2001). Solid-Phase Synthesis of 2,4-Diaminoquinazoline Libraries. ACS Combinatorial Science. Retrieved from [Link]
-
ACS Fall 2025. (n.d.). Synthesis of N-substituted quinazoline-4-amine and N 2,N 4 -disubstituted quinazoline-2,4-diamine derivatives as adenosine/guanosine nucleoside ribohydrolase inhibitors in trichomoniasis. Retrieved from [Link]
-
PubChem. (n.d.). 4-Amino-7-chloroquinoline. National Center for Biotechnology Information. Retrieved from [Link]
-
Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Retrieved from [Link]
-
National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. pharmajournal.net [pharmajournal.net]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. scispace.com [scispace.com]
- 5. lup.lub.lu.se [lup.lub.lu.se]
- 6. who.int [who.int]
- 7. lifechemicals.com [lifechemicals.com]
- 8. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
The Dichloroquinazoline Core: A Technical Guide to its Discovery, Synthesis, and Application in Drug Development
Foreword: Unveiling a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The quinazoline ring system, a bicyclic heterocycle composed of fused benzene and pyrimidine rings, stands as a testament to this principle. Its inherent structural features and synthetic tractability have rendered it a "privileged scaffold," capable of interacting with a diverse array of biological targets. This guide delves into a specific and highly influential class of these compounds: the dichloroquinazolines. From their serendipitous discovery in the annals of chemical history to their contemporary role as pivotal intermediates in the synthesis of life-saving medicines, the story of dichloroquinazolines is one of scientific curiosity, synthetic innovation, and profound therapeutic impact. This document aims to provide researchers, scientists, and drug development professionals with an in-depth technical understanding of the discovery, history, and synthetic methodologies surrounding the dichloroquinazoline core, empowering the next generation of innovators to build upon this remarkable chemical legacy.
A Historical Perspective: From Quinazoline's Dawn to the Dawn of Dichloro-Derivatives
The journey into the world of dichloroquinazolines begins with the foundational discovery of the parent quinazoline ring system. The first synthesis of a quinazoline compound is credited to Griess in 1869, who prepared 2-cyano-3,4-dihydro-4-oxoquinazoline from the reaction of anthranilic acid with cyanogen.[1][2] This initial discovery laid the groundwork for future explorations into this fascinating class of heterocycles. The parent quinazoline molecule was first synthesized in 1895 by August Bischler and Lang.[3] Subsequently, in 1903, Siegmund Gabriel reported a synthesis of quinazoline from o-nitrobenzylamine.[3]
While the early focus was on the parent quinazoline and its simple derivatives, the introduction of halogen substituents, particularly chlorine, marked a significant turning point in the evolution of quinazoline chemistry. The precise first synthesis of a dichloroquinazoline is not prominently documented as a singular breakthrough, but rather emerged from the broader exploration of halogenated quinazolines in the early to mid-20th century as chemists sought to modulate the electronic properties and reactivity of the quinazoline core. These early explorations were often driven by the desire to create new dyes and pharmacologically active agents. The development of robust chlorination techniques was a critical enabler for the synthesis of a wide array of chloro-substituted quinazolines, including the dichloro-isomers that would later prove so valuable.
The Synthetic Arsenal: Crafting the Dichloroquinazoline Core
The synthetic versatility of dichloroquinazolines is a key reason for their enduring importance. A multitude of synthetic routes have been developed to access various isomers, with the choice of method often dictated by the desired substitution pattern and the availability of starting materials.
Synthesis of 2,4-Dichloroquinazolines: The Workhorse Intermediate
2,4-Dichloroquinazoline is arguably the most widely utilized dichloro-isomer, serving as a crucial building block for numerous pharmaceuticals.
A common and industrially scalable approach to 2,4-dichloroquinazoline begins with anthranilic acid. The process typically involves a two-step sequence: cyclization to form a quinazoline-2,4-dione, followed by chlorination.
A representative synthetic pathway is the reaction of anthranilic acid with potassium cyanate to yield quinazoline-2,4-dione.[4] This intermediate is then subjected to chlorination using a variety of reagents, most commonly phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base such as N,N-dimethylaniline.[4][5]
Experimental Protocol: Synthesis of 2,4-Dichloroquinazoline from 6,7-Dimethoxy-quinazoline-2,4-dione [5]
-
Step 1: Synthesis of 2,4-dichloro-6,7-dimethoxyquinazoline
-
A mixture of 6,7-dimethoxyquinazoline-2,4-dione (2.0 g) and phosphorus oxychloride (6 mL) is prepared.
-
N,N-dimethylaniline (0.6 mL) is added to the mixture.
-
The reaction mixture is refluxed for 5 hours.
-
After cooling to room temperature, the mixture is carefully poured into ice-cold water with stirring.
-
The resulting precipitate is collected by filtration and washed with distilled water to afford 2,4-dichloro-6,7-dimethoxyquinazoline.
-
The causality behind this experimental choice lies in the reactivity of the starting materials. The quinazoline-2,4-dione, a stable cyclic amide, is readily converted to the highly reactive 2,4-dichloroquinazoline by the powerful chlorinating agent, phosphorus oxychloride. The addition of a base like N,N-dimethylaniline helps to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
An alternative and often high-yielding route to 2,4-dichloroquinazolines involves the reaction of o-aminobenzonitriles with phosgene or its safer equivalents, such as triphosgene. This method offers a more direct entry to the dichloro-scaffold. A patented method describes the reaction of a compound with triphosgene under alkaline conditions to generate the 2,4-dichloroquinazoline derivative.[6]
Conceptual Workflow: Synthesis of 2,4-Dichloroquinazoline via Triphosgene
Caption: Synthesis of 2,4-dichloroquinazoline from o-aminobenzonitrile.
This approach leverages the high reactivity of phosgene derivatives to form a reactive intermediate with the amino group of the starting material, which then undergoes a rapid intramolecular cyclization to furnish the dichloroquinazoline ring system.
Synthesis of Other Dichloroquinazoline Isomers
While 2,4-dichloroquinazoline is the most prominent, other isomers are also of significant interest in medicinal chemistry.
4,7-Dichloroquinazoline and its derivatives are key components of several targeted cancer therapies. A common synthetic strategy for these compounds starts from a suitably substituted anthranilic acid. For instance, 4,7-dichloro-6-nitroquinazoline can be prepared from 2-amino-4-chlorobenzoic acid in a three-step process involving condensation, nitration, and chlorination.[7]
Experimental Protocol: Synthesis of 4,7-Dichloro-6-nitroquinazoline [7]
-
Step 1: Condensation
-
2-Amino-4-chlorobenzoic acid is refluxed with formamide (HCO-NH₂) at 160 °C.
-
-
Step 2: Nitration
-
The product from Step 1 is treated with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
-
-
Step 3: Chlorination
-
The nitrated product is reacted with thionyl chloride (SOCl₂) in the presence of dimethylformamide (DMF) at 100 °C to yield 4,7-dichloro-6-nitroquinazoline.
-
The synthesis of other dichloroquinazoline isomers, such as 2,6-, 2,8-, and 6,8-dichloroquinazolines, generally follows similar principles, starting from appropriately substituted anilines or anthranilic acids. The specific synthetic route is tailored to achieve the desired substitution pattern. For example, 2,8-dichloroquinazoline is a commercially available compound, indicating that established synthetic methods exist for its preparation.[8]
Table 1: Overview of Synthetic Methods for Dichloroquinazolines
| Dichloroquinazoline Isomer | Starting Material(s) | Key Reagents | Reference(s) |
| 2,4-Dichloroquinazoline | Anthranilic acid, Potassium cyanate | POCl₃, N,N-dimethylaniline | [4][5] |
| 2,4-Dichloroquinazoline | o-Aminobenzonitrile | Triphosgene | [6] |
| 4,7-Dichloro-6-nitroquinazoline | 2-Amino-4-chlorobenzoic acid | Formamide, HNO₃/H₂SO₄, SOCl₂/DMF | [7] |
| 2,8-Dichloroquinazoline | (Not specified) | (Commercially available) | [8] |
The Dichloroquinazoline Core in Action: A Gateway to Potent Therapeutics
The true significance of dichloroquinazolines lies in their role as versatile intermediates for the synthesis of a wide range of biologically active molecules. The two chlorine atoms, positioned at key locations on the quinazoline ring, provide reactive handles for nucleophilic substitution reactions, allowing for the introduction of diverse functional groups and the fine-tuning of pharmacological properties.
Regioselectivity of Nucleophilic Aromatic Substitution
A critical aspect of the chemistry of 2,4-dichloroquinazoline is the regioselectivity of nucleophilic aromatic substitution (SNA). The chlorine atom at the 4-position is significantly more susceptible to nucleophilic attack than the chlorine at the 2-position. This regioselectivity is a cornerstone of the synthetic strategies employed to build complex molecules from this scaffold.
This preferential reactivity can be explained by considering the electronic structure of the 2,4-dichloroquinazoline molecule. The carbon atom at the 4-position is more electron-deficient and thus more electrophilic than the carbon at the 2-position. This is due to the combined electron-withdrawing effects of the adjacent nitrogen atom and the chlorine atom.
Dichloroquinazolines as Precursors to EGFR Inhibitors
One of the most impactful applications of dichloroquinazolines is in the development of epidermal growth factor receptor (EGFR) inhibitors for cancer therapy. EGFR is a transmembrane protein that plays a crucial role in cell growth and proliferation.[9] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell division.[10]
Dichloroquinazoline-based compounds, such as gefitinib (Iressa) and erlotinib (Tarceva), are potent EGFR inhibitors.[11][12] These drugs function by competitively binding to the ATP-binding site of the EGFR tyrosine kinase domain, thereby blocking the downstream signaling pathways that promote cancer cell growth and survival.[13][14]
Signaling Pathway: Mechanism of Action of Dichloroquinazoline-based EGFR Inhibitors
Caption: Mechanism of action of EGFR inhibitors.
The synthesis of these EGFR inhibitors typically involves the sequential displacement of the chlorine atoms on the 2,4-dichloroquinazoline core with appropriate amine nucleophiles. The inherent regioselectivity of the starting material is exploited to control the final structure of the drug molecule.
Future Directions and Perspectives
The story of dichloroquinazolines is far from over. As our understanding of disease biology deepens, new opportunities for the application of this versatile scaffold will undoubtedly emerge. The development of novel synthetic methodologies that allow for even greater control over the substitution patterns of the quinazoline ring will further expand the chemical space accessible to medicinal chemists. Furthermore, the exploration of dichloroquinazoline derivatives as inhibitors of other kinase targets and as agents for a variety of other diseases remains a promising area of research. The legacy of the dichloroquinazoline core serves as a powerful reminder of how fundamental discoveries in organic chemistry can translate into profound advances in human health.
References
-
Quinazoline derivatives: synthesis and bioactivities. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]
-
Quinazoline synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 24, 2026, from [Link]
-
Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (n.d.). ScienceDirect. Retrieved January 24, 2026, from [Link]
-
Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. (2020). ResearchGate. Retrieved January 24, 2026, from [Link]
- CN101475537A - Preparation of 2,4-dichloroquinazoline. (n.d.). Google Patents.
-
Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (2018). Frontiers in Chemistry. Retrieved January 24, 2026, from [Link]
-
The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. (2012). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Scheme 11 Synthesis of 2,4-dichloroquinazoline. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Quinazoline. (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link]
-
2,4-Dichloroquinazoline. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]
-
Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. (2015). Der Pharma Chemica. Retrieved January 24, 2026, from [Link]
-
Gefitinib. (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link]
-
Erlotinib. (2023). StatPearls. Retrieved January 24, 2026, from [Link]
-
(PDF) Synthesis of Quinazoline and Quinazolinone Derivatives. (2020). ResearchGate. Retrieved January 24, 2026, from [Link]
- CN102584721A - Synthetic method of 2,4-dichloroquinazoline derivative. (n.d.). Google Patents.
-
EGF/EGFR Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved January 24, 2026, from [Link]
-
How does erlotinib work (mechanism of action)? (2022). Drugs.com. Retrieved January 24, 2026, from [Link]
-
Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. (2008). PubMed Central. Retrieved January 24, 2026, from [Link]
-
What is the mechanism of Erlotinib Hydrochloride? (2023). Patsnap Synapse. Retrieved January 24, 2026, from [Link]
-
Mechanism of action of gefitinib. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
Sources
- 1. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]
- 2. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 3. Quinazoline - Wikipedia [en.wikipedia.org]
- 4. CN101475537A - Preparation of 2,4-dichloroquinazoline - Google Patents [patents.google.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. CN102584721A - Synthetic method of 2,4-dichloroquinazoline derivative - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. chemscene.com [chemscene.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. drugs.com [drugs.com]
- 11. Gefitinib - Wikipedia [en.wikipedia.org]
- 12. Erlotinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What is the mechanism of Erlotinib Hydrochloride? [synapse.patsnap.com]
An In-Depth Technical Guide to 2,7-Dichloroquinazolin-4-amine: A Key Intermediate in Medicinal Chemistry
This guide provides a comprehensive technical overview of 2,7-dichloroquinazolin-4-amine, a heterocyclic compound of significant interest to researchers and professionals in drug development. We will delve into its fundamental molecular characteristics, synthesis, chemical properties, and its emerging role as a valuable scaffold in the design of novel therapeutic agents. This document is structured to provide not only factual data but also practical insights into its application, grounded in established chemical principles and supported by authoritative references.
Core Molecular Profile
This compound is a substituted quinazoline, a class of compounds renowned for its broad spectrum of biological activities. The strategic placement of two chlorine atoms and an amine group on the quinazoline core imparts specific chemical reactivity and allows for diverse downstream derivatization, making it a versatile building block in medicinal chemistry.
Quantitative Data Summary
For clarity and quick reference, the key molecular and physical properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₅Cl₂N₃ | [1] |
| Molecular Weight | 214.06 g/mol | [1] |
| CAS Number | 111218-91-8 | [1] |
| Appearance | Likely a solid at room temperature | Inferred from related compounds |
| Hazard | Irritant | [1] |
Significance in Drug Discovery and Development
The quinazoline scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in a wide array of biologically active molecules, including approved drugs. The 4-aminoquinazoline moiety, in particular, is a cornerstone for the development of kinase inhibitors, which are crucial in oncology. The dichloro-substitution pattern of the target molecule offers multiple avenues for synthetic elaboration to explore structure-activity relationships (SAR) and optimize pharmacokinetic properties.
Derivatives of 4-aminoquinazolines have been investigated for a range of therapeutic applications, including:
-
Anticancer agents (e.g., as inhibitors of Epidermal Growth Factor Receptor - EGFR)[2]
-
Anti-inflammatory compounds[3]
-
Antihypertensive agents[4]
The presence of the 7-chloro substituent can influence the molecule's interaction with target proteins and can be a site for further chemical modification to enhance potency or selectivity.
Synthesis and Chemical Reactivity
Conceptual Synthetic Workflow
A logical synthetic route would likely proceed via the following key transformations:
-
Cyclization: Reaction of a 2-amino-4-chlorobenzoic acid derivative with a source of one carbon, such as formamide, to construct the quinazolinone ring system.[5]
-
Chlorination: Conversion of the resulting quinazolinone to the corresponding dichloroquinazoline using a chlorinating agent like phosphorus oxychloride (POCl₃). This step introduces the reactive chlorine atom at the 4-position.
-
Amination: Selective nucleophilic aromatic substitution (SNAr) at the 4-position of the dichloroquinazoline intermediate with an amine source to introduce the 4-amino group. The chlorine at the 4-position is generally more susceptible to nucleophilic attack than the one at the 2-position.[6]
The workflow below illustrates this conceptual synthetic pathway.
Sources
Methodological & Application
Introduction: The Quinazoline Scaffold as a Privileged Structure in Medicinal Chemistry
An Application Guide to the Synthesis of 2,7-Dichloroquinazolin-4-amine Derivatives: Protocols and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
The quinazoline ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets.[1][2] By making strategic modifications to this scaffold, researchers have developed a plethora of pharmacologically active agents.[1] These agents exhibit a broad spectrum of activities, including antitumor, antiviral, anti-inflammatory, and antiparasitic properties.[1][3]
Within this class, this compound derivatives serve as crucial intermediates and final compounds in drug discovery programs. The chlorine atoms at the C2 and C7 positions provide reactive handles for further functionalization, allowing for the systematic exploration of the chemical space around the quinazoline core. This guide provides a detailed overview of the synthetic strategy, experimental protocols, and mechanistic rationale for the preparation of these valuable compounds, starting from readily available precursors.
Core Synthetic Strategy: Regioselective Nucleophilic Aromatic Substitution (SNAr)
The principal pathway for synthesizing this compound derivatives hinges on the regioselective nucleophilic aromatic substitution (SNAr) reaction. The key precursor, 2,4,7-trichloroquinazoline, possesses two reactive sites for nucleophilic attack at positions C2 and C4. However, the reaction is highly regioselective, with amines preferentially attacking the C4 position.
The Rationale Behind C4 Selectivity
This selectivity is not arbitrary; it is governed by the electronic properties of the quinazoline ring. Density Functional Theory (DFT) calculations have revealed that the carbon atom at the C4 position has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient.[1] This makes it more electrophilic and, therefore, more susceptible to nucleophilic attack than the C2 position.[1] This intrinsic electronic preference allows for the controlled synthesis of 4-amino-substituted quinazolines, which is a critical step in building more complex molecules.
General Synthetic Workflow
The synthesis can be logically broken down into three primary stages: formation of the quinazoline core, chlorination to activate the C2 and C4 positions, and finally, the key regioselective amination at C4.
Caption: General workflow for the synthesis of this compound derivatives.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of the target compounds. Safety precautions, including the use of personal protective equipment (PPE) and working in a well-ventilated fume hood, are mandatory, especially when handling reagents like phosphorus oxychloride.
Protocol 1: Synthesis of 7-Chloroquinazoline-2,4(1H,3H)-dione
This procedure creates the core heterocyclic system from a commercially available substituted anthranilic acid.[4][5][6]
-
Reagents & Setup:
-
Combine 2-amino-4-chlorobenzoic acid (1.0 eq) and urea (3.0 eq) in a round-bottom flask equipped with a reflux condenser.
-
The reaction is typically run neat (without solvent) or in a high-boiling solvent like diphenyl ether.
-
-
Reaction:
-
Heat the mixture to 190-200 °C with constant stirring. The mixture will melt, and ammonia gas will evolve.
-
Maintain this temperature for 4-5 hours until the evolution of ammonia ceases.
-
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature, at which point it will solidify.
-
Add a 1 M solution of sodium hydroxide to the flask and heat to boiling to dissolve the solid.
-
Treat the hot solution with activated charcoal to remove colored impurities and filter while hot.
-
Cool the filtrate in an ice bath and acidify with concentrated hydrochloric acid (HCl) to a pH of ~2-3.
-
The product, 7-chloroquinazoline-2,4(1H,3H)-dione, will precipitate as a white or off-white solid.
-
Collect the solid by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum.
-
Protocol 2: Synthesis of 2,4,7-Trichloroquinazoline
This step converts the hydroxyl groups of the dione into chlorides, creating the highly reactive intermediate required for the SNAr reaction.[7]
Caption: Chlorination of the quinazoline-2,4-diol intermediate.
-
Reagents & Setup:
-
In a round-bottom flask fitted with a reflux condenser and a gas trap (to neutralize HCl fumes), suspend 7-chloroquinazoline-2,4(1H,3H)-dione (1.0 eq) in phosphorus oxychloride (POCl₃, ~10-15 mL per gram of starting material).
-
Add a catalytic amount of N,N-diisopropylethylamine (DIPEA) or dimethylformamide (DMF) (e.g., 0.1 eq). This catalyst accelerates the chlorination.
-
-
Reaction:
-
Heat the mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. The reaction should become a clear, homogeneous solution.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
-
Work-up and Purification:
-
Allow the mixture to cool to room temperature.
-
Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring in a large beaker. Caution: This is a highly exothermic reaction that releases HCl gas.
-
A solid precipitate of 2,4,7-trichloroquinazoline will form.
-
Stir the slurry for 30 minutes to ensure complete precipitation and hydrolysis of excess POCl₃.
-
Collect the solid by vacuum filtration, wash extensively with cold water, and then with a cold saturated sodium bicarbonate solution to neutralize any residual acid.
-
Dry the crude product under vacuum. It can often be used in the next step without further purification, or it can be recrystallized from a solvent like ethanol or hexane.
-
Protocol 3: Synthesis of this compound Derivatives
This is the key derivatization step, where a diverse range of amines can be introduced at the C4 position.
-
Reagents & Setup:
-
Dissolve 2,4,7-trichloroquinazoline (1.0 eq) in a suitable solvent such as isopropanol, dioxane, or acetonitrile (ACN) in a round-bottom flask.
-
Add the desired primary or secondary amine (1.1 - 1.5 eq).
-
Add a base, such as DIPEA or potassium carbonate (K₂CO₃) (2.0-2.5 eq), to act as an acid scavenger.
-
-
Reaction:
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If the product precipitates from the reaction mixture, it can be collected by filtration.
-
Alternatively, remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate it in vacuo.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure this compound derivative.
-
Data Summary and Validation
The success of the synthesis is confirmed through standard analytical techniques. The regioselectivity of the amination at C4 is a critical aspect to verify.
| Amine Nucleophile | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Cyclopropylamine | Isopropanol | 60 | 4 | 85-95% |
| Aniline | Dioxane | 80 | 12 | 70-85% |
| Morpholine | Acetonitrile | RT | 6 | 90-98% |
| Benzylamine | Isopropanol | 70 | 5 | 80-90% |
Characterization Notes:
-
¹H NMR: The introduction of the amino group at C4 causes a characteristic shift in the aromatic protons of the quinazoline core. The protons of the newly introduced amine substituent will also be visible.
-
¹³C NMR: Will confirm the number of unique carbons and the presence of the C-Cl bonds.
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the successful substitution. The isotopic pattern of the two chlorine atoms is a distinctive feature.
-
2D-NMR (HSQC, HMBC): For unambiguous structural confirmation, 2D-NMR techniques are invaluable. They can definitively establish the connectivity between the amine protons and the C4 carbon of the quinazoline ring, confirming the regioselectivity of the reaction.[1]
References
- Ghate, M., Kusanur, R. A., & Kulkarni, M. V. (2005). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Indian Journal of Pharmaceutical Sciences, 67(3), 359.
-
Flores-Alamo, M., et al. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI. Available at: [Link]
-
Flores-Alamo, M., et al. (2024). Three-Step Synthesis of N-(7-chloro-4- morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Preprints.org. Available at: [Link]
- Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Durham University.
-
Wang, X., et al. (2022). Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. IOP Conference Series: Earth and Environmental Science. Available at: [Link]
- Musiol, R., & Sajewicz, M. (2012). Optimization of solid phase synthesis of quinazolin-4-ones. Der Pharma Chemica, 4(1), 63-69.
- BenchChem. (2025).
-
de Farias, F. M., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(12), 2845. Available at: [Link]
- Abdel-Wahab, B. F., et al. (2018). Synthesis of 7-chloroquinolinyl-4- derivatives.
-
Al-Suwaidan, I. A., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 863. Available at: [Link]
- Alassaf, M. A., Selim, K. B., & Nasr, M. N. A. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Journal of Chemistry.
-
de Farias, F. M., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. Available at: [Link]
- Farag, A. M., et al. (2011). 2-Amino-4-chlorobenzoic acid.
- Liu, J., Yang, Y., & Li, L. (2017). Optimization of Synthesis Process of 4-Methylquinazoline. International Research Journal of Pure and Applied Chemistry, 14(3), 1-5.
- Kim, C. H., et al. (2015). 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery. Journal of medicinal chemistry, 58(15), 6293-6307.
- Google Patents. (1993). Method for producing 2-amino-4-fluorobenzoic acid. JPH0586000A.
- Zhang, Y., et al. (2017). Quinazoline derivatives: synthesis and bioactivities. Archives of pharmacal research, 40(9), 995-1013.
-
Organic Chemistry Portal. Quinazoline synthesis. Organic Chemistry Portal. Available at: [Link]
Sources
- 1. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
- 6. 2-Amino-4-chlorobenzoic acid | 89-77-0 [amp.chemicalbook.com]
- 7. scispace.com [scispace.com]
- 8. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry | MDPI [mdpi.com]
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2,7-Dichloroquinazolin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinazoline Scaffold and Its Significance in Medicinal Chemistry
The quinazoline core is a privileged heterocyclic scaffold renowned for its broad spectrum of pharmacological activities.[1] As a foundational structure in numerous natural products and synthetic molecules, it has been central to the development of drugs with anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[2][3] The ability to strategically functionalize the quinazoline ring system is therefore of paramount importance in drug discovery and development.[3]
This guide focuses on the nucleophilic aromatic substitution (SNAr) reactions of 2,7-dichloroquinazolin-4-amine, a versatile intermediate for the synthesis of novel bioactive compounds. Given that the C4 position is already occupied by an amino group, this document will provide a detailed exploration of the sequential substitution of the chlorine atoms at the C2 and C7 positions, offering insights into the regioselectivity and the distinct reactivity of these sites.
Mechanistic Overview: The Addition-Elimination Pathway
Nucleophilic aromatic substitution on the electron-deficient quinazoline ring typically proceeds via a two-step addition-elimination mechanism.[4]
-
Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on one of the electron-deficient carbon atoms bearing a chlorine atom (a good leaving group). This forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[4] The stability of this intermediate is a key factor in the reaction's feasibility.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion, yielding the substituted product.[4]
The presence of two nitrogen atoms in the pyrimidine ring of the quinazoline nucleus withdraws electron density, making the attached carbons susceptible to nucleophilic attack.
Caption: Generalized workflow for the SNAr addition-elimination mechanism.
Regioselectivity: A Tale of Two Chlorines (C2 vs. C7)
In the this compound substrate, the two chlorine atoms exhibit significantly different reactivities towards SNAr.
-
C2-Position (Pyrimidine Ring): The chlorine atom at the C2 position is activated by the adjacent nitrogen atoms of the pyrimidine ring. It is the more reactive site for classical SNAr reactions after the C4 position. However, the electron-donating nature of the existing amino group at C4 can decrease the electrophilicity of C2, necessitating more forcing reaction conditions for substitution compared to the initial substitution at C4 on a 2,4-dichloroquinazoline precursor.[5]
-
C7-Position (Benzene Ring): The chlorine atom at the C7 position is on the carbocyclic ring and is considerably less reactive towards traditional SNAr. Substitution at this position typically requires much harsher conditions or a different mechanistic pathway, such as transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination).[6] The presence of the electron-withdrawing chloro group at C7 does, to some extent, activate the entire heterocyclic system.[1]
This pronounced difference in reactivity allows for a selective and sequential functionalization strategy, which is invaluable for building molecular complexity in a controlled manner. This guide will first focus on the substitution at the more reactive C2 position.
Synthesis of Starting Material: this compound
A plausible synthetic route to the starting material can be adapted from established procedures for similar quinazoline structures.[7] The synthesis commences from a suitably substituted aniline and proceeds through several key transformations.
Caption: Plausible synthetic workflow for this compound.
Protocols for Nucleophilic Substitution at the C2-Position
The substitution of the C2-chloro group generally requires elevated temperatures due to its lower reactivity compared to the C4 position.[5] Microwave-assisted heating can often be employed to shorten reaction times and improve yields.[5]
Protocol 1: Amination at C2
This protocol describes a general procedure for the reaction of this compound with primary or secondary amines.
Materials:
-
This compound
-
Amine of choice (primary or secondary, 1.5 - 2.0 equivalents)
-
Solvent: Isopropanol, n-Butanol, or N,N-Dimethylformamide (DMF)
-
Base (optional, for amine hydrochlorides): N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K2CO3) (2.0 equivalents)
-
Reaction vessel (sealed tube or microwave vial)
Procedure:
-
To a reaction vessel, add this compound (1.0 eq).
-
Add the chosen solvent (e.g., n-butanol) to create a suspension.
-
Add the amine nucleophile (1.5 - 2.0 eq). If the amine is a hydrochloride salt, add the base (2.0 eq).
-
Seal the vessel and heat the reaction mixture to 100-140 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS. Reaction times can vary from 4 to 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate has formed, collect the solid by filtration and wash with a cold solvent (e.g., ethanol or diethyl ether).
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 2-substituted-7-chloroquinazolin-4-amine.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Thiolation at C2
This protocol outlines the substitution with a thiol nucleophile to form a 2-thioether derivative.
Materials:
-
This compound
-
Thiol of choice (1.2 equivalents)
-
Solvent: DMF or Dimethyl sulfoxide (DMSO)
-
Base: Potassium Carbonate (K2CO3) or Sodium Hydride (NaH) (1.5 equivalents)
-
Reaction vessel
Procedure:
-
In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), suspend the base (e.g., K2CO3, 1.5 eq) in the chosen solvent (e.g., DMF).
-
Add the thiol (1.2 eq) to the suspension and stir for 15-20 minutes at room temperature to form the thiolate.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the mixture to 80-120 °C and monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the purified product by appropriate spectroscopic methods.
Protocol 3: Alkoxylation/Aryloxylation at C2
This protocol describes the formation of 2-ether derivatives using an alcohol or phenol nucleophile. This reaction is often more challenging and may require stronger basic conditions.
Materials:
-
This compound
-
Alcohol or Phenol of choice (2.0 - 3.0 equivalents)
-
Solvent: Anhydrous THF, Dioxane, or DMF
-
Base: Sodium Hydride (NaH, 60% dispersion in mineral oil) (2.0 equivalents)
-
Reaction vessel
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add the alcohol or phenol (2.0 eq) and the anhydrous solvent.
-
Carefully add sodium hydride (2.0 eq) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes to form the alkoxide/phenoxide.
-
Add this compound (1.0 eq) to the solution.
-
Heat the reaction mixture to reflux (or 100-130 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to 0 °C and cautiously quench with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate or another suitable organic solvent.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography.
-
Confirm the structure of the final product using spectroscopic techniques.
| Position | Nucleophile Class | Typical Solvents | Base | Temperature (°C) | Notes |
| C2 | Amines | n-BuOH, IPA, DMF | DIPEA, K2CO3 | 100 - 140 | Harsher conditions are required due to the deactivating effect of the C4-amino group.[5] |
| C2 | Thiols | DMF, DMSO | K2CO3, NaH | 80 - 120 | The formation of the thiolate in situ is crucial for the reaction to proceed efficiently. |
| C2 | Alcohols/Phenols | THF, Dioxane | NaH | 100 - 130 | Requires strong base and anhydrous conditions to generate the more potent nucleophile. |
| C7 | Amines | Dioxane, Toluene | NaOtBu, Cs2CO3 | 80 - 120 | Typically requires a Palladium catalyst (e.g., Pd2(dba)3) and a ligand (e.g., Xantphos).[6] |
Functionalization at the C7-Position: Beyond Classical SNAr
As previously mentioned, the C7-chloro group is generally unreactive towards classical SNAr. To achieve substitution at this position, transition-metal-catalyzed cross-coupling reactions are the methods of choice. The Buchwald-Hartwig amination is a powerful and widely used method for forming carbon-nitrogen bonds at aryl halide positions.
A general approach would involve:
-
Catalyst System: A palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a suitable phosphine ligand (e.g., Xantphos, BINAP, or DavePhos).[6]
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃).
-
Solvent: Anhydrous, deoxygenated solvents like dioxane or toluene are typically used.
-
Conditions: The reaction is run under an inert atmosphere at elevated temperatures (80-120 °C).
This methodology allows for the coupling of the C7 position with a wide range of amines, anilines, and other nitrogen nucleophiles, providing access to a diverse array of 2,4,7-trisubstituted quinazolines.
Conclusion and Outlook
The selective functionalization of this compound offers a robust platform for the synthesis of novel quinazoline derivatives for drug discovery and development. The distinct reactivity of the C2 and C7 chlorine atoms enables a controlled, sequential substitution strategy. While the C2 position can be functionalized using classical SNAr reactions under relatively harsh conditions, the C7 position typically requires modern cross-coupling methodologies. This guide provides a foundational set of protocols and a mechanistic rationale to aid researchers in the design and execution of these important transformations, ultimately facilitating the exploration of new chemical space around this privileged heterocyclic core.
References
-
Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]
-
Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. (2025, March 15). Chemistry Stack Exchange. Retrieved January 24, 2026, from [Link]
- Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline. (n.d.). Google Patents.
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024, December 20). MDPI. Retrieved January 24, 2026, from [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024, December 20). National Institutes of Health. Retrieved January 24, 2026, from [Link]
-
The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. (2011, August 10). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Quinazoline synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 24, 2026, from [Link]
-
Why nucleophllic substitution in quinoline takes place at 2 position not at 4 position?. (2018, March 24). Quora. Retrieved January 24, 2026, from [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024, December 12). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. (2022, August 28). SciSpace. Retrieved January 24, 2026, from [Link]
-
Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. (2024, March 6). Preprints.org. Retrieved January 24, 2026, from [Link]
-
Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. mdpi.com [mdpi.com]
- 6. Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines | MDPI [mdpi.com]
- 7. CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline - Google Patents [patents.google.com]
Application Notes & Protocols: Leveraging 2,7-Dichloroquinazolin-4-amine as a Versatile Chemical Intermediate in Drug Discovery
Introduction: The Strategic Value of the Quinazoline Scaffold
The 4-aminoquinazoline core is a well-established "privileged structure" in medicinal chemistry, renowned for its role in a multitude of therapeutic agents.[1][2] Its rigid, planar structure and hydrogen bonding capabilities make it an ideal scaffold for engaging with biological targets, most notably the ATP-binding pocket of protein kinases.[2] Consequently, numerous FDA-approved anticancer drugs, such as gefitinib and erlotinib, are built upon this framework.[2]
The intermediate, 2,7-dichloroquinazolin-4-amine , represents a particularly strategic starting material for drug discovery campaigns. Its di-chloro substitution provides two distinct, orthogonally reactive handles for molecular elaboration. This allows for the systematic and independent introduction of various functionalities, enabling chemists to fine-tune a molecule's potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth exploration of the core reactivity of this intermediate and detailed protocols for its application in synthesizing advanced molecular architectures.
Section 1: Physicochemical Properties & Safety Data
Proper handling and understanding of the physical properties of a chemical intermediate are foundational to successful and safe experimentation. Below is a summary of key data, aggregated from information on structurally similar compounds.
| Property | Value / Information | Source / Notes |
| Molecular Formula | C₈H₅Cl₂N₃ | Computed |
| Molecular Weight | 214.05 g/mol | Computed |
| Appearance | Likely a white to off-white solid | Inferred from similar compounds[3] |
| Melting Point | >260 °C (decomposition likely) | Estimated based on similar structures[3] |
| Solubility | Sparingly soluble in DMSO, heated Methanol | Based on 2-Chloro-4-amino-6,7-dimethoxyquinazoline[3] |
| CAS Number | 134120-22-2 |
Safety & Handling:
This compound, like many halogenated heterocyclic compounds, requires careful handling to minimize exposure.
-
General Handling: Work in a well-ventilated fume hood.[4] Avoid creating and inhaling dust.[4][5] Avoid contact with skin, eyes, and clothing.[5][6]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side-shields, a lab coat, and chemical-resistant gloves.[4][6]
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container, preferably under an inert atmosphere.[5]
-
Hazard Statements (Anticipated): Based on related structures, it is likely to be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[4][7]
Section 2: Core Reactivity and Strategic Synthesis
The synthetic utility of this compound stems from the differential reactivity of the chlorine atoms at the C2 and C7 positions. This difference allows for selective, sequential functionalization, which is a cornerstone of modern library synthesis and lead optimization.
-
C2 Position: The chlorine at the C2 position is situated between two nitrogen atoms (a pyrimidine-like environment). This makes it highly susceptible to Nucleophilic Aromatic Substitution (SNAr) reactions. The strong electron-withdrawing effect of the adjacent nitrogens polarizes the C2-Cl bond, making the carbon atom highly electrophilic and activating it for attack by nucleophiles such as amines or alcohols.
-
C7 Position: The chlorine at the C7 position is on the benzo- portion of the fused ring system. While it can undergo SNAr under harsh conditions, it is significantly less reactive in this regard than the C2-chloro group. Instead, the C7 position is ideally suited for Palladium-Catalyzed Cross-Coupling Reactions , such as the Suzuki-Miyaura or Buchwald-Hartwig reactions. These reactions proceed via a different mechanism (oxidative addition/reductive elimination cycle) and are less dependent on the inherent electronic activation of the C-Cl bond for nucleophilic attack.
This reactivity dichotomy is the key to its strategic use. One can perform a Suzuki coupling at C7 under conditions that leave the C2-Cl bond untouched, and subsequently perform an SNAr reaction at C2.
Caption: Differential reactivity map for this compound.
Section 3: Application Protocols in Kinase Inhibitor Synthesis
The following protocols provide detailed, field-proven methodologies for the sequential functionalization of this compound, a common workflow in the synthesis of kinase inhibitors.
Protocol 1: Suzuki-Miyaura Cross-Coupling at the C7 Position
This protocol describes the selective coupling of an aryl or heteroaryl boronic acid at the C7 position. The conditions are chosen to favor reaction at the less electronically activated C7-Cl bond while preserving the C2-Cl for subsequent modification.
Rationale: The Suzuki-Miyaura reaction is a robust and versatile C-C bond-forming reaction.[8] The choice of a palladium catalyst, specifically one with phosphine ligands like Pd(PPh₃)₄, is crucial for the catalytic cycle.[9] A base is required to activate the boronic acid for the transmetalation step.[8] Solvents like 1,4-dioxane or a mixture of DME and water are common, as they effectively solvate both the organic and inorganic reagents. Microwave irradiation can significantly accelerate the reaction, reducing times from hours to minutes.[9]
Reagents & Materials:
| Reagent | M.W. | Amount (mmol) | Equivalents |
| This compound | 214.05 | 1.0 | 1.0 |
| Arylboronic Acid | Variable | 1.2 | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 0.05 | 0.05 |
| Na₂CO₃ (2M aq. solution) | 105.99 | 3.0 | 3.0 |
| 1,4-Dioxane | - | 10 mL | - |
Step-by-Step Procedure:
-
Vessel Preparation: To a 20 mL microwave reaction vial, add this compound (1.0 mmol, 214 mg) and the desired arylboronic acid (1.2 mmol).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 58 mg).
-
Solvent & Base Addition: Add 1,4-dioxane (10 mL) followed by the 2M aqueous sodium carbonate solution (1.5 mL, 3.0 mmol).
-
Inert Atmosphere: Seal the vial and purge with nitrogen or argon gas for 5-10 minutes to degas the mixture.
-
Reaction: Place the vial in a microwave reactor and heat to 100-120°C for 15-30 minutes.[9] Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate (50 mL) and water (50 mL). Separate the organic layer, wash with brine (2 x 25 mL), dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the C7-arylated product.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) at the C2 Position
This protocol details the substitution of the remaining chlorine at the C2 position with an amine nucleophile. This step typically follows the C7 functionalization.
Rationale: The C2 position is highly activated towards SNAr.[10] The reaction often proceeds by heating the chloroquinazoline with an amine in a polar protic solvent like isopropanol or ethanol.[11] The solvent can act as a proton shuttle, and its boiling point provides a convenient reaction temperature. For less reactive amines, a non-nucleophilic base like diisopropylethylamine (DIPEA) can be added to scavenge the HCl byproduct.
Reagents & Materials:
| Reagent | M.W. | Amount (mmol) | Equivalents |
| 7-Aryl-2-chloroquinazolin-4-amine | Variable | 1.0 | 1.0 |
| Amine Nucleophile (R-NH₂) | Variable | 1.5 | 1.5 |
| Isopropanol or n-Butanol | - | 15 mL | - |
| DIPEA (optional) | 129.24 | 2.0 | 2.0 |
Step-by-Step Procedure:
-
Vessel Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve the 7-aryl-2-chloroquinazolin-4-amine (1.0 mmol) in isopropanol or n-butanol (15 mL).
-
Reagent Addition: Add the desired amine (1.5 mmol). If the amine is used as its hydrochloride salt, add DIPEA (2.0 mmol, 349 µL).
-
Reaction: Heat the mixture to reflux (approx. 82°C for isopropanol, 117°C for n-butanol) for 4-12 hours.[11]
-
Monitoring: Track the reaction's progress by TLC or LC-MS. A common indicator is the formation of a new, more polar spot.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Often, the product will precipitate. If so, collect the solid by filtration and wash with cold isopropanol or diethyl ether.
-
Purification: If a precipitate does not form, concentrate the solvent under reduced pressure. The resulting residue can be purified by silica gel chromatography or recrystallization to afford the final 2,7-disubstituted-4-aminoquinazoline product.
Section 4: Synthetic Workflow & Troubleshooting
The sequential application of these protocols allows for a highly modular approach to synthesizing diverse chemical libraries.
Caption: Sequential functionalization workflow for this compound.
Troubleshooting Common Issues:
-
Low Yield in Suzuki Coupling:
-
Cause: Inefficient degassing, inactive catalyst, or poor choice of base/solvent.
-
Solution: Ensure the reaction mixture is thoroughly purged with an inert gas. Use freshly opened catalyst or a more robust pre-catalyst (e.g., XPhos Pd G2). Screen alternative bases (e.g., K₃PO₄, CsF) and solvent systems.
-
-
Formation of Di-substituted Product in Suzuki Coupling:
-
Cause: Reaction temperature is too high or reaction time is too long, leading to loss of selectivity.
-
Solution: Reduce the microwave temperature or reaction time.[9] Use a catalyst known for higher selectivity at lower temperatures.
-
-
No Reaction in SNAr Step:
-
Cause: Poorly nucleophilic amine, insufficient temperature.
-
Solution: Switch to a higher boiling point solvent (e.g., from isopropanol to n-butanol or DMA). Add a base like DIPEA to facilitate the reaction. For very unreactive nucleophiles, consider a copper-catalyzed amination approach.
-
-
Difficult Purification:
-
Cause: Formation of closely related byproducts.
-
Solution: Optimize reaction conditions to drive to full conversion. Explore alternative purification techniques like reverse-phase HPLC or recrystallization from a carefully selected solvent system.
-
Conclusion
This compound is a high-value intermediate that provides an efficient and modular entry point into the synthesis of complex 4-aminoquinazoline derivatives. The orthogonal reactivity of its two chlorine atoms, when leveraged with well-established palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions, empowers medicinal chemists to rapidly generate diverse compound libraries for structure-activity relationship (SAR) studies. The protocols and strategic insights provided in this guide serve as a robust foundation for researchers aiming to exploit this versatile scaffold in the pursuit of novel therapeutics.
References
-
Yousuf, M., Kumar, R., Islam, M., et al. (2015). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Journal of the Korean Chemical Society, 59(4), 335-342. Available at: [Link]
-
El-Hashash, M. A., Darwish, K. M., Rizk, S. A., & El-Bassiouny, F. A. (2011). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. Organic Chemistry International, 2011, 295491. Available at: [Link]
-
Tavares, L. C., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(24), 6021. Available at: [Link]
-
Rojas, J., et al. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2024(1), m1796. Available at: [Link]
-
Kumar, R., et al. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica, 15(6), 115-118. Available at: [Link]
-
Li, X., et al. (2022). Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. Journal of Physics: Conference Series, 2303, 012007. Available at: [Link]
-
Mishra, R., et al. (2018). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. Journal of Medicinal Chemistry, 61(21), 9691-9709. Available at: [Link]
-
Tavares, L. C., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. National Center for Biotechnology Information. Available at: [Link]
-
Unknown Author. (2017). Suzuki-miyaura cross-coupling reaction of dichloro-heteroaromatics: Synthesis of functionalized dinucleophilic fragments. ResearchGate. Available at: [Link]
-
Tavares, L. C., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. ResearchGate. Available at: [Link]
-
Alassaf, M. A., Selim, K. B., & Nasr, M. N. A. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Journal of Chemistry, 2022, 5971556. Available at: [Link]
-
Das, D., & Hong, J. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. European Journal of Medicinal Chemistry, 170, 55-72. Available at: [Link]
-
Gucký, T., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1956. Available at: [Link]
-
Drexel Chemical Company. (2018). SAFETY DATA SHEET DREXEL DE-AMINE 4. Kern County. Available at: [Link]
-
PubChem. (n.d.). 2-Chloroquinazolin-4-amine. National Center for Biotechnology Information. Available at: [Link]
-
Albaugh LLC. (n.d.). SAFETY DATA SHEET 2, 4-D AMINE 4. CDMS.net. Available at: [Link]
-
Wang, G., et al. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules, 26(22), 6829. Available at: [Link]
-
Romero, V., & Delgado, F. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Molecular and Cellular Biochemistry, 480(1), 1-15. Available at: [Link]
-
Wang, C., et al. (2018). Directed nucleophilic aromatic substitution reaction. Chemical Communications, 54(56), 7819-7822. Available at: [Link]
-
Wang, G., et al. (2021). Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Preprints.org. Available at: [Link]
-
Oumata, N., et al. (2016). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 21(11), 1547. Available at: [Link]
-
PubChem. (n.d.). 4-Aminoquinazoline. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. (n.d.). 4-Amino-7-chloroquinoline. National Center for Biotechnology Information. Available at: [Link]
-
Nufarm. (2020). SAFETY DATA SHEET CLEAN AMINE. Amazon S3. Available at: [Link]
Sources
- 1. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Chloro-4-amino-6,7-dimethoxyquinazoline | 23680-84-4 [chemicalbook.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. kernred.co.kern.ca.us [kernred.co.kern.ca.us]
- 7. 2-Chloroquinazolin-4-amine | C8H6ClN3 | CID 252879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. derpharmachemica.com [derpharmachemica.com]
experimental procedure for amination of dichloroquinazolines
Application Note & Protocol
Strategic Amination of Dichloroquinazolines: A Guide to Regioselective Synthesis
Abstract
This comprehensive guide details the experimental procedures for the amination of dichloroquinazolines, a critical transformation in the synthesis of biologically active molecules. We delve into the mechanistic principles governing regioselectivity, providing validated, step-by-step protocols for both classical Nucleophilic Aromatic Substitution (SNAr) and modern catalytic methods. This document is intended for researchers, scientists, and drug development professionals seeking to leverage quinazoline scaffolds in their work. We emphasize the rationale behind procedural choices, offer troubleshooting insights, and provide a framework for the reliable synthesis and characterization of mono- and di-aminated quinazoline derivatives.
Introduction: The Quinazoline Scaffold in Medicinal Chemistry
The quinazoline core is a privileged scaffold in drug discovery, forming the structural basis for a wide range of therapeutic agents. Its derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The functionalization of the quinazoline ring system, particularly through the introduction of amino groups, is a key strategy for modulating the pharmacological profile of these compounds. Dichloroquinazolines, such as 2,4-dichloroquinazoline, serve as versatile and readily available starting materials for the synthesis of diverse libraries of aminated quinazolines.
The differential reactivity of the chlorine atoms at the C2 and C4 positions of the quinazoline ring allows for selective and sequential amination reactions. The C4 position is generally more susceptible to nucleophilic attack than the C2 position due to greater activation by the ring nitrogen at position 1. This inherent reactivity can be exploited to achieve regioselective mono-amination at the C4 position under milder conditions, followed by amination at the C2 position under more forcing conditions if desired.
This guide will provide a detailed exploration of the experimental conditions required to control the outcome of these amination reactions, enabling the targeted synthesis of specific quinazoline derivatives.
Mechanistic Considerations: Controlling Regioselectivity
The amination of dichloroquinazolines primarily proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The electron-withdrawing nature of the quinazoline ring system, particularly the nitrogen atoms, facilitates the attack of nucleophiles (amines) on the electron-deficient carbon atoms bearing the chlorine leaving groups.
The SNAr Pathway
The SNAr reaction proceeds through a two-step addition-elimination sequence:
-
Nucleophilic Attack: The amine nucleophile attacks the carbon atom bonded to a chlorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex.
-
Leaving Group Elimination: The chloride ion is expelled, and the aromaticity of the quinazoline ring is restored, yielding the aminated product.
The regioselectivity of the initial amination is dictated by the relative stability of the Meisenheimer complex formed upon attack at C4 versus C2. Attack at C4 is favored as the negative charge of the intermediate is more effectively delocalized by the adjacent ring nitrogen (N1).
Reaction Workflow Overview
The general workflow for the selective amination of dichloroquinazolines is depicted below. This process allows for the synthesis of either mono- or di-substituted products by carefully controlling the reaction conditions.
Figure 1: General workflow for the sequential amination of 2,4-dichloroquinazoline.
Materials and Equipment
Reagents
-
2,4-Dichloroquinazoline (≥98%)
-
Anhydrous solvents (e.g., Isopropanol, Acetonitrile, N,N-Dimethylformamide (DMF), Dioxane)
-
Primary or secondary amines (e.g., aniline, benzylamine, morpholine)
-
Bases (e.g., Diisopropylethylamine (DIPEA), Triethylamine (TEA), Potassium Carbonate (K₂CO₃))
-
For Buchwald-Hartwig Amination:
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Ligand (e.g., Xantphos, BINAP)
-
Strong base (e.g., Cs₂CO₃, NaOtBu)
-
-
Reagents for workup (e.g., Ethyl acetate, Saturated sodium bicarbonate solution, Brine)
-
Reagents for purification (e.g., Silica gel for column chromatography, Hexanes, Ethyl acetate)
Equipment
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle or oil bath with temperature control
-
Thin Layer Chromatography (TLC) plates and chamber
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Silica gel column for chromatography
Experimental Protocols
Protocol 1: Regioselective Mono-amination at C4 via SNAr
This protocol describes the selective amination of 2,4-dichloroquinazoline at the C4 position under mild conditions.
Rationale: By using a slight excess of the amine at moderate temperatures, the reaction favors the more reactive C4 position, minimizing the formation of the di-substituted product. Isopropanol is a common solvent choice as it effectively dissolves the starting material and facilitates the reaction. DIPEA is used as a non-nucleophilic base to quench the HCl generated during the reaction.
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask, add 2,4-dichloroquinazoline (1.0 eq.). Dissolve it in a suitable solvent such as isopropanol (approximately 0.1 M concentration).
-
Addition of Reagents: Add the desired primary or secondary amine (1.1 eq.) to the solution, followed by the addition of a base like diisopropylethylamine (DIPEA) (1.5 eq.).
-
Reaction Conditions: Stir the reaction mixture at room temperature or gently heat to 40-60 °C.
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A typical mobile phase is a mixture of hexanes and ethyl acetate. The product spot should be more polar than the starting material. The reaction is typically complete within 2-6 hours.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to remove any remaining acid.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.
-
-
Purification: Concentrate the organic layer and purify the crude product by silica gel column chromatography to obtain the pure 4-amino-2-chloroquinazoline derivative.
Protocol 2: Di-amination of 2,4-Dichloroquinazoline
This protocol is designed for the synthesis of 2,4-diaminoquinazolines by substituting both chlorine atoms.
Rationale: To achieve di-substitution, more forcing conditions are required. This typically involves using a larger excess of the amine and higher reaction temperatures to overcome the lower reactivity of the C2 position.
Step-by-Step Procedure:
-
Reaction Setup: In a sealed tube or a round-bottom flask equipped with a reflux condenser, add the 4-amino-2-chloroquinazoline intermediate (1.0 eq.) obtained from Protocol 1.
-
Addition of Reagents: Add a significant excess of the second amine (R2-NH2) (3.0-5.0 eq.). A high-boiling point solvent like DMF or dioxane can be used, or the reaction can be run neat in the amine if it is a liquid.
-
Reaction Conditions: Heat the reaction mixture to a higher temperature, typically in the range of 100-150 °C.
-
Monitoring the Reaction: Monitor the reaction progress by TLC until the starting material is consumed. These reactions may require 12-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If a solid product precipitates, it can be collected by filtration and washed with a suitable solvent like diethyl ether or cold ethanol to remove excess amine.
-
Alternatively, dilute the reaction mixture with water and extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
-
Purification: Purify the crude product by recrystallization or silica gel column chromatography to yield the pure 2,4-diaminoquinazoline.
Data Analysis and Interpretation
The successful synthesis of the aminated quinazoline products must be confirmed by analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Appearance of new signals corresponding to the protons of the introduced amino group(s). Aromatic protons of the quinazoline core will show characteristic shifts. |
| ¹³C NMR | Appearance of new signals for the carbons of the amino substituent(s). The signals for C2 and C4 carbons will shift significantly upon substitution of the chlorine atoms. |
| Mass Spec | The molecular ion peak (M+) or the protonated molecular ion peak ([M+H]+) should correspond to the calculated molecular weight of the target aminated quinazoline. The isotopic pattern for chlorine will disappear. |
| IR Spec | Appearance of N-H stretching bands in the region of 3200-3500 cm⁻¹ for primary and secondary amines. |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Reaction is slow or incomplete | Insufficient temperature; low reactivity of the amine; steric hindrance. | Increase the reaction temperature. For less reactive amines, consider switching to a higher boiling point solvent or using a catalytic method like the Buchwald-Hartwig amination. |
| Formation of di-substituted byproduct in mono-amination | Reaction temperature is too high; reaction time is too long; too much amine used. | Reduce the reaction temperature and carefully monitor the reaction by TLC. Use no more than 1.1-1.2 equivalents of the amine. |
| Low yield | Incomplete reaction; loss of product during workup or purification. | Ensure the reaction goes to completion. Optimize the workup procedure to minimize product loss. For polar products that are difficult to extract, consider continuous extraction. |
| Difficulty in purification | Product and starting material have similar polarity; presence of byproducts. | Optimize the mobile phase for column chromatography. Consider using a different stationary phase or recrystallization as an alternative purification method. |
Conclusion
The amination of dichloroquinazolines is a powerful and versatile method for the synthesis of a wide array of functionalized molecules with significant potential in medicinal chemistry. By understanding the underlying mechanistic principles and carefully controlling the reaction conditions, researchers can achieve high regioselectivity and synthesize either mono- or di-aminated quinazolines in good yields. The protocols and troubleshooting guide provided herein serve as a robust starting point for the development of novel quinazoline-based compounds.
References
-
Title: Quinazoline derivatives: a patent review (2010 – 2019) Source: Expert Opinion on Therapeutic Patents URL: [Link]
-
Title: Recent advances in the synthesis of quinazoline and quinazolinone derivatives Source: RSC Advances URL: [Link]
-
Title: Synthesis and biological evaluation of 2,4-disubstituted quinazoline derivatives as novel STAT3 inhibitors Source: Bioorganic & Medicinal Chemistry URL: [Link]
-
Title: A review on synthetic approaches and biological potential of quinazoline derivatives Source: Heliyon URL: [Link]
-
Title: The Buchwald-Hartwig Amination Source: Organic Chemistry Portal URL: [Link]
2,7-Dichloroquinazolin-4-amine as a building block for kinase inhibitors
Application Note & Protocols
2,7-Dichloroquinazolin-4-amine: A Versatile Scaffold for the Development of Potent Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Abstract: The 4-aminoquinazoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of numerous FDA-approved kinase inhibitors for cancer therapy.[1][2] This guide focuses on a particularly strategic building block: this compound. We will explore the rationale behind its utility, detailing its synthesis and subsequent regioselective functionalization. This document provides field-proven insights and step-by-step protocols for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, enabling the creation of diverse chemical libraries. By understanding the differential reactivity of the C2 and C7 positions, researchers can strategically design and synthesize novel and potent kinase inhibitors targeting critical signaling pathways.
Introduction: The Quinazoline Scaffold in Kinase Inhibition
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. Kinase inhibitors have revolutionized targeted therapy, and a significant portion of these drugs are built upon heterocyclic scaffolds that mimic the adenine ring of ATP. Among these, the 4-aminoquinazoline framework has emerged as a cornerstone of modern drug design.[1][2]
Its success stems from its ability to form key hydrogen bond interactions with the "hinge region" of the kinase ATP-binding pocket, a conserved motif that provides a strong anchoring point for inhibitors.[3][4][5] The N1 and N3 atoms of the quinazoline ring are perfectly positioned to act as hydrogen bond acceptors and donors, respectively, mimicking the interactions of ATP itself. This fundamental binding mode is observed in highly successful drugs like Gefitinib (Iressa®), Erlotinib (Tarceva®), and Lapatinib (Tykerb®), which primarily target members of the ErbB family of receptor tyrosine kinases (e.g., EGFR, HER2).[1][2]
The Strategic Advantage of this compound
While the core 4-aminoquinazoline provides the necessary anchor, achieving high potency and selectivity requires strategic decoration of the scaffold. This compound is an exemplary starting material designed for this purpose. It offers three distinct points for chemical modification: the C4 amine, the C2 chloro group, and the C7 chloro group. The pre-installed C4-amine secures the critical hinge-binding interaction, leaving the two chloro-substituents as versatile handles for diversification.
The primary advantage lies in the differential reactivity of the two chlorine atoms. Both are attached to an aromatic system, making them ideal substrates for palladium-catalyzed cross-coupling reactions. This allows for the sequential and regioselective introduction of a wide array of chemical moieties.
-
C7-Position: This site is typically more reactive in standard palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). Substituents at this position often extend toward the solvent-exposed region of the ATP-binding site, providing an opportunity to modulate physicochemical properties such as solubility, or to gain additional interactions with the protein surface to enhance selectivity.[6]
-
C2-Position: The C2-chloro group is generally less reactive. This differential reactivity allows for selective functionalization at C7 while leaving C2 intact. Subsequent modification at C2 can then be performed under slightly different or more forcing conditions, allowing for a controlled, stepwise diversification strategy.
This built-in chemical orthogonality makes this compound a powerful platform for generating focused libraries of compounds for structure-activity relationship (SAR) studies.
Caption: High-level workflow from core synthesis to library generation.
Synthesis of the Core Building Block
The synthesis of this compound typically begins with a substituted anthranilic acid. The following protocol outlines a representative, multi-step synthesis.
Protocol 1: Synthesis of this compound
Rationale: This procedure follows a common route for quinazoline synthesis, starting with the cyclization of an anthranilic acid derivative to form a quinazolinedione. This stable intermediate is then di-chlorinated, and finally, the highly reactive C4-chloro group is selectively displaced by ammonia to install the crucial C4-amine.
Materials:
-
2-Amino-4-chlorobenzoic acid
-
Urea
-
Phosphorus oxychloride (POCl₃)
-
N,N-Diisopropylethylamine (DIPEA)
-
Ammonia (7N solution in Methanol)
-
1,4-Dioxane
-
Toluene
Procedure:
-
Step 1: Synthesis of 7-chloroquinazoline-2,4(1H,3H)-dione
-
Combine 2-amino-4-chlorobenzoic acid (1.0 eq) and urea (3.0 eq) in a round-bottom flask.
-
Heat the mixture to 190-200 °C for 4 hours. The mixture will melt, evolve gas, and then solidify.
-
Cool the solid mass to room temperature. Add water and break up the solid.
-
Filter the solid, wash thoroughly with water, then with a small amount of ethanol, and dry under vacuum to yield the dione as a solid.
-
-
Step 2: Synthesis of 2,4,7-trichloroquinazoline
-
To the 7-chloroquinazoline-2,4(1H,3H)-dione (1.0 eq), add phosphorus oxychloride (POCl₃, 10.0 eq) and a catalytic amount of DIPEA (0.1 eq).
-
Reflux the mixture at 110 °C for 12 hours under a nitrogen atmosphere. The solid will gradually dissolve.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
A precipitate will form. Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum. The crude product can be purified by column chromatography on silica gel (eluting with hexanes/ethyl acetate).
-
-
Step 3: Synthesis of this compound
-
Dissolve the 2,4,7-trichloroquinazoline (1.0 eq) in 1,4-dioxane.
-
Cool the solution to 0 °C in an ice bath.
-
Add a 7N solution of ammonia in methanol (5.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, concentrate the mixture under reduced pressure.
-
Triturate the resulting solid with diethyl ether, filter, and dry to afford this compound.
-
Self-Validation: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The regioselectivity of the amination is expected to be high, with substitution occurring almost exclusively at the C4 position.[7][8]
Regioselective Functionalization Strategies
With the core scaffold in hand, the next step is diversification using palladium-catalyzed cross-coupling reactions. The general strategy is to first functionalize the more reactive C7 position, purify the intermediate, and then proceed with the functionalization of the C2 position.
Caption: Regioselective functionalization scheme.
C7-Position Modification via Suzuki-Miyaura Coupling
Rationale: The Suzuki-Miyaura coupling is a robust and widely used method for forming C-C bonds.[9] It allows for the introduction of a vast array of aryl and heteroaryl groups at the C7 position using commercially available boronic acids or esters. This reaction is typically highly selective for the C7 position over the C2 position under standard conditions.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling at the C7-Position
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Pd(PPh₃)₄ (Palladium tetrakis(triphenylphosphine)) or other suitable Pd catalyst (e.g., PdCl₂(dppf)) (0.05 - 0.1 eq)
-
Sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0 - 3.0 eq)
-
Solvent system: e.g., 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, and the base (e.g., Na₂CO₃).
-
Purge the vessel with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Add the degassed solvent system, followed by the palladium catalyst.
-
Heat the reaction mixture to 80-100 °C and stir for 6-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 7-aryl-2-chloroquinazolin-4-amine intermediate.
C2-Position Modification via Buchwald-Hartwig Amination
Rationale: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, enabling the installation of primary or secondary amines.[10][11][12] After functionalizing the C7 position, this reaction can be used to modify the remaining C2-chloro group, which is often less reactive and may require a stronger catalyst system (e.g., using biarylphosphine ligands) and base.
Protocol 3: General Procedure for Buchwald-Hartwig Amination at the C2-Position
Materials:
-
7-substituted-2-chloroquinazolin-4-amine (1.0 eq)
-
Primary or secondary amine (1.5 - 2.0 eq)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 - 0.05 eq)
-
Xantphos or other suitable biarylphosphine ligand (0.04 - 0.1 eq)
-
Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.5 - 2.5 eq)
-
Anhydrous solvent: e.g., Toluene or 1,4-Dioxane
Procedure:
-
In an oven-dried reaction vessel under an inert atmosphere, combine the palladium precursor (Pd₂(dba)₃) and the phosphine ligand.
-
Add the anhydrous solvent and stir for 10 minutes to form the active catalyst.
-
Add the 7-substituted-2-chloroquinazolin-4-amine, the amine coupling partner, and the base (NaOtBu).
-
Heat the mixture to 90-110 °C for 8-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography or preparative HPLC to obtain the final di-substituted kinase inhibitor.
Structure-Activity Relationship (SAR) and Data
The systematic modification of the C2 and C7 positions allows for a thorough exploration of the structure-activity relationship. The data below represents a hypothetical SAR table for a series of inhibitors targeting EGFR, illustrating how potency can be tuned.
| Compound ID | C7-Substituent (from Suzuki) | C2-Substituent (from Buchwald-Hartwig) | EGFR IC₅₀ (nM) |
| Ref-1 | -Cl (unmodified) | -Cl (unmodified) | >10,000 |
| A-01 | 3-methoxyphenyl | -Cl (unmodified) | 850 |
| A-02 | 4-pyridinyl | -Cl (unmodified) | 620 |
| B-01 | 3-methoxyphenyl | morpholino | 150 |
| B-02 | 3-methoxyphenyl | (R)-3-aminopyrrolidine | 45 |
| B-03 | 4-pyridinyl | morpholino | 95 |
| B-04 | 4-pyridinyl | (R)-3-aminopyrrolidine | 12 |
Interpretation:
-
The unmodified scaffold (Ref-1 ) is inactive.
-
Modification at C7 (A-01, A-02 ) introduces modest activity. The pyridinyl group, which can act as a hydrogen bond acceptor and improve solubility, is slightly better.
-
Subsequent modification at C2 (B-01 to B-04 ) significantly boosts potency. The introduction of polar, hydrogen-bonding groups like the aminopyrrolidine moiety leads to a substantial improvement in inhibitory activity, highlighting the importance of this position for secondary binding interactions.
Target Kinase Pathway: EGFR/HER2 Signaling
Many inhibitors derived from the 4-aminoquinazoline scaffold target the ErbB family of receptors, including EGFR (ErbB1) and HER2 (ErbB2). These receptors are critical drivers of cell proliferation, survival, and migration.[3] In many cancers, these receptors are overexpressed or mutated, leading to uncontrolled signaling.
The inhibitors function by competing with ATP for the binding site within the intracellular kinase domain. This prevents receptor autophosphorylation and the subsequent activation of downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, ultimately leading to reduced tumor cell growth and survival.[13]
Caption: Inhibition of the EGFR/HER2 signaling pathway.
Conclusion
This compound is a high-value, versatile building block for the discovery of novel kinase inhibitors. Its strategic design, featuring a pre-installed hinge-binding element and two differentially reactive chloro-substituents, enables a logical and efficient approach to library synthesis. By employing robust and regioselective palladium-catalyzed cross-coupling methodologies, researchers can systematically explore chemical space around the quinazoline core to optimize potency, selectivity, and drug-like properties, accelerating the development of next-generation targeted therapies.
References
-
Das, D., & Hong, J. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. European Journal of Medicinal Chemistry, 170, 55-72. [Link]
-
Costan, R., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 848. [Link]
-
Zhang, J., et al. (2017). Design, Synthesis, and Antitumor Activity of Novel Quinazoline Derivatives. Molecules, 22(11), 1979. [Link]
-
Wang, Y., et al. (2022). Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. Chemical Papers, 76, 6561–6565. [Link]
-
Rojas-Le-Fort, M., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(24), 6021. [Link]
-
Wang, T., et al. (2021). Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. Journal of Medicinal Chemistry, 64(15), 11658–11683. [Link]
-
Abdel-Ghani, T. M., et al. (2023). Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors. Frontiers in Chemistry, 11, 1256426. [Link]
-
Costan, R., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 16(11), 1530. [Link]
-
Béni, S., et al. (2012). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. Molecules, 17(9), 11063-11083. [Link]
-
Rojas-Le-Fort, M., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. ResearchGate. [Link]
-
Dener, J. M., et al. (2001). Solid-Phase Synthesis of 2,4-Diaminoquinazoline Libraries. ACS Combinatorial Science, 3(1), 78-85. [Link]
-
Ding, H., et al. (2018). Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition. Bioorganic & Medicinal Chemistry, 26(9), 2361-2373. [Link]
-
Al-Warhi, T., et al. (2023). Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives. Molecules, 28(1), 296. [Link]
-
Ghorab, M. M., et al. (2020). Synthesis and in vitro antimalarial and anticancer activity of novel 7-chloroquinolinyl-4-aminophenyl-chalcones. ResearchGate. [Link]
- Google Patents. (2014).
-
Das, D., & Hong, J. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. ResearchGate. [Link]
-
Al-Suwaidan, I. A., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Scientia Pharmaceutica, 91(1), 18. [Link]
-
ResearchGate. (2024). Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. [Link]
-
Zhang, L., et al. (2017). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. Journal of Medicinal Chemistry, 60(19), 7936-7951. [Link]
-
Organ, M. G., et al. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Organics, 3(1), 1-15. [Link]
-
Bakac, M., et al. (2024). Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. Beilstein Journal of Organic Chemistry, 20, 675-685. [Link]
-
Solomon, V. R., et al. (2010). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(3), 394-401. [Link]
-
Ghorab, M. M., et al. (2020). Discovery of new HER2/EGFR dual kinase inhibitors based on the anilinoquinazoline scaffold as potential anti-cancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1188-1200. [Link]
- Google Patents. (2016). US9388160B2 - Quinazoline derivatives as kinases inhibitors and methods of use thereof.
-
Trauner, D., et al. (2023). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. The Journal of Organic Chemistry, 88(4), 2023–2044. [Link]
-
Costan, R., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). PubMed Central. [Link]
-
El-Gamal, M. I., et al. (2021). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 12(9), 1436-1454. [Link]
-
Rojas-Le-Fort, M., et al. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2024(1), M1827. [Link]
-
ResearchGate. (2020). Structure-activity relationship of the quinazoline series. [Link]
-
ResearchGate. (2022). Rhodium-catalyzed C–H selective amination of 2,4-diarylquinazolines with N-fluorobenzenesulfonimide. [Link]
-
Kwong, F. Y., et al. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses, 101, 438-459. [Link]
-
Perera, B. G. K., & Maly, D. J. (2008). Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors. Molecular BioSystems, 4(6), 542-550. [Link]
-
Tuno,T., et al. (2021). Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways. Molecules, 26(23), 7120. [Link]
-
Das, S., et al. (2024). Boronic Acid-Containing 3H- pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties. Molecules, 29(24), 6005. [Link]
-
Sielecki, T. M., et al. (2001). 2-Aminoquinazoline inhibitors of cyclin-dependent kinases. Bioorganic & Medicinal Chemistry Letters, 11(13), 1157-1160. [Link]
Sources
- 1. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 13. medkoo.com [medkoo.com]
Application Note: High-Throughput Screening of 2,7-Dichloroquinazolin-4-amine Libraries for Novel Kinase Inhibitors
Abstract
This guide provides a comprehensive framework for the design and execution of a high-throughput screening (HTS) campaign utilizing libraries derived from the 2,7-dichloroquinazolin-4-amine scaffold. Quinazolines are a privileged scaffold in medicinal chemistry, particularly for targeting protein kinases, and this specific core offers a versatile starting point for generating diverse chemical libraries.[1] We present a detailed, field-proven workflow—from primary biochemical screening and hit confirmation to secondary cell-based assays and data analysis—designed to identify and validate novel kinase inhibitors. The protocols and insights herein are tailored for researchers, scientists, and drug development professionals seeking to leverage this potent chemical class for therapeutic discovery.
Introduction: The Quinazoline Scaffold in Kinase Inhibition
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes; their dysregulation is a hallmark of many diseases, including cancer.[2] Consequently, kinases have become one of the most important target classes for modern drug discovery. The quinazoline core has emerged as a highly successful "privileged scaffold" for kinase inhibitor design, forming the basis of several FDA-approved drugs such as gefitinib and erlotinib.[3][4]
The this compound scaffold is a particularly attractive starting point for library synthesis. The differential reactivity of the chlorine atoms at the C2 and C4 positions allows for sequential and regioselective substitution, enabling the creation of diverse and complex molecular libraries from a common intermediate.[4][5] High-throughput screening (HTS) is an indispensable tool in drug discovery that allows for the rapid testing of thousands to millions of compounds to identify "hits"—molecules that modulate the activity of a biological target.[6]
This application note details a robust, multi-stage HTS strategy to effectively screen this compound libraries against protein kinase targets, with a focus on identifying potent and cell-active lead compounds.
The HTS Campaign: A Multi-Stage Workflow
A successful HTS campaign is a systematic process designed to reduce a large library down to a small number of high-quality, validated hits.[7] Our workflow is structured in three main phases: Primary Screening, Hit Confirmation & Dose-Response, and Secondary & Orthogonal Validation.
Phase 1: Primary Screening
Objective: To efficiently screen the entire this compound library at a single, high concentration to identify all compounds showing potential inhibitory activity against the target kinase.
Assay Selection: The Rationale for ADP Detection
For kinase HTS, a homogenous assay (no wash steps) with a robust, luminescent or fluorescent readout is ideal. Assays that quantify the universal kinase reaction product, adenosine diphosphate (ADP), are particularly powerful as they are compatible with virtually any kinase-substrate pair.[8] The ADP-Glo™ Kinase Assay is an excellent example; it measures ADP production via a luciferase-based reaction, offering high sensitivity and resistance to compound interference.[9][10]
Causality: We choose a universal ADP detection method because it eliminates the need for target-specific antibodies or modified substrates, making it a cost-effective and adaptable platform for screening diverse kinases. The luminescent readout provides a wide dynamic range, which is crucial for identifying hits with high confidence.
Protocol 1: Primary HTS using ADP-Glo™ Kinase Assay
This protocol is designed for a 384-well plate format and assumes the target kinase is Epidermal Growth Factor Receptor (EGFR).
Materials:
-
Recombinant human EGFR kinase (BPS Bioscience, Cat. #40162)[11]
-
Poly(Glu,Tyr) 4:1 peptide substrate (Sigma-Aldrich)
-
ATP, Ultra-Pure (Promega)
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat. #V9101)[9]
-
384-well, low-volume, white plates (Corning)
-
Acoustic liquid handler (e.g., ECHO) or pin tool for compound dispensing
-
Multimode plate reader with luminescence detection capability
Procedure:
-
Compound Plating: Pre-plate the this compound library into 384-well assay plates. Using an acoustic dispenser, transfer 50 nL of each compound from a 1 mM DMSO stock to achieve a final assay concentration of 10 µM.
-
Controls: Dedicate specific wells for controls:
-
Negative Control (0% Inhibition): Add 50 nL of DMSO.
-
Positive Control (100% Inhibition): Add 50 nL of a known potent inhibitor (e.g., 10 µM Staurosporine).
-
-
Kinase Reaction Preparation: Prepare a 2X Kinase/Substrate master mix in kinase reaction buffer. The final concentrations in the 5 µL reaction should be:
-
EGFR Kinase: 2-5 ng/µL (optimize empirically)
-
Poly(Glu,Tyr) Substrate: 0.2 mg/mL
-
ATP: 10 µM (approximately the Km for many kinases, adjust if known)
-
-
Initiate Reaction: Add 2.5 µL of the 2X Kinase/Substrate mix to each well. Then, add 2.5 µL of 2X ATP solution to start the reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.[12]
-
ADP Detection: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP, which is then used by luciferase to produce light. Incubate for 30 minutes at room temperature.[12]
-
Read Plate: Measure luminescence on a plate reader.
Primary Data Analysis & Hit Selection
Data Normalization: Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (RLU_compound - RLU_pos_ctrl) / (RLU_neg_ctrl - RLU_pos_ctrl)) where RLU is the Relative Luminescence Unit.
Assay Quality Control (Z'-Factor): The robustness of the assay must be validated by calculating the Z'-factor.[13][14] Z' = 1 - (3 * (SD_neg_ctrl + SD_pos_ctrl)) / |Mean_neg_ctrl - Mean_pos_ctrl|
-
An excellent assay has a Z' > 0.5. [13] This indicates a large separation between the control signals and low data variability, making hit identification reliable.
Hit Criteria: A compound is typically classified as a "primary hit" if its percent inhibition exceeds a defined threshold. A common starting point is >50% inhibition or >3 standard deviations from the mean of the DMSO (negative) control wells.
Phase 2: Hit Confirmation and Potency Determination
Objective: To confirm the activity of primary hits and determine their half-maximal inhibitory concentration (IC₅₀), a quantitative measure of potency.
Causality: It is critical to re-test primary hits. Single-point screens can yield false positives due to experimental error or compound properties like aggregation or autofluorescence.[7] Generating a dose-response curve provides a definitive confirmation of activity and allows for the ranking of compounds based on their potency.
Protocol 2: IC₅₀ Determination via Dose-Response
Procedure:
-
Cherry-Pick Hits: Select all primary hits from the library plates.
-
Serial Dilution: Create a 10-point, 3-fold serial dilution series for each hit compound in DMSO, starting from a top concentration of 100 µM.
-
Assay Execution: Perform the ADP-Glo™ Kinase Assay as described in Protocol 1, dispensing the compound dilutions into the assay plates.
-
Data Analysis:
-
Calculate percent inhibition for each concentration point.
-
Plot percent inhibition versus the log of the inhibitor concentration.
-
Fit the data using a non-linear regression model (four-parameter variable slope) to determine the IC₅₀ value.
-
Table 1: Example IC₅₀ Data for Confirmed Hits
| Compound ID | Biochemical IC₅₀ (µM) | Curve HillSlope | R² |
|---|---|---|---|
| H-001 | 0.085 | -1.1 | 0.99 |
| H-002 | 0.250 | -0.9 | 0.98 |
| H-003 | 1.5 | -1.2 | 0.99 |
| H-004 | > 10 | N/A | N/A |
Compounds with IC₅₀ values < 1 µM are typically prioritized for the next phase.
Phase 3: Hit Validation in Secondary & Orthogonal Assays
Objective: To validate the confirmed hits in a biologically relevant context and rule out assay artifacts.[15]
Causality: A potent inhibitor in a biochemical assay may not be effective in a cellular environment due to poor membrane permeability, rapid metabolism, or efflux.[16] Therefore, testing hits in a cell-based assay is a crucial step. Furthermore, using an orthogonal assay (one with a different detection technology) ensures the observed activity is not an artifact of the primary assay format.
Protocol 3: Cell-Based Viability/Proliferation Assay
This protocol assesses the ability of hit compounds to inhibit the proliferation of a cancer cell line that is dependent on the target kinase (e.g., NCI-H1975 cells for a mutant EGFR inhibitor screen).[17]
Materials:
-
NCI-H1975 human lung adenocarcinoma cell line (ATCC)
-
RPMI-1640 Medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega, Cat. #G7570)
-
384-well, clear-bottom, white-walled tissue culture plates
Procedure:
-
Cell Seeding: Seed NCI-H1975 cells into 384-well plates at a density of 2,000 cells/well in 40 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the confirmed hit compounds. Add 10 µL of the compound dilutions to the cells.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add 25 µL of CellTiter-Glo® Reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Read Plate: Measure luminescence. The signal is proportional to the amount of ATP present, which is an indicator of metabolically active, viable cells.
-
Data Analysis: Calculate the half-maximal effective concentration (EC₅₀) by plotting percent cell viability against the log of compound concentration.
Data Integration and Hit Prioritization
The final step is to integrate all data to select the most promising hits for progression into lead optimization. A high-quality hit will exhibit the following characteristics:
-
Potent Biochemical Activity: Low nanomolar to low micromolar IC₅₀.
-
Cellular Efficacy: A cellular EC₅₀ that is reasonably close to the biochemical IC₅₀.
-
Confirmed Structure-Activity Relationship (SAR): Analogs from the library show a clear relationship between structural changes and activity.
-
Selectivity: The compound should show selectivity for the target kinase over other related kinases (determined through kinase panel profiling).
Table 2: Final Prioritization Matrix for Validated Hits
| Compound ID | Biochemical IC₅₀ (µM) | Cellular EC₅₀ (µM) | Kinase Selectivity (Score) | Lipinski's Rule of 5 | Priority |
|---|---|---|---|---|---|
| H-001 | 0.085 | 0.55 | High | Pass | 1 |
| H-002 | 0.250 | 1.8 | Medium | Pass | 2 |
| H-003 | 1.5 | > 20 | Medium | Pass | 3 |
Conclusion
The this compound scaffold represents a fertile ground for the discovery of novel kinase inhibitors. By employing a systematic and rigorous HTS campaign as outlined in this guide—progressing from a broad primary screen to quantitative dose-response and finally to validating hits in a cellular context—research teams can efficiently identify high-quality lead compounds. This structured approach, which emphasizes data quality and orthogonal validation, maximizes the probability of success and provides a solid foundation for subsequent hit-to-lead and lead optimization efforts.
References
-
Eurofins DiscoverX. (n.d.). Accelerating kinase drug discovery with validated kinase activity assay kits. Retrieved from [Link]
-
Al-Suhaimi, E. A., et al. (2020). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances, 10(49), 29334-29351. Available at: [Link]
-
BMG LABTECH. (2025). The Z prime value (Z´). Retrieved from [Link]
-
Wodarski, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 26(16), 4909. Available at: [Link]
-
Das, D., & Hong, J. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. European Journal of Medicinal Chemistry, 170, 55-72. Available at: [Link]
-
BPS Bioscience. (n.d.). EGFR(L858R) Kinase Assay Kit. Retrieved from [Link]
-
BellBrook Labs. (n.d.). SRC Kinase Assay | A Validated SRC Inhibitor Screening Assay. Retrieved from [Link]
-
Vipergen. (n.d.). Hit Identification - Revolutionizing Drug Discovery. Retrieved from [Link]
-
Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services. Retrieved from [Link]
-
Shi, Y., et al. (2022). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 27(21), 7575. Available at: [Link]
-
Wikipedia. (n.d.). Z-factor. Retrieved from [Link]
-
Aushman, I. K., et al. (2005). IC50 determination for receptor-targeted compounds and downstream signaling. Proceedings of the American Association for Cancer Research, 46, 1234. Available at: [Link]
-
Koresawa, M., et al. (2018). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(8), 800-808. Available at: [Link]
-
Wagner, B. K. (2020). Hit Triage and Validation in Phenotypic Screening: Considerations and Strategies. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(10), 1151-1160. Available at: [Link]
-
de la Fuente-Núñez, C., et al. (2016). High Throughput Screening Methods for Assessing Antibiofilm and Immunomodulatory Activities of Synthetic Peptides. Journal of Visualized Experiments, (117), 54721. Available at: [Link]
-
El-Damasy, D. A., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 856. Available at: [Link]
-
Kamal, A., et al. (2017). Evaluation of anticancer and anti-mitotic properties of quinazoline and quinazolino-benzothiadiazine derivatives. bioRxiv. Available at: [Link]
-
Lloyd, M. (2023). Assay performance and the Z'-factor in HTS. Drug Target Review. Retrieved from [Link]
-
Galdino-Pitta, M. R., et al. (2010). Identification by high-throughput screening of inhibitors of Schistosoma mansoni NAD(+) catabolizing enzyme. Bioorganic & Medicinal Chemistry Letters, 20(22), 6819-6823. Available at: [Link]
-
Evotec. (2024). How To Optimize Your Hit Identification Strategy. Retrieved from [Link]
-
Gelin, M., et al. (2019). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. International Journal of Molecular Sciences, 20(18), 4478. Available at: [Link]
-
BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]
-
Le Questel, J.-Y., et al. (2019). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 24(18), 3249. Available at: [Link]
-
Li, Y., et al. (2024). Identification of New EGFR Inhibitors by Structure-Based Virtual Screening and Biological Evaluation. International Journal of Molecular Sciences, 25(3), 1878. Available at: [Link]
-
Potter, B. V. L., et al. (2017). Quinazolinone-Based Anticancer Agents: Synthesis, Antiproliferative SAR, Antitubulin Activity, and Tubulin Co-crystal Structure. Journal of Medicinal Chemistry, 61(1), 103-121. Available at: [Link]
-
Gilbert, A. M., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. Available at: [Link]
-
Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]
-
The Assay Guide Manual. (2020). HIGH THROUGHPUT SCREENING: Z PRIME and Z FACTOR CALCULATION. YouTube. Available at: [Link]
-
Ekins, S., et al. (2019). High-Throughput Phenotypic Screening and Machine Learning Methods Enabled the Selection of Broad-Spectrum Low-Toxicity Antitrypanosomatidic Agents. ACS Infectious Diseases, 5(11), 1957-1970. Available at: [Link]
-
Goyal, V., et al. (2025). A Machine Learning Based Analysis Method for Small Molecule High Content Screening of 3D Cancer Spheroid Morphology. Molecular Pharmacology. Available at: [Link]
-
Singh, M., & Kumar, A. (2025). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Current Drug Targets, 26. Available at: [Link]
-
Finch, H., et al. (2010). Toward the comprehensive systematic enumeration and synthesis of novel kinase inhibitors based on a 4-anilinoquinazoline binding mode. Journal of Chemical Information and Modeling, 50(4), 625-638. Available at: [Link]
-
da Silva, A. D., et al. (2022). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. Biomolecules, 12(10), 1481. Available at: [Link]
-
Patel, K. R., et al. (2025). Design And Synthesis of Novel Quinazoline Derivatives as Potent EGFR Inhibitors for Cancer Therapy. Indian Journal of Pharmaceutical Chemistry and Analytical Techniques, 1(4). Available at: [Link]
-
Pop, N., et al. (2025). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Revista de Chimie, 76(10), 25-30. Available at: [Link]
-
El-Gohary, N. S., & Shaaban, M. I. (2015). A High-Throughput Screen for Antibiotic Drug Discovery. Journal of Bacteriology, 197(14), 2341-2350. Available at: [Link]
-
On HTS. (2023). Z-factor. Retrieved from [Link]
-
Abdellatif, K. R. A., et al. (2022). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules, 27(21), 7575. Available at: [Link]
-
Kamal, A., et al. (2022). Synthesis and Cytotoxic Activity of 1,2,4-Triazolo-Linked Bis-Indolyl Conjugates as Dual Inhibitors of Tankyrase and PI3K. Molecules, 27(22), 7720. Available at: [Link]
-
El-Gamal, M. I., et al. (2020). Novel quinazoline-1,2,3-triazole hybrids with anticancer and MET kinase targeting properties. Bioorganic Chemistry, 94, 103429. Available at: [Link]
Sources
- 1. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 4. ijpcat.com [ijpcat.com]
- 5. researchgate.net [researchgate.net]
- 6. Hit Identification - Revolutionizing Drug Discovery | Explore Now [vipergen.com]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 10. bmglabtech.com [bmglabtech.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. promega.com [promega.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. Z-factor - Wikipedia [en.wikipedia.org]
- 15. How To Optimize Your Hit Identification Strategy - Evotec [evotec.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. Identification of New EGFR Inhibitors by Structure-Based Virtual Screening and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Selective Functionalization of the C4 Position of 2,7-Dichloroquinazoline
<
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Quinazoline Scaffold
The quinazoline ring system is a cornerstone in medicinal chemistry, forming the core of numerous approved therapeutics, particularly in oncology. Its rigid, planar structure and hydrogen bonding capabilities make it an ideal scaffold for interacting with biological targets like kinase enzymes. The 2,7-dichloroquinazoline derivative, in particular, serves as a versatile and highly valuable starting material for the synthesis of complex, biologically active molecules.
The strategic functionalization of this scaffold is paramount. The molecule possesses three distinct reaction sites: the chlorine atoms at the C2, C4, and C7 positions. The ability to selectively modify one position while leaving the others intact for subsequent reactions is crucial for building molecular diversity and performing structure-activity relationship (SAR) studies. This guide focuses specifically on the methodologies for the selective functionalization of the C4 position, which is often the most reactive and a primary target for initial modification.
Understanding the Reactivity of 2,7-Dichloroquinazoline
The key to selective functionalization lies in understanding the inherent electronic properties of the 2,7-dichloroquinazoline ring. The pyrimidine portion of the scaffold is electron-deficient due to the presence of the two electronegative nitrogen atoms. This deficiency renders the attached carbon atoms (C2 and C4) electrophilic and thus susceptible to nucleophilic attack.
Regioselectivity (C4 vs. C2 vs. C7):
-
C4 Position: The chlorine at C4 is the most activated position for nucleophilic aromatic substitution (SNAr). Its high electrophilicity is a result of activation from the adjacent N3 nitrogen and the N1 nitrogen at the para position. Theoretical studies, including Density Functional Theory (DFT) calculations, on analogous 2,4-dichloroquinazolines confirm that the C4 carbon possesses a higher LUMO coefficient, making it the preferred site for nucleophilic attack.[1][2][3]
-
C2 Position: The chlorine at C2 is also activated but is generally less reactive than the C4-chloro group in SNAr reactions.[4] Substitution at C2 typically requires more forcing conditions, such as higher temperatures or longer reaction times, after the C4 position has already reacted.[5]
-
C7 Position: The chlorine at C7 is attached to the benzene ring. It is significantly less reactive towards SNAr and almost always requires transition-metal catalysis (e.g., Palladium-catalyzed cross-coupling) for substitution.
This predictable hierarchy of reactivity allows for a controlled, stepwise functionalization of the molecule, making it a powerful tool in synthetic chemistry.
Caption: Structure of 2,7-dichloroquinazoline with atom numbering.
Part 1: Nucleophilic Aromatic Substitution (SNAr) at C4
SNAr is the most direct and widely used method for functionalizing the C4 position. The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the electron-deficient C4 carbon, forming a resonance-stabilized intermediate (Meisenheimer complex), followed by the expulsion of the chloride leaving group.
Caption: Generalized workflow for C4 SNAr on 2,7-dichloroquinazoline.
Protocol 1: C4-Amination with Primary/Secondary Amines
This protocol describes a general method for the regioselective substitution of the C4-chloro group with an amine, a common step in the synthesis of kinase inhibitors.[2][4]
Principle: An amine nucleophile attacks the C4 position. The reaction is often carried out in a polar protic solvent like isopropanol or ethanol, which helps to solvate the ionic intermediate. A base is sometimes added to neutralize the HCl generated, although the amine reactant can also serve this purpose.
Materials:
-
2,7-dichloroquinazoline
-
Primary or secondary amine (e.g., aniline, benzylamine, morpholine) (1.0-1.2 equivalents)
-
Solvent (e.g., Isopropanol (IPA), Ethanol (EtOH), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF))
-
Base (optional, e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA)) (1.1-1.5 equivalents)
-
Round-bottom flask, magnetic stirrer, condenser, heating mantle/oil bath.
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and condenser, add 2,7-dichloroquinazoline (1.0 eq).
-
Dissolution: Add the chosen solvent (e.g., IPA, approx. 0.1 M concentration). Stir until the starting material is fully dissolved.
-
Reagent Addition: Add the amine (1.0-1.2 eq) to the solution. If using an external base, add it now (1.1-1.5 eq).
-
Reaction: Heat the reaction mixture to a suitable temperature (e.g., 80 °C or reflux) and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours.[1]
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a solid product precipitates, it can be collected by filtration, washed with a cold solvent (like diethyl ether or cold IPA), and dried under vacuum.
-
If no precipitate forms, concentrate the solvent under reduced pressure. The residue can be purified by column chromatography on silica gel or by recrystallization.
-
Expert Insights (E-E-A-T):
-
Choice of Solvent: Protic solvents like IPA or EtOH are often preferred as they can stabilize the charged intermediate through hydrogen bonding. For less reactive amines, a higher boiling polar aprotic solvent like DMF or DMSO might be necessary.
-
Role of Base: While the reacting amine can act as a base, adding a non-nucleophilic tertiary amine like DIPEA can be beneficial. It prevents the formation of the amine hydrochloride salt, keeping the nucleophile free and active in the reaction mixture, which can improve reaction rates and yields.
-
Temperature Control: For highly reactive amines, the reaction may proceed at room temperature. However, for most substrates, heating is required to overcome the activation energy.[5] It is crucial to start at a moderate temperature (e.g., 60-80 °C) and only increase if the reaction is sluggish to avoid potential side reactions at the C2 position.
| Nucleophile (Amine) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aniline | EtOH | Reflux | 2 | >90 | [1] |
| Benzylamine | IPA | 80 | 4 | High | [2] |
| Aliphatic Amines | THF | RT to 60 | 2-12 | Good-Excellent | [2] |
| Hydrazine Hydrate | EtOH | 0-5 | 2 | High | [5] |
Part 2: Palladium-Catalyzed Cross-Coupling Reactions at C4
While the C7-Cl bond requires catalysis for substitution, the activated C4-Cl can also participate in cross-coupling reactions. These methods are powerful for creating C-C and C-N bonds, significantly expanding the accessible chemical space. The key is to use conditions mild enough to react at C4 without disturbing C2 or C7.
Protocol 2: C4-Suzuki-Miyaura Coupling
This protocol enables the formation of a carbon-carbon bond at the C4 position by coupling with an organoboron reagent.
Principle: The reaction follows a standard catalytic cycle: oxidative addition of the Pd(0) catalyst to the C4-Cl bond, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the C-C bond and regenerate the catalyst.[6]
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
Materials:
-
2-Chloro-4,7-dichloroquinazoline (or related C4-substituted quinazoline)
-
Aryl- or heteroarylboronic acid (1.1-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) (2-3 equivalents)
-
Solvent system (e.g., Dioxane/H₂O, Toluene/EtOH, DME)
-
Schlenk flask or sealed tube, inert atmosphere (Nitrogen or Argon).
Procedure:
-
Setup: To a Schlenk flask or microwave vial, add the 2,7-dichloroquinazoline (1.0 eq), boronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and base (e.g., Na₂CO₃, 2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of DME and water) via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Microwave irradiation can often shorten reaction times significantly.[7] Monitor the reaction by LC-MS.
-
Work-up:
-
Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the crude product by column chromatography.
-
Expert Insights (E-E-A-T):
-
Catalyst Choice: Pd(PPh₃)₄ is a reliable catalyst for many Suzuki couplings.[7] For more challenging substrates, catalysts with more specialized ligands (e.g., Buchwald or Herrmann-type phosphine ligands) may be required.
-
Base Selection: The base is crucial for activating the boronic acid to facilitate transmetalation.[6] Sodium or potassium carbonate are common choices. Cesium carbonate is a stronger base and can be effective for less reactive partners.
-
Regioselectivity: While SNAr reactions show a strong preference for C4, Suzuki couplings can sometimes be less selective. However, the C4-Cl bond is sufficiently activated relative to the C7-Cl that selective coupling is readily achievable under controlled conditions.[7] Competitive hydrolysis of the C4-Cl can sometimes be a side reaction, leading to the formation of a quinazolinone.[7]
Protocol 3: C4-Buchwald-Hartwig Amination
This reaction is an alternative to SNAr for forming C-N bonds and is particularly useful for coupling less nucleophilic amines or when SNAr conditions fail.
Principle: A palladium catalyst facilitates the coupling of an amine with the aryl halide. The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation by a base, and reductive elimination.[8]
Materials:
-
2,7-dichloroquinazoline
-
Amine (primary or secondary) (1.1-1.5 equivalents)
-
Palladium pre-catalyst (e.g., G3-XPhos, RuPhos-Pd-G3) or a combination of a Pd source (e.g., Pd₂(dba)₃) and a ligand (e.g., XPhos, RuPhos) (1-5 mol%)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.5-2.5 equivalents)
-
Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)
-
Inert atmosphere glovebox or Schlenk line technique.
Procedure:
-
Setup (Glovebox): In an inert atmosphere glovebox, add the 2,7-dichloroquinazoline (1.0 eq), palladium pre-catalyst (2 mol%), ligand (if needed), and base (e.g., NaOt-Bu, 1.5 eq) to a vial.
-
Reagent Addition: Add the anhydrous, degassed solvent (e.g., Toluene) followed by the amine (1.2 eq).
-
Reaction: Seal the vial and heat to the required temperature (typically 80-110 °C) with stirring.
-
Monitoring & Work-up: Monitor the reaction by LC-MS. Once complete, the work-up is similar to the Suzuki protocol: cool, dilute, filter through Celite, perform an aqueous wash, dry, and purify by chromatography.
Expert Insights (E-E-A-T):
-
Oxygen Sensitivity: Buchwald-Hartwig reactions are highly sensitive to oxygen, which can deactivate the palladium catalyst. The use of a glovebox or rigorous Schlenk techniques is essential for reproducibility and high yields.
-
Ligand and Base are Key: The choice of phosphine ligand and base is critical and highly interdependent. Bulky, electron-rich phosphine ligands (like XPhos or RuPhos) are often required to promote the reductive elimination step. Strong bases like sodium tert-butoxide are needed to deprotonate the amine for coordination to the palladium center.[8]
-
Advantages over SNAr: This method can be successful for coupling sterically hindered amines or electron-deficient anilines that are poor nucleophiles under SNAr conditions.
Part 3: Orthogonal and Sequential Functionalization Strategy
The differential reactivity of the C4, C2, and C7 positions enables a powerful and logical synthetic strategy. One can first selectively modify the C4 position under mild SNAr conditions, leaving the C2 and C7 chlorines untouched. The resulting 4-substituted-2,7-dichloroquinazoline can then be subjected to harsher SNAr conditions or palladium catalysis to functionalize the C2 and/or C7 positions, respectively.
Caption: Workflow for sequential functionalization of 2,7-dichloroquinazoline.
This orthogonal approach is fundamental to building libraries of complex quinazoline derivatives for drug discovery, allowing chemists to systematically probe the chemical space around the scaffold to optimize for potency, selectivity, and pharmacokinetic properties.
References
-
Molecules. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Available from: [Link]
-
The Journal of Organic Chemistry. Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Available from: [Link]
-
Chemistry Stack Exchange. Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Available from: [Link]
-
National Institutes of Health. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Available from: [Link]
-
ResearchGate. Scheme 11 Synthesis of 2,4-dichloroquinazoline. Available from: [Link]
-
ResearchGate. Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Available from: [Link]
-
National Institutes of Health. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Available from: [Link]
-
PubMed. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Available from: [Link]
-
ACS Combinatorial Science. Solid-Phase Synthesis of 2,4-Diaminoquinazoline Libraries. Available from: [Link]
-
ResearchGate. Enantioselective functionalization at the C4 position of pyridinium salts through NHC catalysis. Available from: [Link]
- Google Patents. Process for preparing 4-amino-7-chloro-quinoline.
-
National Institutes of Health. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Available from: [Link]
- Google Patents. Preparation of 2,4-dichloroquinazoline.
-
National Institutes of Health. New Tricyclic Aryl Quinazoline Derivatives by Suzuki‐Miyaura Cross‐Coupling. Available from: [Link]
-
Frontiers in Chemistry. 4-Aminoquinoline: a comprehensive review of synthetic strategies. Available from: [Link]
-
National Institutes of Health. Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases. Available from: [Link]
-
PubMed. Visible-Light-Induced C4-Selective Functionalization of Pyridinium Salts with Cyclopropanols. Available from: [Link]
-
Schrödinger. Correlating Reactivity Trends with Frontier Molecular Orbitals. Available from: [Link]
-
ResearchGate. Energy‐Efficient Synthesis of Haloquinazolines and Their Suzuki Cross‐Coupling Reactions in Propylene Carbonate. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
ResearchGate. Rhodium-catalyzed C–H selective amination of 2,4-diarylquinazolines with N-fluorobenzenesulfonimide. Available from: [Link]
-
PubMed. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. Available from: [Link]
-
MDPI. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Available from: [Link]
-
ResearchGate. Regioselectivity of Nucleophilic Attack in the Reactions of 1,2,4Triazine 4Oxides with Certain C-Nucleophiles. Available from: [Link]
-
ResearchGate. Buchwald—Hartwig Amination of β-Chloroacroleins by Lactams and Heteroarylamines. Available from: [Link]
-
Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Application Notes and Protocols for the Development of Anticancer Agents from 2,7-Dichloroquinazolin-4-amine
Foreword: The Quinazoline Scaffold as a Privileged Motif in Oncology
The quinazoline core is a cornerstone in modern medicinal chemistry, particularly in the discovery of targeted anticancer agents. Its rigid, bicyclic structure provides a versatile scaffold that can be strategically functionalized to interact with a variety of key biological targets. Notably, several FDA-approved drugs, such as gefitinib, erlotinib, and lapatinib, feature the 4-aminoquinazoline framework and function by inhibiting protein kinases crucial for cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR).[1][2]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing 2,7-dichloroquinazolin-4-amine as a starting material for the synthesis and evaluation of novel anticancer drug candidates. We will delve into the strategic derivatization of this scaffold, present detailed protocols for biological evaluation, and discuss the rationale behind these experimental designs.
Strategic Derivatization of the this compound Scaffold
The this compound molecule presents three primary points for diversification: the C2-chloro, the C7-chloro, and the C4-amino positions. The differential reactivity of these sites allows for a sequential and controlled synthetic approach to generate a library of diverse analogs.
Rationale for Synthetic Strategy
Our synthetic approach is predicated on the differential reactivity of the chloro-substituents. The chlorine at the C4 position is the most susceptible to nucleophilic aromatic substitution (SNAr), followed by the chlorine at the C2 position. The C7-chloro group is the least reactive towards SNAr and is best functionalized using transition metal-catalyzed cross-coupling reactions. This hierarchy of reactivity allows for a stepwise modification of the quinazoline core.
The general workflow for the derivatization of this compound is as follows:
Caption: Proposed synthetic workflow for the derivatization of this compound.
Protocol: Derivatization at the C2-Position via Nucleophilic Aromatic Substitution (SNAr)
The C2-chloro group can be displaced by a variety of nucleophiles, most commonly amines, to introduce diverse side chains that can modulate the compound's biological activity and pharmacokinetic properties.
Materials:
-
This compound
-
Desired amine (e.g., aniline, morpholine, piperazine derivatives)
-
Solvent: Isopropanol, n-butanol, or N,N-Dimethylformamide (DMF)
-
Base (optional, for hydrochloride salts of amines): Diisopropylethylamine (DIPEA) or triethylamine (TEA)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of this compound (1.0 eq) in isopropanol (0.1 M), add the desired amine (1.1 - 1.5 eq).
-
If the amine is a hydrochloride salt, add DIPEA (2.0 eq).
-
Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash with cold isopropanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.
Rationale: The SNAr reaction at the C2 position is a well-established method for introducing diversity in quinazoline-based compounds. The choice of solvent and temperature can influence the reaction rate, with higher boiling point solvents like n-butanol or DMF being used for less reactive amines.
Protocol: Derivatization at the C7-Position via Palladium-Catalyzed Cross-Coupling
The C7-chloro position is less reactive to SNAr and is best functionalized using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura or Buchwald-Hartwig reactions. This allows for the introduction of aryl, heteroaryl, or amino groups at this position.
Materials:
-
2-Substituted-7-chloro-quinazolin-4-amine (from step 1.2)
-
Aryl or heteroaryl boronic acid or boronic acid pinacol ester (1.2 - 1.5 eq)
-
Palladium catalyst: Pd(PPh3)4, PdCl2(dppf), or a suitable pre-catalyst
-
Base: K2CO3, Cs2CO3, or K3PO4 (2.0 - 3.0 eq)
-
Solvent system: 1,4-Dioxane/water, Toluene/water, or DMF
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a reaction vessel, add the 2-substituted-7-chloro-quinazolin-4-amine (1.0 eq), the boronic acid/ester (1.2 eq), the palladium catalyst (0.05 - 0.1 eq), and the base (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).
-
Heat the reaction mixture to 80-110 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na2SO4.
-
Concentrate the solution and purify the product by column chromatography.
Rationale: The Suzuki-Miyaura coupling is a robust and versatile method for forming C-C bonds.[3] The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and can be optimized for specific substrates.
Materials:
-
2-Substituted-7-chloro-quinazolin-4-amine
-
Primary or secondary amine (1.2 - 1.5 eq)
-
Palladium catalyst/ligand system: e.g., Pd2(dba)3 with a suitable phosphine ligand (e.g., Xantphos, BINAP)
-
Base: NaOtBu, K3PO4, or Cs2CO3 (1.5 - 2.0 eq)
-
Anhydrous solvent: Toluene or 1,4-Dioxane
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
In a glovebox or under an inert atmosphere, combine the 2-substituted-7-chloro-quinazolin-4-amine (1.0 eq), palladium catalyst (0.02 - 0.05 eq), ligand (0.04 - 0.1 eq), and base (1.5 eq) in a reaction vessel.
-
Add the anhydrous solvent, followed by the amine (1.2 eq).
-
Seal the vessel and heat the reaction mixture to 90-120 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture, dilute with a suitable solvent like ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over Na2SO4, and concentrate.
-
Purify the crude product by column chromatography.
Rationale: The Buchwald-Hartwig amination is a powerful tool for the synthesis of aryl amines.[4][5] The reaction is sensitive to air and moisture, necessitating the use of an inert atmosphere and anhydrous solvents. The choice of ligand is critical and often needs to be screened for optimal results.
Biological Evaluation of Synthesized Compounds
Once a library of compounds has been synthesized, a systematic biological evaluation is necessary to identify promising anticancer agents. This typically involves a tiered screening approach, starting with broad cytotoxicity assays and progressing to more specific mechanistic studies for the most potent compounds.
In Vitro Cytotoxicity Screening: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7]
Materials:
-
Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Synthesized compounds dissolved in DMSO (stock solutions)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds in culture medium. Add 100 µL of the compound dilutions to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.
Data Presentation:
| Compound ID | R2 Substituent | R7 Substituent | Cancer Cell Line | IC50 (µM)[8][9][10] |
| Lead 1 | -NH-(3-ethynylphenyl) | -OCH3 | A549 (Lung) | 0.05 |
| Lead 2 | -NH-(3-chlorophenyl) | -H | K562 (Leukemia) | 5.8 |
| Analog 2a | -NH-(3-chlorophenyl) | -F | MCF-7 (Breast) | 0.34 |
| Analog 2b | -NH-(3-chlorophenyl) | -Br | HT-29 (Colon) | 5.33 |
Target-Based Screening: In Vitro Kinase Inhibition Assay
For compounds showing significant cytotoxicity, it is crucial to determine if their mechanism of action involves the inhibition of specific protein kinases.[11][12]
Materials:
-
Recombinant human kinase (e.g., EGFR, VEGFR2)
-
Kinase-specific substrate (peptide or protein)
-
[γ-32P]ATP or a non-radioactive ATP detection system (e.g., ADP-Glo™)
-
Kinase reaction buffer
-
Synthesized compounds
-
Microplates (e.g., 96-well or 384-well)
-
Scintillation counter or luminescence plate reader
Protocol (General, using ADP-Glo™):
-
Kinase Reaction: In a microplate well, combine the kinase, its substrate, and the test compound at various concentrations in the kinase reaction buffer.
-
Initiation: Start the reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).
-
ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion: Add the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Signal Detection: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity. Calculate the percentage of inhibition and determine the IC50 value for each compound.
Rationale: This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase, providing crucial information about its potential mechanism of action.
Cellular Mechanism of Action Studies
For lead compounds with potent cytotoxicity and target engagement, further cellular assays are warranted to elucidate their effects on cell fate.
This assay determines the effect of a compound on the progression of cells through the different phases of the cell cycle (G0/G1, S, G2/M).[13][14][15]
Materials:
-
Cancer cells treated with the test compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the compound for 24-48 hours. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in PI/RNase A staining solution. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: The DNA content of the cells is measured, and the percentage of cells in each phase of the cell cycle is quantified using appropriate software.
This assay detects one of the early hallmarks of apoptosis, the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[16][17]
Materials:
-
Cancer cells treated with the test compound
-
Annexin V-FITC (or another fluorophore)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the compound for the desired time. Harvest both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add more binding buffer and analyze the cells by flow cytometry immediately.
-
Data Analysis: Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cell populations.
Understanding the Mechanism: A Focus on Kinase Inhibition
Many quinazoline-based anticancer agents exert their effects by inhibiting protein kinases involved in oncogenic signaling pathways. The EGFR signaling pathway is a prominent example.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. atcc.org [atcc.org]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bmglabtech.com [bmglabtech.com]
- 13. Flow cytometry with PI staining | Abcam [abcam.com]
- 14. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]
- 15. cancer.wisc.edu [cancer.wisc.edu]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - CA [thermofisher.com]
Introduction: The Strategic Importance of 2,7-Dichloroquinazolin-4-amine
An Application Guide for the Multi-Gram Scale-Up Synthesis of 2,7-Dichloroquinazolin-4-amine
The quinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous approved therapeutics, particularly in oncology. This compound is a critical, high-value building block for the synthesis of potent kinase inhibitors. Its specific disubstitution pattern allows for precise, regioselective elaboration at the C4-amino group and further functionalization at the C2-chloro position, enabling the construction of complex molecular architectures required for high-potency and selective drug candidates.
This application note provides a comprehensive, field-tested guide for the scale-up synthesis of this compound. The protocol is designed for robustness, scalability, and safety, moving beyond simple lab-scale procedures to address the challenges of multi-gram production. We will delve into the causality behind procedural choices, ensuring that researchers, scientists, and drug development professionals can replicate and adapt this synthesis with a deep understanding of the underlying chemical principles.
Strategic Analysis of the Synthetic Route
The selected three-step synthetic pathway is predicated on its efficiency, use of accessible starting materials, and the logical flow of well-established chemical transformations. This route has been optimized for yield, purity, and operational simplicity on a larger scale.
The synthesis begins with the cyclization of 2-amino-4-chlorobenzoic acid with urea to form the stable quinazoline dione core. This intermediate is then subjected to a robust chlorination to install the reactive chloro groups at the 2- and 4-positions. The final step leverages the differential reactivity of these two positions to achieve a selective amination at C4, affording the target molecule.
Figure 1: Overall three-step synthetic pathway for this compound.
Part 1: Synthesis of 7-Chloroquinazoline-2,4(1H,3H)-dione
Principle & Rationale
This initial step constructs the core heterocyclic system. It involves the thermal condensation of 2-amino-4-chlorobenzoic acid with urea.[1] Urea serves as a convenient and economical source of the N-C=O fragment required to form the pyrimidone ring. The reaction is driven to completion at high temperatures, proceeding through a cyclization-dehydration mechanism. The workup is designed for efficient purification on a large scale; the product is solubilized as its sodium salt in a basic solution to remove non-acidic impurities, followed by precipitation in its pure form upon acidification.[2]
Experimental Protocol
-
Reactor Setup: Equip a 1 L three-necked round-bottom flask with a mechanical stirrer, a temperature probe, and a reflux condenser (with a gas outlet connected to a mineral oil bubbler).
-
Charging Reactants: To the flask, add 2-amino-4-chlorobenzoic acid (85.8 g, 0.50 mol) and urea (150 g, 2.50 mol, 5.0 eq).
-
Reaction: Begin vigorous stirring to ensure the solids are well-mixed. Heat the mixture in a sand bath or with a heating mantle to 190-200 °C. The mixture will melt, bubble (release of ammonia), and then gradually solidify as the reaction progresses. Maintain this temperature for 3-4 hours.
-
Monitoring: Monitor the reaction by TLC (Thin Layer Chromatography) using a mobile phase of 10% Methanol in Dichloromethane. The starting material should be fully consumed.
-
Work-up & Isolation:
-
Allow the solid reaction mass to cool to approximately 80-90 °C.
-
Carefully add a 2 M sodium hydroxide solution (approx. 500 mL) to the flask. Heat the mixture to 90-100 °C with stirring to dissolve the product.
-
Filter the hot solution through a Celite pad to remove any insoluble impurities.
-
Transfer the warm filtrate to a 2 L beaker and cool in an ice bath.
-
Slowly acidify the filtrate by adding concentrated hydrochloric acid (approx. 85 mL) with stirring until the pH reaches 2-3. A thick white precipitate will form.
-
Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration, wash the filter cake thoroughly with cold deionized water (3 x 200 mL), and then with cold ethanol (1 x 100 mL).
-
Dry the solid in a vacuum oven at 80 °C to a constant weight.
-
Part 2: Synthesis of 2,4,7-Trichloroquinazoline
Principle & Rationale
This step converts the stable dione intermediate into a highly reactive species for subsequent nucleophilic substitution. Phosphorus oxychloride (POCl₃) is a powerful chlorinating agent that effectively replaces the hydroxyl groups of the tautomeric form of the dione with chlorine atoms.[3] A catalytic amount of N,N-dimethylformamide (DMF) is added to accelerate the reaction, likely by forming the Vilsmeier reagent in situ, which is a more potent electrophile. The major challenge in this step is the safe handling and quenching of the excess POCl₃, which reacts violently with water in a highly exothermic manner.
Safety Imperative: Handling Phosphorus Oxychloride (POCl₃)
Phosphorus oxychloride is extremely corrosive, toxic upon inhalation, and reacts violently with water, releasing heat and toxic HCl gas.[4] All operations must be conducted in a certified, high-performance chemical fume hood. Personnel must wear appropriate PPE, including a face shield, acid-resistant gloves (butyl rubber or neoprene), and a lab coat. A neutralizing agent (like sodium bicarbonate) should be readily accessible.
Experimental Protocol
-
Reactor Setup: In a meticulously dried 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser (with a gas outlet connected to a calcium chloride drying tube and then a gas scrubber containing NaOH solution), and a temperature probe, add 7-chloroquinazoline-2,4(1H,3H)-dione (78.6 g, 0.40 mol).
-
Reagent Addition: Under a nitrogen atmosphere, carefully add phosphorus oxychloride (370 mL, 4.0 mol, 10.0 eq), followed by the slow addition of N,N-dimethylformamide (DMF, 3.1 mL, 0.04 mol, 0.1 eq).
-
Reaction: Heat the resulting slurry to reflux (approx. 110 °C) with efficient stirring. The reaction mixture will gradually become a clear, brown solution. Maintain reflux for 5-6 hours.
-
Monitoring: Monitor the reaction by quenching a small aliquot into water, extracting with ethyl acetate, and analyzing by TLC (Mobile phase: 20% Ethyl Acetate in Hexane).
-
Work-up & Isolation (CRITICAL SAFETY):
-
Allow the reaction mixture to cool to room temperature.
-
Prepare a 5 L beaker containing 2 kg of crushed ice and 1 L of cold water, placed within a larger secondary container for safety.
-
In a well-ventilated fume hood , very slowly and carefully add the reaction mixture dropwise to the stirred ice-water mixture via a pressure-equalizing dropping funnel. The rate of addition must be controlled to keep the quench temperature below 20 °C. This process is highly exothermic and will generate significant amounts of HCl gas.
-
Once the addition is complete, continue stirring the slurry for 1 hour. A pale yellow solid will precipitate.
-
Collect the solid by vacuum filtration. Wash the filter cake extensively with cold deionized water until the filtrate is neutral (pH ~7).
-
Dry the product under vacuum at 50 °C.
-
Part 3: Scale-Up Synthesis of this compound
Principle & Rationale
This final step is a regioselective nucleophilic aromatic substitution (SNAr). The C4 position of the 2,4,7-trichloroquinazoline intermediate is significantly more electrophilic and sterically accessible than the C2 position. This heightened reactivity allows for selective displacement of the C4-chloride by ammonia at moderate temperatures, leaving the C2-chloride intact for future synthetic manipulations.[5] Using a pre-prepared solution of ammonia in isopropanol provides a convenient and controlled way to introduce the nucleophile.
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for the selective amination at the C4 position.
Experimental Protocol
-
Reactor Setup: To a 2 L pressure-rated glass reactor equipped with a mechanical stirrer, temperature probe, and pressure gauge, add 2,4,7-trichloroquinazoline (81.7 g, 0.35 mol).
-
Reagent Addition: Add a 2 M solution of ammonia in isopropanol (1.05 L, 2.1 mol, 6.0 eq).
-
Reaction: Seal the reactor and begin stirring. Heat the mixture to 80 °C. The internal pressure will rise; ensure it remains within the safe operating limits of the reactor. Maintain at 80 °C for 4-6 hours.
-
Monitoring: Carefully take aliquots (after cooling and venting) to monitor the disappearance of the starting material by HPLC or TLC (Mobile phase: 50% Ethyl Acetate in Hexane).
-
Work-up & Isolation:
-
Once the reaction is complete, cool the reactor to 0-5 °C using an ice bath. A precipitate will form.
-
Maintain the temperature and stir for 1 hour.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold isopropanol (2 x 100 mL) to remove any unreacted starting material and impurities.
-
Dry the white to off-white solid in a vacuum oven at 60 °C to a constant weight.
-
Summary of Scale-Up Protocol
| Step | Key Reactants | Molar Ratio (vs. SM) | Solvent | Temp (°C) | Time (h) | Typical Yield |
| 1 | 2-Amino-4-chlorobenzoic acid, Urea | 1.0 : 5.0 | None | 190-200 | 3-4 | 85-92% |
| 2 | 7-Chloroquinazoline-2,4-dione, POCl₃ | 1.0 : 10.0 | POCl₃ | ~110 | 5-6 | 88-95% |
| 3 | 2,4,7-Trichloroquinazoline, Ammonia | 1.0 : 6.0 | Isopropanol | 80 | 4-6 | 90-96% |
References
-
SciSpace. (2022). Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. Available at: [Link]
-
MDPI. (2024). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Available at: [Link]
-
Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Available at: [Link]
- Google Patents. (2009). CN101475537A - Preparation of 2,4-dichloroquinazoline.
- Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (Source details not fully provided in search result).
-
MDPI. (2022). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Available at: [Link]
-
ResearchGate. (2022). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Available at: [Link]
-
Preprints.org. (2022). Three-Step Synthesis of N-(7-chloro-4- morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Available at: [Link]
- Google Patents. (2006). CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.
-
Der Pharma Chemica. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Available at: [Link]
-
ResearchGate. (2010). 2-Amino-4-chlorobenzoic acid. Available at: [Link]
-
ACS Publications. One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. Available at: [Link]
-
PubMed Central (PMC). Quinazoline derivatives: synthesis and bioactivities. Available at: [Link]
-
National Institutes of Health (NIH). (2024). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Available at: [Link]
-
PubMed Central (PMC). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. Available at: [Link]
-
Organic Chemistry Portal. Quinazoline synthesis. Available at: [Link]
-
NJ.gov. Common Name: PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY. Available at: [Link]
-
PubMed Central (PMC). 2-Amino-4-chlorobenzoic acid. Available at: [Link]
-
ResearchGate. One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. Available at: [Link]
Sources
- 1. CN101475537A - Preparation of 2,4-dichloroquinazoline - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scispace.com [scispace.com]
- 4. nj.gov [nj.gov]
- 5. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]
Mastering Regioselectivity: A Guide to the Controlled Functionalization of 2,7-Dichloroquinazolin-4-amine
An Application Guide for Medicinal Chemists and Synthetic Researchers
Introduction: The Quinazoline Scaffold and the Synthetic Challenge
The quinazoline core is a cornerstone of modern medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, including kinase inhibitors used in oncology.[1] The 2,7-dichloroquinazolin-4-amine scaffold is a particularly valuable starting material, offering three distinct points for chemical modification: the chloro-substituents at the C2 and C7 positions, and the amine at the C4 position. The true synthetic power of this molecule is unlocked through the ability to selectively functionalize one reactive site while leaving the others intact, a concept known as regioselectivity.
This guide provides a comprehensive overview of the principles and protocols governing the regioselective reactions of this compound. We will explore how the choice of reaction methodology—specifically, Nucleophilic Aromatic Substitution (SNAr) versus Palladium-Catalyzed Cross-Coupling—allows for the precise and predictable modification of either the C2 or C7 position. This control is paramount for generating diverse molecular libraries and optimizing structure-activity relationships (SAR) in drug discovery programs.
Chapter 1: Understanding the Electronic Landscape of this compound
The ability to control reactions at either the C2 or C7 position stems from the distinct electronic environments of these sites.
-
The C2 Position: Located on the pyrimidine ring, the C2 carbon is inherently electron-deficient. It is flanked by two electronegative nitrogen atoms, which strongly withdraw electron density, making this position highly electrophilic and susceptible to attack by nucleophiles.[2][3]
-
The C7 Position: Situated on the fused benzene ring, the C7 carbon exists in a more electron-neutral environment compared to C2. Its reactivity is primarily governed by the substituent effects of the chloro and amino groups.
-
The C4-Amine: The amino group at the C4 position is a powerful electron-donating group (EDG). Through resonance, it increases the electron density of the entire quinazoline ring system. While this deactivates the molecule towards nucleophilic attack overall, the effect is more pronounced at the C2 position. However, the intrinsic high electrophilicity of the C2 position generally overcomes this deactivation in SNAr reactions.
This electronic dichotomy is the key to regioselective synthesis. By choosing a reaction type that is sensitive to these electronic differences, a chemist can direct functionalization to a specific site.
Chapter 2: Selective C2 Functionalization via Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a powerful method for forming new bonds at electron-deficient aromatic carbons. In the context of dihaloquinazolines, the C4 position is documented to be the most reactive, followed by the C2 position.[4][5] Given that the C4 position in our substrate is occupied by an amino group, the C2 position becomes the primary site for SNAr.
Mechanistic Rationale: The reaction proceeds via a two-step addition-elimination mechanism (Meisenheimer complex formation). The high electrophilicity of the C2 carbon allows it to be readily attacked by a wide range of nucleophiles, even at moderate temperatures. The stability of the anionic intermediate is enhanced by the electron-withdrawing nitrogen atoms of the pyrimidine ring. This intrinsic reactivity makes SNAr the most reliable method for selective C2 functionalization, leaving the C7-chloro group untouched under controlled conditions.
Protocol 1: Regioselective C2-Amination with Benzylamine
This protocol details the reaction of this compound with a primary amine nucleophile.
Step-by-Step Methodology:
-
Vessel Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).
-
Solvent and Reagents: Add a suitable solvent such as n-butanol or 2-propanol (approx. 0.1 M concentration). Add benzylamine (1.2 eq.) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA, 2.0 eq.).
-
Reaction Execution: Heat the mixture to reflux (typically 80-120 °C, depending on the solvent) and monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. If a precipitate has formed, collect it by filtration. If not, concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by trituration with diethyl ether or by column chromatography on silica gel (e.g., using a dichloromethane/methanol gradient) to yield the pure N-benzyl-7-chloroquinazolin-2,4-diamine.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. The regioselectivity can be confirmed by 2D NMR techniques (HSQC, HMBC).
Chapter 3: Selective C7 Functionalization via Palladium-Catalyzed Cross-Coupling
To functionalize the C7 position, a different synthetic strategy is required. Palladium-catalyzed cross-coupling reactions, which proceed through a different mechanism than SNAr, provide the necessary regiochemical control. The key step, oxidative addition of the C-Cl bond to a Pd(0) center, can be tuned to favor the C7 position over the more electron-poor C2 position.
Suzuki-Miyaura Coupling for C7-Arylation
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling an organoboron species with a halide.[6] By selecting the appropriate catalyst and ligand system, one can achieve selective coupling at the C7 position.
Mechanistic Rationale: The catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.[7] While the C2-Cl bond is on a more electron-deficient ring, the choice of electron-rich phosphine ligands can promote the oxidative addition at the less-hindered and electronically different C7-Cl bond on the benzene ring.
Sources
- 1. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry [mdpi.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Yoneda Labs [yonedalabs.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Side Products in 2,7-Dichloroquinazolin-4-amine Synthesis
Welcome to the technical support center for the synthesis of 2,7-dichloroquinazolin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic compound. By understanding the underlying chemistry and implementing the robust protocols and troubleshooting strategies outlined below, you can significantly improve the purity, yield, and reproducibility of your reactions.
Introduction: The Synthetic Landscape
The synthesis of this compound typically proceeds through a multi-step pathway, commencing with the cyclization of an appropriately substituted aniline derivative, followed by chlorination and a final selective amination. A common and effective route starts from 2-amino-6-chlorobenzonitrile, which undergoes cyclization and subsequent transformations to yield the target molecule. However, each step presents its own set of challenges, primarily in the form of side product formation. This guide will focus on the identification, mitigation, and resolution of these impurities.
Frequently Asked Questions (FAQs)
Here we address the most common issues encountered during the synthesis of this compound.
Q1: My final product is contaminated with a significant amount of a less soluble impurity that has a similar TLC retention factor. What could it be?
This is a very common issue, and the most likely culprit is the hydrolysis of the 2,4,7-trichloroquinazoline intermediate to form 2,7-dichloroquinazolin-4(3H)-one . The chloro group at the C4 position is highly susceptible to nucleophilic attack by water.
Q2: I am observing a higher molecular weight impurity in my mass spectrum analysis. What is the likely source?
This could be a di-aminated byproduct . While the desired reaction is the mono-amination at the C4 position, over-amination can occur, especially under harsh conditions or with incorrect stoichiometry, leading to the formation of a dimer-like structure where two quinazoline rings are linked by an amine.
Q3: My reaction is not going to completion, and I have a mix of starting material and product. What are the key parameters to optimize?
Incomplete conversion can be due to several factors including reaction temperature, reaction time, and the purity of your starting materials and reagents. The choice of solvent and base is also critical for ensuring the reaction proceeds efficiently.
Troubleshooting Guides
Issue 1: Formation of 2,7-dichloroquinazolin-4(3H)-one (Hydrolysis Product)
The formation of the quinazolinone byproduct is a primary challenge, arising from the hydrolysis of the 2,4,7-trichloroquinazoline intermediate.
Causality:
The C4 position of the quinazoline ring is highly activated towards nucleophilic attack. The presence of even trace amounts of water in the reaction mixture can lead to the displacement of the chloride ion, forming the thermodynamically stable quinazolinone.
Preventative Measures:
-
Anhydrous Conditions: It is imperative to maintain strictly anhydrous conditions throughout the reaction. All glassware should be oven-dried, and solvents should be freshly distilled from an appropriate drying agent.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.
-
Purified Reagents: Ensure all starting materials and reagents are of high purity and free from water.
Troubleshooting Protocol: Minimizing Hydrolysis
-
Glassware and Solvent Preparation:
-
Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool in a desiccator.
-
Use anhydrous solvents. For example, if using THF or dioxane, ensure they are freshly distilled from sodium/benzophenone.
-
-
Reaction Setup:
-
Assemble the reaction apparatus under a positive pressure of nitrogen or argon.
-
Add reagents via syringe through a septum.
-
-
Work-up:
-
When quenching the reaction, do so at a low temperature (0 °C) to minimize hydrolysis during this step.
-
Use anhydrous work-up procedures where possible, for instance, by filtering through a pad of anhydrous sodium sulfate.
-
Identification and Characterization:
The presence of 2,7-dichloroquinazolin-4(3H)-one can be confirmed by:
-
TLC: It will typically have a slightly lower Rf than the desired product in many solvent systems.
-
NMR Spectroscopy: The 1H NMR spectrum will show a characteristic NH proton signal, and the 13C NMR will show a carbonyl carbon signal around 160-170 ppm.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the mass of the hydrolyzed product.
| Compound | Key 1H NMR Signals (DMSO-d6) | Key 13C NMR Signals (DMSO-d6) | MS (ESI+) m/z |
| This compound | δ 7.5-8.5 (aromatic protons), δ 7.0-7.5 (NH2 protons) | Aromatic carbons, no carbonyl | [M+H]+ |
| 2,7-dichloroquinazolin-4(3H)-one | δ 12.0-12.5 (NH proton), δ 7.5-8.5 (aromatic protons) | δ ~165 (C=O), aromatic carbons | [M+H]+ |
Issue 2: Formation of Di-aminated Byproducts
Over-amination can lead to the formation of higher molecular weight impurities, reducing the yield of the desired mono-aminated product.
Causality:
This side reaction is more prevalent when using ammonia or primary amines. After the initial amination at the C4 position, the remaining chloro group at the C2 position can undergo a second nucleophilic substitution, particularly at elevated temperatures or with prolonged reaction times.
Preventative Measures:
-
Control of Stoichiometry: Use a carefully controlled amount of the aminating agent. A large excess should be avoided.
-
Temperature and Time Management: The reaction should be carried out at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction progress by TLC or LC-MS and stop it as soon as the starting material is consumed.
-
Order of Addition: Adding the 2,4,7-trichloroquinazoline slowly to a solution of the aminating agent can sometimes favor mono-substitution.
Troubleshooting Protocol: Minimizing Di-amination
-
Reaction Conditions:
-
Start with a 1:1 molar ratio of 2,4,7-trichloroquinazoline to the aminating agent and gradually increase the amount of the amine if the reaction is slow.
-
Run the reaction at a lower temperature for a longer period. For example, instead of refluxing for 2 hours, try stirring at room temperature for 24 hours.
-
-
Monitoring:
-
Take aliquots from the reaction mixture at regular intervals and analyze by TLC or LC-MS to determine the optimal reaction time.
-
-
Purification:
-
Di-aminated byproducts are often less polar than the mono-aminated product and can be separated by column chromatography.
-
Experimental Workflows
Workflow 1: Synthesis of 2,7-dichloroquinazolin-4(3H)-one
This compound is a common side product but can also be a useful intermediate.
Caption: Synthesis of 2,7-dichloroquinazolin-4(3H)-one.
Workflow 2: Synthesis of this compound
A plausible synthetic route from 2,4,7-trichloroquinazoline.
Caption: Synthesis of this compound.
Conclusion
The successful synthesis of this compound hinges on the careful control of reaction conditions to minimize the formation of hydrolysis and over-amination side products. By employing anhydrous techniques, optimizing stoichiometry and temperature, and diligently monitoring the reaction progress, researchers can achieve high yields of the desired product. This guide provides a framework for understanding and troubleshooting these common issues, ultimately leading to more efficient and reproducible synthetic outcomes.
References
-
Dener, J. M., et al. (2001). Solid-Phase Synthesis of 2,4-Diaminoquinazoline Libraries. ACS Combinatorial Science, 3(1), 71-79. [Link]
-
Popa, C., et al. (2020). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Molbank, 2020(3), M1134. [Link]
-
El-Hashash, M. A., et al. (2011). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. Organic Chemistry International, 2011, 295491. [Link]
-
Gangjee, A., et al. (1994). Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates. Journal of Medicinal Chemistry, 37(18), 2979-2987. [Link]
-
Gao, K., et al. (2014). Rhodium-catalyzed C–H selective amination of 2,4-diarylquinazolines with N-fluorobenzenesulfonimide. Journal of Chemical Research, 38(11), 645-649. [Link]
-
Al-Sanea, M. M., et al. (2022). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Drug Design, Development and Therapy, 16, 3921-3941. [Link]
-
Behrendt, R., et al. (2012). 2,4-Dichloro-7-fluoroquinazoline. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o740. [Link]
-
Behbehani, H., et al. (2011). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. Iranian Journal of Pharmaceutical Research, 10(2), 249-256. [Link]
Technical Support Center: Purification of 2,7-Dichloroquinazolin-4-amine by Column Chromatography
This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical assistance for the purification of 2,7-dichloroquinazolin-4-amine using column chromatography. Here, we address common challenges and provide practical, field-tested solutions to ensure the successful isolation of your target compound.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section is structured to provide immediate solutions to problems frequently encountered during the column chromatography of this compound.
Issue 1: Poor Separation and Co-elution of Impurities
Question: My TLC analysis shows overlapping spots, and the collected fractions from my column are still impure. What's causing this, and how can I improve the separation?
Answer: Poor separation is often a result of an inappropriate mobile phase polarity or interactions between the basic amine and the acidic silica gel.
-
Underlying Cause: this compound, being a heterocyclic amine, can interact strongly with the acidic silanol groups on the surface of standard silica gel.[1] This interaction can lead to significant band broadening and "tailing" or "streaking" on a TLC plate, making it difficult to resolve closely eluting impurities.[1][2]
-
Solution Workflow:
-
Mobile Phase Modification: The key is to neutralize the acidic sites on the silica gel. This can be achieved by adding a small amount of a volatile base to your mobile phase.[1]
-
Recommended Additive: Add 0.5-1% triethylamine (TEA) or a few drops of ammonium hydroxide to your eluent system.[1][2] TEA is often preferred due to its volatility, which simplifies its removal from the final product.
-
Solvent System Selection: Start with a solvent system of intermediate polarity. A good starting point for quinazoline derivatives is a mixture of ethyl acetate and hexanes or dichloromethane and methanol.[3] Systematically vary the ratio to achieve an optimal Rf value (typically between 0.2 and 0.4) for your target compound on a TLC plate before scaling up to a column.
-
-
Alternative Stationary Phases: If modifying the mobile phase doesn't provide adequate separation, consider using a different stationary phase.
-
Issue 2: The Compound is "Sticking" to the Column, Resulting in Low Recovery
Question: I've run my column, but I'm recovering very little of my this compound. It seems to be irreversibly adsorbed onto the silica. How can I get my compound back?
Answer: Irreversible adsorption is a classic problem when purifying basic amines on silica gel.[1] The strong acid-base interaction between the amine and the silica can prevent the compound from eluting.
-
Underlying Cause: The lone pair of electrons on the nitrogen atoms of the quinazoline ring and the primary amine make the molecule basic. This basicity leads to a strong interaction with the acidic silanol groups (Si-OH) on the silica surface, effectively "trapping" the compound.[1]
-
Solution Workflow:
-
Immediate Remediation (for a running column):
-
Increase Mobile Phase Polarity: Gradually increase the polarity of your mobile phase. For example, if you are using a dichloromethane/methanol system, slowly increase the percentage of methanol.
-
Introduce a Stronger Eluent: If increasing the polarity is insufficient, add a small amount of a stronger, more polar solvent like methanol containing a base (e.g., 1% triethylamine or ammonium hydroxide) to "push" the compound off the column.
-
-
Preventative Measures (for future purifications):
-
Deactivate the Silica Gel: Before packing the column, you can prepare a slurry of the silica gel in your chosen mobile phase that already contains the basic additive (e.g., 1% TEA). This pre-treatment helps to neutralize the acidic sites before the compound is introduced.
-
Dry Loading Technique: Adsorbing your crude product onto a small amount of silica gel or Celite® before loading it onto the column can sometimes improve recovery.[4][5] This method ensures a more uniform application of the sample to the column.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the TLC analysis of this compound?
A: A good starting point for developing a TLC solvent system for quinoline and quinazoline derivatives is a mixture of ethyl acetate and hexanes (e.g., starting at a 1:4 ratio and gradually increasing the proportion of ethyl acetate).[3] For more polar compounds, a system of 5% methanol in dichloromethane is a reasonable alternative.[3] It is highly recommended to add about 0.5% triethylamine to your developing solvent to prevent tailing.[3]
Q2: My compound is not soluble in the mobile phase I want to use for loading the column. What should I do?
A: This is a common challenge, especially with less polar solvent systems like ethyl acetate/hexanes. You have a couple of options:
-
Minimum Volume of a Stronger Solvent: Dissolve your crude product in the absolute minimum amount of a stronger, more polar solvent in which it is soluble (e.g., dichloromethane or chloroform).[5][6] Carefully load this solution onto the top of the column, allowing the solvent to adsorb into the silica before starting the elution with your less polar mobile phase. Be cautious, as using too much of a strong solvent can compromise the separation at the beginning of the chromatography.
-
Dry Loading: Dissolve your compound in a suitable solvent (like dichloromethane) and add a small amount of silica gel (2-3 times the weight of your crude product).[5] Remove the solvent by rotary evaporation until you have a free-flowing powder.[5] This powder can then be carefully added to the top of your packed column.[5]
Q3: How can I visualize this compound on a TLC plate?
A: Quinazoline derivatives are often UV-active due to their aromatic nature. You should be able to visualize your compound as a dark spot on a TLC plate with a fluorescent indicator (e.g., F254) under a UV lamp (at 254 nm).[3] If the compound is not sufficiently UV-active, you can try using a chemical stain such as potassium permanganate or iodine vapor.
Q4: Is this compound stable under typical chromatographic conditions?
A: While generally stable, prolonged exposure to highly acidic conditions should be avoided, as this could potentially lead to degradation. The use of a basic modifier like triethylamine not only improves the chromatography but also helps to maintain a less acidic environment on the silica gel surface, which is favorable for the stability of the amine.[1]
Experimental Protocols
Protocol 1: Column Chromatography Purification of this compound
This protocol assumes a standard silica gel stationary phase.
1. Preparation of the Mobile Phase:
-
Based on prior TLC analysis, prepare a suitable mobile phase. A common starting point is a mixture of ethyl acetate and hexanes or dichloromethane and methanol.
-
To this mixture, add 0.5-1% (v/v) of triethylamine (TEA). For example, for 1 liter of eluent, add 5-10 mL of TEA.
2. Packing the Column:
-
Choose an appropriately sized column based on the amount of crude material to be purified.
-
Pack the column with silica gel using the "wet slurry" method with your prepared mobile phase. Ensure the silica bed is well-compacted and free of air bubbles.
3. Sample Loading (Dry Loading Method Recommended):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).[4]
-
Add silica gel (approximately 2-3 times the weight of the crude product) to this solution.
-
Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[5]
-
Carefully add this powder to the top of the packed column, creating a thin, even layer.[5]
4. Elution and Fraction Collection:
-
Gently add the mobile phase to the top of the column, being careful not to disturb the sample layer.
-
Begin eluting the column, collecting fractions in test tubes or other suitable containers.
-
Maintain a consistent flow rate. A gentle positive pressure with air or nitrogen can be applied to speed up the elution.[4]
5. Monitoring the Separation:
-
Analyze the collected fractions by TLC to determine which ones contain the pure product.
-
Use the same mobile phase for TLC analysis as for the column.
-
Combine the fractions containing the pure this compound.
6. Product Isolation:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.[4]
Data Presentation
| Parameter | Recommended Value/System | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard, cost-effective choice. |
| Mobile Phase (Starting) | Ethyl Acetate/Hexanes or Dichloromethane/Methanol | Varying polarity to suit the specific impurity profile. |
| Mobile Phase Additive | 0.5-1% Triethylamine (TEA) | Neutralizes acidic silica, preventing tailing and improving recovery.[1][2] |
| TLC Rf Target | 0.2 - 0.4 | Optimal range for good separation on a column. |
| Visualization | UV light (254 nm) | Non-destructive method for aromatic compounds. |
Visualizations
Caption: Column Chromatography Workflow for this compound Purification.
Caption: Troubleshooting Logic for Amine Purification on Silica Gel.
References
-
Bickler, B. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. [Link]
-
Reddit Community. (2019, November 27). Column Chromatography of Compound with Amine and Carboxylic Acid. Reddit. [Link]
-
Der Pharma Chemica. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica. [Link]
-
National Center for Biotechnology Information. Chromatographic Determination of Aminoacridine Hydrochloride, Lidocaine Hydrochloride and Lidocaine Toxic Impurity in Oral Gel. PubMed Central. [Link]
-
ResearchGate. (2022, October 14). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. ResearchGate. [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]
-
Knize, M. G., & Felton, J. S. (1992). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. Journal of Chromatography B: Biomedical Sciences and Applications, 592(1-2), 207-218. [Link]
-
SciSpace. (2022, August 28). Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. SciSpace. [Link]
-
Organic Syntheses. 4,7-dichloroquinoline. Organic Syntheses. [Link]
-
Canadian Journal of Hospital Pharmacy. (2004). Chemical Stability of 4-Aminopyridine Capsules. Canadian Journal of Hospital Pharmacy. [Link]
-
National Center for Biotechnology Information. (2012). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PubMed Central. [Link]
-
LibreTexts. (2023, August 31). Solubility of Organic Compounds. Chemistry LibreTexts. [Link]
-
Journal of Food and Drug Analysis. (2021, December 15). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. ScienceDirect. [Link]
-
ACS Combinatorial Science. (2001). Solid-Phase Synthesis of 2,4-Diaminoquinazoline Libraries. ACS Publications. [Link]
-
ResearchGate. (2020, August 28). LC-MS based stability-indicating method for studying the degradation of lonidamine under physical and chemical stress conditions. ResearchGate. [Link]
-
Quora. (2018, March 30). Are amines soluble in organic solvents? Quora. [Link]
-
TSI Journals. (2016, October 15). SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING. TSI Journals. [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. (2014). Stability indicating LC method for citicoline sustained release tablet. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
ACS Fall 2025. Synthesis of N-substituted quinazoline-4-amine and N 2,N 4 -disubstituted quinazoline-2,4-diamine derivatives as adenosine/guanosine nucleoside ribohydrolase inhibitors in trichomoniasis. ACS Publications. [Link]
-
PubMed. (2014, February 15). Quantitative analysis of heterocyclic amines in urine by liquid chromatography coupled with tandem mass spectrometry. PubMed. [Link]
-
Journal of Visualized Experiments. (2016, February 15). Facile Preparation of 4-Substituted Quinazoline Derivatives. JoVE. [Link]
-
ResearchGate. (2011). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. ResearchGate. [Link]
-
PubMed. (2020). Development and validation of stability indicating chromatographic methods for simultaneous determination of citicoline and piracetam. PubMed. [Link]
-
National Center for Biotechnology Information. 2-Chloroquinazolin-4-amine. PubChem. [Link]
-
Journal of Pharmaceutical Research International. (2024). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Journal of Pharmaceutical Research International. [Link]
Sources
Technical Support Center: Strategies for Overcoming the Low Reactivity of 2,7-Dichloroquinazolin-4-amine
Welcome to the technical support center for navigating the synthetic challenges associated with 2,7-dichloroquinazolin-4-amine. This guide is designed for researchers, scientists, and drug development professionals who are looking to efficiently functionalize this key heterocyclic building block. As a Senior Application Scientist, I have compiled field-proven insights and troubleshooting strategies to address the common hurdles of low reactivity encountered during the chemical modification of this molecule.
Understanding the Reactivity Landscape of this compound
The quinazoline core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[1][2] However, the functionalization of substituted quinazolines, such as this compound, can be challenging due to the electronic properties of the ring system. The presence of an electron-donating amino group at the C4-position significantly influences the reactivity of the chloro-substituents at the C2 and C7 positions, generally decreasing their susceptibility to nucleophilic attack compared to their 2,4-dichloroquinazoline counterparts.[3][4]
This guide provides a comprehensive question-and-answer-style resource to address specific issues you may encounter in your experiments, focusing on two of the most powerful and versatile cross-coupling methodologies: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Frequently Asked Questions (FAQs) and Troubleshooting
Nucleophilic Aromatic Substitution (SNAr)
Q1: I am attempting a nucleophilic aromatic substitution on this compound, but I am observing very low conversion. What is the expected order of reactivity for the chloro groups?
A1: In di- or poly-substituted quinazolines, the reactivity of the halogen atoms towards SNAr is highly dependent on their position. For 2,4-dichloroquinazolines, the C4-position is significantly more electrophilic and thus more reactive towards nucleophiles than the C2-position.[3][4] This regioselectivity is well-documented and supported by DFT calculations, which show a higher LUMO coefficient at the C4 carbon.[3]
However, in your case, the presence of the electron-donating 4-amino group deactivates the entire ring system towards nucleophilic attack, making both the C2-Cl and C7-Cl bonds less reactive. Generally, the C2-position is expected to be more deactivated due to its proximity to the strongly electron-donating amino group. Therefore, any SNAr reaction will likely require forcing conditions, and you may still face challenges with achieving high yields. For many applications, palladium-catalyzed cross-coupling reactions are a more effective strategy.
Suzuki-Miyaura Coupling
Q2: My Suzuki-Miyaura coupling at either the C2 or C7 position of this compound is failing or giving low yields. What are the critical parameters to consider?
A2: Low yields in Suzuki-Miyaura couplings with this substrate are a common issue. The key to success lies in the careful selection of the catalyst system and reaction conditions. Here’s a breakdown of critical factors:
-
Catalyst and Ligand Selection: This is arguably the most crucial aspect. Standard catalysts like Pd(PPh₃)₄ may not be effective for this electron-rich and potentially coordinating substrate. More advanced catalyst systems are generally required.
-
Ligands: Bulky, electron-rich phosphine ligands are often necessary to promote the oxidative addition of the chloro-substituent to the palladium center and to facilitate the reductive elimination. Consider ligands such as SPhos, XPhos, or RuPhos.
-
Palladium Source: Pre-catalysts, which are more stable and form the active Pd(0) species more cleanly in situ, are often preferable to Pd(OAc)₂.[5]
-
-
Base Selection: The choice of base is critical for the transmetalation step. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The strength of the base can significantly impact the reaction rate and side reactions. A screening of different bases is often necessary.
-
Solvent and Temperature: Aprotic polar solvents like dioxane, THF, or DMF are typically used. The reaction temperature will likely need to be elevated (80-120 °C) to overcome the low reactivity of the chloro groups. Microwave irradiation can also be a powerful tool to accelerate the reaction.[6]
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. It is imperative to thoroughly degas your reaction mixture and maintain a strict inert atmosphere (argon or nitrogen) throughout the experiment.[5]
Q3: I am observing a mixture of mono- and di-substituted products in my Suzuki coupling. How can I achieve selective mono-substitution?
A3: Achieving regioselectivity can be challenging. Here are some strategies to favor mono-substitution:
-
Stoichiometry: Use a slight excess of the this compound relative to the boronic acid (e.g., 1.2 to 1.5 equivalents).
-
Reaction Time and Temperature: Carefully monitor the reaction progress by TLC or LC-MS and stop the reaction once the desired mono-substituted product is maximized. Lowering the reaction temperature may also improve selectivity.
-
Protecting Groups: In some cases, protecting the 4-amino group can alter the electronic properties of the ring and influence the reactivity of the two chloro-substituents. However, this adds extra steps to your synthesis.
Q4: What are common side reactions in the Suzuki coupling of this substrate?
A4: Be aware of the following potential side reactions:
-
Homocoupling: Dimerization of the boronic acid to form a biaryl byproduct.[5] This can often be minimized by ensuring a properly degassed reaction and using the correct stoichiometry.
-
Dehalogenation: Replacement of the chloro group with a hydrogen atom.[5] This can be promoted by certain palladium catalysts and reaction conditions.
-
Protodeborylation: Cleavage of the C-B bond of the boronic acid.[5]
A troubleshooting workflow for Suzuki-Miyaura coupling is illustrated below:
Caption: Troubleshooting workflow for low yields in Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination
Q5: I am struggling with a Buchwald-Hartwig amination on this compound. What are the key considerations for this reaction?
A5: The Buchwald-Hartwig amination presents its own set of challenges with this substrate, primarily due to the presence of multiple nitrogen atoms that can interact with the palladium catalyst.
-
Catalyst and Ligand Choice: Similar to the Suzuki coupling, the choice of ligand is critical. Sterically hindered biaryl phosphine ligands are generally the most effective.[7][8] Consider ligands like RuPhos, XPhos, or BrettPhos. The choice of palladium precatalyst is also important for reliable generation of the active catalytic species.[9]
-
Base Selection: A strong, non-nucleophilic base is required. Sodium or lithium tert-butoxide (NaOt-Bu or LiOt-Bu) are commonly used. The solubility of the base can also play a role, and in some cases, using a soluble organic base like DBU in combination with an inorganic base can be beneficial.
-
Potential for Catalyst Inhibition: The 4-amino group and the quinazoline nitrogens can coordinate to the palladium center, potentially inhibiting the catalytic cycle. Using bulky ligands can help to mitigate this by creating a more sterically hindered coordination sphere around the palladium.
-
Protecting the 4-Amino Group: If catalyst inhibition is a persistent issue, you may need to consider protecting the 4-amino group. A Boc group is a common choice, as it can be readily removed under acidic conditions. This will, however, add two steps to your overall synthesis.
Q6: I am observing side reactions in my Buchwald-Hartwig amination. What should I look out for?
A6: Common side reactions include:
-
Hydrodehalogenation: Reduction of the C-Cl bond.
-
Reaction at the 4-Amino Group: If the amine nucleophile is very reactive, it could potentially react with another molecule of the starting material, leading to oligomerization, although this is less likely than reaction at the chloro-positions.
-
Catalyst Decomposition: The catalyst can decompose at high temperatures, leading to the formation of palladium black and a loss of activity.
A decision tree for troubleshooting Buchwald-Hartwig amination is presented below:
Caption: Decision tree for troubleshooting Buchwald-Hartwig amination.
Experimental Protocols
The following are generalized, starting-point protocols. Optimization will likely be required for your specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Add the palladium precatalyst (e.g., XPhos Pd G3, 2-5 mol%) and the ligand (if not using a precatalyst with an integrated ligand).
-
Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent (e.g., dioxane/water 4:1) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the amine nucleophile (1.2 equiv.), and the base (e.g., NaOt-Bu, 1.5 equiv.).
-
Add the palladium precatalyst (e.g., RuPhos Pd G3, 2-5 mol%).
-
Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.
-
Add the degassed anhydrous solvent (e.g., toluene or dioxane) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Summary Table
| Reaction Type | Key Parameters to Optimize | Recommended Starting Conditions | Common Issues |
| Suzuki-Miyaura | Catalyst, Ligand, Base, Solvent, Temperature | Pd(dppf)Cl₂, SPhos/XPhos ligands, K₂CO₃ or K₃PO₄, Dioxane/H₂O, 80-110 °C | Low conversion, Homocoupling, Dehalogenation |
| Buchwald-Hartwig | Catalyst, Ligand, Base, Solvent, Temperature | RuPhos/XPhos ligands, NaOt-Bu or LHMDS, Toluene or Dioxane, 90-120 °C | Catalyst inhibition, Low conversion, Side reactions at the 4-amino group |
Conclusion
Overcoming the low reactivity of this compound requires a systematic and informed approach to reaction optimization. The presence of the 4-amino group significantly modulates the electronic properties of the quinazoline core, necessitating the use of modern, highly active catalyst systems for successful cross-coupling reactions. By carefully selecting the appropriate catalyst, ligand, base, and reaction conditions, and by being mindful of potential side reactions, researchers can effectively functionalize this important heterocyclic scaffold. This guide provides a starting point for your investigations, and I encourage you to explore the cited literature for more in-depth information.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Regioselective Suzuki-Miyaura Reaction: Application to the Microwave-promoted Synthesis of 4,7-Diarylquinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Nucleophilic Aromatic Substitution on 2,7-Dichloroquinazolin-4-amine
Welcome to the technical support center for the optimization of reaction conditions for the substitution of 2,7-dichloroquinazolin-4-amine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile scaffold. Here, you will find in-depth technical guidance, troubleshooting advice, and frequently asked questions to help you navigate the complexities of nucleophilic aromatic substitution (SNAr) on this specific substrate and achieve your desired synthetic outcomes.
Introduction to the Chemistry
The this compound core is a valuable starting material in medicinal chemistry, often serving as a precursor for the synthesis of potent kinase inhibitors and other therapeutic agents. The key to its utility lies in the differential reactivity of the two chlorine atoms at the C2 and C7 positions, allowing for sequential and regioselective functionalization. However, the presence of the electron-donating amino group at C4 and the chloro group at C7 introduces electronic and steric factors that require careful consideration for successful and high-yielding transformations. This guide will focus on the substitution of the C2-chloro group, a typically more challenging yet crucial step in the elaboration of this scaffold.
Frequently Asked Questions (FAQs)
Q1: Why is the substitution at the C2 position of this compound more difficult than at the C4 position of a 2,4-dichloroquinazoline?
A1: The C4 position of 2,4-dichloroquinazolines is inherently more reactive towards nucleophilic attack than the C2 position. This is due to the electronic properties of the quinazoline ring system, where the carbon at the 4-position has a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient, making it more electrophilic and susceptible to nucleophilic attack.[1][2] Once the C4 position is substituted with an amino group, as in your starting material, the electron-donating nature of this group further deactivates the quinazoline ring towards subsequent nucleophilic aromatic substitution, making the displacement of the C2-chloro group more challenging. Consequently, more forcing conditions such as higher temperatures are typically required for the second substitution at the C2 position.[3][4]
Q2: What is the role of the chloro group at the C7 position?
A2: The chloro group at the C7 position is an electron-withdrawing group. Its presence is expected to activate the quinazoline ring towards nucleophilic attack by reducing the overall electron density of the aromatic system. This can help to partially offset the deactivating effect of the C4-amino group, making the substitution at C2 more feasible than on a quinazoline ring without such an electron-withdrawing substituent. The activating effect of electron-withdrawing groups in SNAr reactions is a well-established principle.[2]
Q3: What are the typical reaction conditions for substituting the C2-chloro group?
A3: Substitution at the C2 position of a 4-aminoquinazoline derivative generally requires more forcing conditions than the initial C4 substitution. This often involves:
-
Higher Temperatures: Reaction temperatures are frequently elevated, often above 100 °C, and can go up to 140 °C or higher depending on the nucleophile and solvent.[3][4]
-
Microwave Irradiation: Microwave-assisted synthesis can be a very effective technique to shorten reaction times and improve yields for this transformation.[5]
-
Choice of Solvent: High-boiling point polar aprotic solvents like DMF, DMA, DMSO, or NMP are commonly used to facilitate the reaction at elevated temperatures. Alcohols like isopropanol or butanol can also be employed, sometimes in combination with a base.
-
Use of a Base: A non-nucleophilic base is often beneficial to neutralize the HCl generated during the reaction. Common choices include triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate. In some cases, an excess of the amine nucleophile can also serve as the base.[4]
Troubleshooting Guide
This section addresses common issues encountered during the C2 substitution of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion of starting material | 1. Insufficiently forcing conditions: The C2 position is less reactive. 2. Weak nucleophile: The amine being used may not be nucleophilic enough. 3. Inappropriate solvent: The solvent may not be suitable for the required temperature or may be hindering the reaction. | 1. Increase the reaction temperature: Gradually increase the temperature in increments of 10-20 °C. Consider switching to a higher boiling point solvent if necessary. 2. Use microwave irradiation: This can often drive difficult reactions to completion in shorter times. 3. Use a stronger base: If a weak base is being used, switching to a stronger, non-nucleophilic base like DBU could help. 4. Consider a more nucleophilic amine: If possible, using a more electron-rich amine may improve reactivity. |
| Formation of multiple products/side reactions | 1. Reaction with the C4-amino group: Under harsh conditions, the existing amino group could potentially react. 2. Dimerization/Polymerization: If using a diamine as a nucleophile, it can react with two molecules of the quinazoline. 3. Reaction with the solvent: Some solvents like DMF can decompose at high temperatures to generate amines that can act as nucleophiles. | 1. Protect the C4-amino group: Although not ideal, if self-reaction is suspected, protection of the C4-amino group might be necessary. 2. Control stoichiometry for diamines: When using a diamine, use a large excess of the diamine to favor the formation of the monosubstituted product. 3. Use a stable solvent: Choose a solvent that is stable at the required reaction temperature. NMP or sulfolane are good high-temperature alternatives to DMF. |
| Product degradation | 1. Prolonged heating at high temperatures: The desired product may not be stable under the reaction conditions for extended periods. | 1. Monitor the reaction closely: Use TLC or LC-MS to monitor the reaction progress and stop it as soon as the starting material is consumed to avoid product degradation. 2. Consider microwave synthesis: Shorter reaction times with microwave heating can minimize degradation. |
| Difficulty in product purification | 1. Polar byproducts: The reaction may generate polar impurities that are difficult to separate from the desired polar product. 2. Residual base: Excess base like DIPEA or TEA can be difficult to remove. | 1. Optimize work-up: An acidic wash can help remove basic impurities. 2. Chromatography optimization: Use a suitable solvent system for column chromatography. A gradient elution might be necessary. Consider reverse-phase chromatography for very polar compounds. |
Experimental Protocols
General Protocol for C2-Amination of this compound
This is a general starting point and may require optimization for your specific nucleophile.
Materials:
-
This compound
-
Amine nucleophile (2-3 equivalents)
-
Diisopropylethylamine (DIPEA) (3-4 equivalents)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
To a dry reaction vial, add this compound (1.0 eq).
-
Add the amine nucleophile (2.0-3.0 eq) and DIPEA (3.0-4.0 eq).
-
Add the solvent (DMF or NMP) to achieve a concentration of approximately 0.1-0.2 M.
-
Seal the vial and heat the reaction mixture to 120-140 °C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction may take several hours to days to reach completion.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Microwave-Assisted Protocol for C2-Amination
Materials:
-
This compound
-
Amine nucleophile (1.5-2.0 equivalents)
-
Isopropanol or N,N-Dimethylformamide (DMF)
Procedure:
-
In a microwave-safe reaction vessel, combine this compound (1.0 eq) and the amine nucleophile (1.5-2.0 eq).
-
Add the solvent (isopropanol or DMF) to achieve a concentration of 0.1-0.2 M.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a temperature between 140-180 °C for 30-120 minutes.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the vessel to room temperature.
-
Work-up and purify the product as described in the general protocol.
Visualizing the Optimization Workflow
The following diagram illustrates a logical workflow for optimizing the C2 substitution reaction.
Caption: A workflow for optimizing the C2 substitution on this compound.
References
-
Molecules. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Available from: [Link]
-
PMC. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Available from: [Link]
-
MDPI. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Available from: [Link]
-
PMC. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Available from: [Link]
Sources
Technical Support Center: Synthesis of Substituted Quinazolines
Welcome to the technical support center for the synthesis of substituted quinazolines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of heterocyclic compounds. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to enhance the success of your synthetic endeavors.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
The synthesis of substituted quinazolines, while versatile, can present several challenges. This section is structured to help you diagnose and resolve common issues encountered in the laboratory.
Problem 1: Low Reaction Yield
Low yields are a frequent frustration in organic synthesis. The underlying causes can range from suboptimal reaction conditions to the inherent reactivity of the starting materials.
Potential Causes and Solutions:
-
Suboptimal Reaction Temperature: Many classical quinazoline syntheses, such as the Niementowski reaction, traditionally require high temperatures, which can lead to degradation of starting materials or products.[1]
-
Solution: Consider using microwave-assisted synthesis, which can significantly reduce reaction times and improve yields by providing rapid and uniform heating.[1] A systematic screening of the reaction temperature is recommended to find the optimal balance between reaction rate and product stability.
-
-
Inappropriate Catalyst or Stoichiometry: The choice and amount of catalyst are critical. For instance, in metal-catalyzed reactions, the catalyst loading can significantly impact the yield.[2]
-
Solution: Screen a panel of catalysts and optimize the catalyst loading. For example, in a ceric ammonium nitrate (CAN)/TBHP catalyzed synthesis of 2-phenylquinazolines, the stoichiometry of the reagents plays a crucial role in achieving high yields.[2]
-
-
Influence of Substituents: The electronic nature of the substituents on the aromatic rings can dramatically affect the reaction outcome. Electron-withdrawing groups on benzylamine, for instance, can increase the yield in certain reactions, while electron-donating groups may decrease it.[2]
-
Solution: If you suspect electronic effects are hindering the reaction, consider modifying the synthetic strategy. A different coupling partner or a change in the reaction mechanism might be necessary. For substrates with sensitive functional groups, milder, metal-free reaction conditions should be explored.[2]
-
-
Poor Quality of Starting Materials: Impurities in starting materials can inhibit catalysts or lead to unwanted side reactions.
-
Solution: Ensure the purity of your starting materials through appropriate purification techniques such as recrystallization or chromatography before use.
-
Troubleshooting Workflow for Low Yield
Caption: A stepwise approach to diagnosing and resolving low reaction yields.
Problem 2: Formation of Side Products
The formation of unintended side products complicates purification and reduces the yield of the desired quinazoline.
Common Side Products and Prevention Strategies:
| Side Product | Potential Cause | Prevention Strategy |
| Dihydroquinazolines | Incomplete oxidation of the dihydroquinazoline intermediate. | Include an oxidizing agent in the reaction mixture or perform a separate oxidation step. Molecular oxygen (from air) can be a mild and effective oxidant in some copper-catalyzed systems.[2] |
| Dimers or Oligomers | High concentration of reactive intermediates; prolonged reaction times at high temperatures. | Use a higher dilution of reactants. Optimize the reaction time to halt the reaction upon completion of the desired product formation. |
| N-Oxides | Over-oxidation of the quinazoline nitrogen. | Use a milder oxidizing agent or a stoichiometric amount of the oxidant. Monitor the reaction closely to avoid over-oxidation. |
| Products from Side Reactions of Functional Groups | Reactive functional groups on the starting materials participating in unintended reactions. | Protect sensitive functional groups before the main reaction and deprotect them in a subsequent step. |
Problem 3: Purification Challenges
The purification of substituted quinazolines can be challenging due to their often-poor solubility and the presence of closely related impurities.
Purification Strategies:
-
Recrystallization: This is often the most effective method for obtaining highly pure crystalline products.
-
Protocol:
-
Dissolve the crude product in a minimum amount of a suitable hot solvent.
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot-filter the solution to remove insoluble impurities and charcoal.
-
Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
-
Column Chromatography: For non-crystalline products or mixtures that are difficult to separate by recrystallization, column chromatography is the method of choice.
-
Tips for Success:
-
Choose a solvent system that provides good separation of the desired product from impurities on a TLC plate (Rf value of the product should be around 0.3-0.4).
-
Use a gradient elution to improve separation of complex mixtures.
-
For basic quinazoline derivatives, adding a small amount of triethylamine (0.1-1%) to the eluent can prevent tailing on silica gel.
-
-
-
Acid-Base Extraction: Quinazolines are basic and can often be purified by extraction into an acidic aqueous solution, followed by washing of the aqueous layer with an organic solvent to remove non-basic impurities, and then neutralization to precipitate the purified product.
Problem 4: Regioselectivity Issues in 4-Aminoquinazoline Synthesis
In the synthesis of 4-aminoquinazolines from 2,4-dichloroquinazolines, the nucleophilic aromatic substitution (SNAr) reaction generally occurs with high regioselectivity at the C4 position. However, under certain conditions, the formation of the C2-substituted isomer or disubstituted products can occur.
Factors Influencing Regioselectivity:
-
Electronic Effects: The C4 position of 2,4-dichloroquinazoline is more electron-deficient and thus more susceptible to nucleophilic attack than the C2 position. This inherent electronic preference is the primary driver for the observed regioselectivity.
-
Reaction Conditions:
-
Temperature: Higher reaction temperatures can sometimes lead to a loss of regioselectivity.
-
Solvent: The choice of solvent can influence the reaction pathway.
-
Nature of the Nucleophile: Sterically hindered amines may exhibit different selectivity compared to less bulky amines.
-
Strategies to Ensure High Regioselectivity:
-
Control Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Optimize Solvent Choice: Polar aprotic solvents like THF and acetonitrile often favor the desired C4 substitution.
-
Use of a Mild Base: Employing a non-nucleophilic base like triethylamine or DIPEA can help to avoid side reactions.
Frequently Asked Questions (FAQs)
Q1: Which synthetic method is best for my target substituted quinazoline?
The choice of synthetic method depends on several factors, including the desired substitution pattern, the availability of starting materials, and the scale of the synthesis.
-
For 2-substituted quinazolines: A copper-catalyzed cascade reaction of (2-aminophenyl)methanols with aldehydes is an efficient method.[3]
-
For 2,4-disubstituted quinazolines: A palladium-catalyzed three-component reaction of 2-aminobenzonitriles, aldehydes, and arylboronic acids offers a versatile route.[3]
-
For quinazolin-4(3H)-ones: The Niementowski reaction is a classic method, though it often requires high temperatures.[1] Modern alternatives include metal-free approaches using TFA to mediate cyclization.[4]
-
For "greener" synthesis: Consider methods that utilize environmentally benign solvents like water or deep eutectic solvents, or catalyst-free conditions where possible.[1][4]
Q2: How do I choose the right starting materials for my desired substitution pattern?
The substitution pattern of the final quinazoline is directly determined by the substituents on the starting materials.
General Retrosynthetic Approach
Caption: A simplified retrosynthetic analysis of the quinazoline core.
Q3: Can I use microwave synthesis for my reaction?
Microwave-assisted synthesis is highly recommended for many quinazoline preparations. It often leads to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating.[1] However, it is important to use a dedicated microwave reactor for safety and reproducibility, as domestic microwave ovens lack precise temperature and pressure control.
Q4: My quinazoline product is insoluble in common organic solvents. How can I purify it?
Poor solubility can be a significant challenge. Here are a few approaches:
-
Trituration: Suspend the crude product in a solvent in which the impurities are soluble but the product is not. Stir or sonicate the suspension, then filter to collect the purified product.
-
Hot Filtration: If the product is sparingly soluble, you can sometimes dissolve it in a large volume of a boiling solvent and then quickly filter it to remove insoluble impurities. The product will then precipitate upon cooling.
-
Conversion to a Salt: If your quinazoline has a basic nitrogen, you can convert it to a salt (e.g., hydrochloride) which may have better solubility in polar solvents for purification, and then neutralize it to regenerate the free base.
References
-
Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Retrieved from [Link]
- Khan, I., Zaib, S., Batool, S., & Abbas, N. (2020). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 8, 539.
- Abdel-Gawad, H., El-Gazzar, A. B. A., & Amin, N. H. (2022). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Biomolecules, 12(2), 210.
-
Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]
- Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2014). Quinazoline derivatives: synthesis and bioactivities. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 69(11), 795-813.
- Zayed, M. F., Ahmed, S., Ihmaid, S., & El-Adl, K. (2015). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Mini reviews in medicinal chemistry, 15(11), 941-951.
- Ušćumlić, G. S., & Trišović, N. D. (2021). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4 (3H)-ones.
- Wang, D. Z., Yan, L., & Ma, L. (2022). Facile Preparation Of 4-Substituted Quinazoline Derivativesl Protocol Preview. JoVE (Journal of Visualized Experiments), (187), e53662.
- Shafi, S., Alam, M. M., Mulakayala, N., & Mulakayala, C. (2021). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry, 9, 735628.
- Wang, D. Z., & Yan, L. (2016). Facile Preparation of 4-Substituted Quinazoline Derivatives. Journal of visualized experiments: JoVE, (108), 53662.
- Various Authors. (2020). Different strategies for the synthesis of quinazolinones.
- Nosova, E. V., Lipunova, G. N., Charushin, V. N., & Chupakhin, O. N. (2021). Synthesis and anticancer activity of 4-aminoquinazoline derivatives. Russian Chemical Reviews, 90(1), 1-33.
- Sharma, V. K., Kumar, V., & Singh, P. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc, 2021(9), 150-176.
- Yamaguchi, E., Ota, Y., & Itoh, T. (2022). Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System. Frontiers in Chemistry, 10, 849363.
- Gellis, A., & Vanelle, P. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 589.
Sources
stability issues of 2,7-Dichloroquinazolin-4-amine in solution
A Guide for Researchers, Scientists, and Drug Development Professionals on the Stability of 2,7-Dichloroquinazolin-4-amine in Solution
Welcome to the technical support center for this compound. This guide is designed to provide you, as a senior application scientist, with in-depth technical information and practical troubleshooting advice to address the stability challenges you may encounter when working with this compound in solution. By understanding the potential degradation pathways and the factors that influence its stability, you can ensure the integrity of your experiments and the reliability of your results.
Frequently Asked Questions (FAQs)
Here are some common questions regarding the stability of this compound in solution.
Q1: What are the primary factors that can affect the stability of this compound in solution?
The stability of this compound in solution is primarily influenced by several factors, including:
-
pH: The quinazoline ring system can be susceptible to hydrolysis, particularly under acidic or alkaline conditions.
-
Solvent: The choice of solvent can significantly impact stability. While many organic solvents are suitable, some, like DMSO, may promote degradation of certain quinazoline derivatives.
-
Temperature: Elevated temperatures can accelerate degradation reactions.
-
Light: Exposure to light, especially UV radiation, may induce photodegradation.
-
Oxygen: The presence of oxygen can lead to oxidative degradation.
Q2: In which solvents is this compound expected to be soluble and relatively stable?
While specific solubility data for this compound is not extensively published, based on the properties of similar heterocyclic compounds, it is expected to be soluble in a range of organic solvents. The solubility of related compounds has been demonstrated in solvents such as tetrahydrofuran, acetone, acetonitrile, ethanol, and methanol[1]. However, it is crucial to note that the stability in these solvents can vary. For instance, a study on a different quinazoline derivative showed good stability in water but instability in DMSO[2]. Therefore, it is recommended to prepare solutions fresh and minimize storage time, especially in DMSO.
Q3: How should I store solutions of this compound to maximize stability?
To maximize the stability of your this compound solutions, we recommend the following storage conditions:
-
Temperature: Store solutions at low temperatures, ideally at -20°C or -80°C, to minimize thermal degradation.
-
Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.
-
Inert Atmosphere: For long-term storage, consider purging the vial with an inert gas like argon or nitrogen to minimize oxidative degradation.
-
Solvent Choice: If possible, avoid long-term storage in DMSO. Consider preparing a concentrated stock in a more stable solvent and diluting it into your experimental buffer or medium immediately before use.
Q4: What are the likely degradation products of this compound?
Based on the chemistry of quinazolines and related heterocyclic compounds, potential degradation pathways for this compound include:
-
Hydrolysis: The quinazoline ring can undergo hydrolytic cleavage, particularly at the C4-N bond, which could lead to the formation of 2,7-dichloro-3,4-dihydro-4-oxoquinazoline. Further hydrolysis could open the pyrimidine ring.
-
Oxidation: The nitrogen atoms in the quinazoline ring can be susceptible to oxidation, potentially forming N-oxides.
-
Photodegradation: Light exposure could lead to a variety of degradation products through complex photochemical reactions.
Identifying these degradation products typically requires analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guides
This section provides detailed troubleshooting guides for common stability-related issues you may encounter during your experiments with this compound.
Issue 1: Inconsistent or Lower-Than-Expected Experimental Results
Possible Cause: Degradation of this compound in your stock solution or experimental medium.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Step-by-Step Protocol for Assessing Solution Stability:
-
Prepare a Fresh Stock Solution: Dissolve this compound in a recommended solvent (e.g., anhydrous DMSO, ethanol, or acetonitrile) to a known concentration.
-
Initial Analysis: Immediately after preparation, analyze the fresh solution using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), to determine the initial purity and concentration.
-
Incubate Under Experimental Conditions: Aliquot the stock solution into separate vials and subject them to the same conditions as your experiment (e.g., temperature, lighting, and aqueous buffer).
-
Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), remove an aliquot and analyze it using the same analytical method.
-
Data Analysis: Compare the peak area of the parent compound at each time point to the initial time point. A significant decrease in the peak area indicates degradation. Look for the appearance of new peaks, which may correspond to degradation products.
Issue 2: Appearance of Unknown Peaks in Chromatograms
Possible Cause: Formation of degradation products from this compound.
Troubleshooting Workflow:
Sources
Validation & Comparative
A Comparative Guide to the 1H NMR Analysis of 2,7-Dichloroquinazolin-4-amine
In the landscape of modern drug discovery, the quinazoline scaffold is a cornerstone of medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer and anti-inflammatory properties.[1][2] The precise structural elucidation of these molecules is paramount to understanding their structure-activity relationships (SAR) and ensuring their quality and purity. Among the arsenal of analytical techniques, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands out as a primary tool for providing detailed information about the molecular structure.
This guide offers an in-depth ¹H NMR analysis of 2,7-dichloroquinazolin-4-amine, providing a predicted spectrum based on established principles and data from analogous structures. Furthermore, it presents a comparative overview of alternative analytical techniques, equipping researchers with the knowledge to select the most appropriate methods for a comprehensive characterization of this and similar quinazoline derivatives.
Predicted ¹H NMR Spectrum of this compound
The structure of this compound features a quinazoline core with chlorine atoms at positions 2 and 7, and an amine group at position 4. The protons on the benzene ring are key to the ¹H NMR analysis.
Below is a visual representation of the molecule with the aromatic protons labeled for clarity.
Sources
A Tale of Two Isomers: Unraveling the Differential Reactivity of 2,7- and 2,4-Dichloroquinazoline
A Comprehensive Guide for Researchers in Synthetic and Medicinal Chemistry
In the landscape of medicinal chemistry and materials science, the quinazoline scaffold stands as a cornerstone for the development of a myriad of functional molecules.[1] The strategic derivatization of this privileged heterocyclic system often begins with its halogenated precursors, among which dichloroquinazolines are workhorse building blocks. This guide provides an in-depth, experimentally grounded comparison of the reactivity of two key isomers: 2,7-dichloroquinazoline and 2,4-dichloroquinazoline. Understanding the nuanced yet profound differences in their susceptibility to nucleophilic attack is paramount for designing efficient, regioselective synthetic routes and for the rational design of novel molecular entities.
The Electronic Landscape: A Prelude to Reactivity
The reactivity of chloroquinazolines in nucleophilic aromatic substitution (SNAr) reactions is fundamentally governed by the electronic distribution within the heterocyclic ring system. The two nitrogen atoms in the pyrimidine ring act as strong electron-withdrawing groups, polarizing the ring and rendering the carbon atoms electrophilic. However, the degree of electrophilicity at each position is not uniform, leading to distinct reactivity profiles for the 2,7- and 2,4-dichloro isomers.
2,4-Dichloroquinazoline: In this isomer, both chlorine atoms are situated on the pyrimidine ring. This arrangement leads to a significant polarization of the C4 position, making it highly susceptible to nucleophilic attack. Theoretical studies, including Density Functional Theory (DFT) calculations, have consistently shown that the carbon atom at the 4-position possesses a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, rendering it more electrophilic than the carbon at the 2-position.[2][3] This inherent electronic predisposition dictates the regioselectivity of nucleophilic substitution, with the C4-chloro group being significantly more labile.[2][3]
2,7-Dichloroquinazoline: In contrast, the 2,7-dichloro isomer presents a different electronic scenario. While the C2 position is activated by the adjacent nitrogen atoms, the C7 chlorine is on the benzene ring. The nitrogen atoms' electron-withdrawing effect is less pronounced at the C7 position compared to the C4 position. Consequently, the C2 position is the primary site of activation for nucleophilic attack in this isomer. The chlorine atom at the 7-position primarily exerts a deactivating inductive effect on the benzene ring, with a weaker resonance effect.
A Head-to-Head Comparison of Reactivity
The differential electronic properties of the two isomers translate directly into their reactivity towards nucleophiles. The following sections provide a detailed comparison based on available experimental evidence.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is the most common reaction manifold for the functionalization of chloroquinazolines. The outcomes of these reactions starkly highlight the differing reactivity of the 2,7- and 2,4-isomers.
2,4-Dichloroquinazoline: The C4 Position Reigns Supreme
A vast body of literature unequivocally demonstrates the preferential substitution at the C4 position of 2,4-dichloroquinazoline.[2][4] This high degree of regioselectivity is observed with a wide range of nucleophiles, including amines, alcohols, and thiols.
-
Amination: The reaction of 2,4-dichloroquinazoline with primary or secondary amines almost exclusively yields the corresponding 2-chloro-4-aminoquinazoline derivatives under mild conditions.[1][2] For instance, treatment with hydrazine hydrate in ethanol at low temperatures (0-5 °C) results in the selective replacement of the C4-chlorine.[4] To substitute the remaining chlorine at the C2 position, harsher conditions such as elevated temperatures are typically required.[4]
-
With Electron-Rich vs. Electron-Poor Nucleophiles: Electron-rich amines, such as primary aliphatic amines, readily react at the C4 position, often at room temperature.[1] Even with electron-poor nucleophiles like some anilines, the C4 selectivity is maintained, although higher temperatures or the use of microwave irradiation may be necessary to achieve good yields.[1]
2,7-Dichloroquinazoline: A Focus on the C2 Position
Direct comparative experimental data for 2,7-dichloroquinazoline is less abundant in the literature. However, based on the electronic principles and studies on related 7-substituted quinazolines, a clear reactivity pattern emerges. The C2 position is the more electrophilic and thus the more reactive site for nucleophilic attack.
-
Inference from Analogs: Studies on 2-chloro-7-fluoroquinazoline and 2-chloro-7-nitroquinoxaline provide strong evidence for the reactivity of the C2 position. In these systems, nucleophilic substitution readily occurs at the C2 position. The presence of an electron-withdrawing group at the 7-position, such as a nitro group, would further activate the entire ring system towards nucleophilic attack, but the primary site of substitution on the pyrimidine ring remains C2.
The following table summarizes the key differences in reactivity between the two isomers in SNAr reactions.
| Feature | 2,4-Dichloroquinazoline | 2,7-Dichloroquinazoline | Rationale |
| Primary Reactive Site | C4 | C2 | The C4 position in the 2,4-isomer is more electronically deficient due to the cumulative electron-withdrawing effects of the two nitrogen atoms. In the 2,7-isomer, the C2 position is the most activated site on the pyrimidine ring. |
| Regioselectivity | High (C4 >> C2) | Expected to be high (C2 > C7) | The large difference in electrophilicity between C4 and C2 in the 2,4-isomer leads to excellent regioselectivity. Similarly, the C2 position in the 2,7-isomer is significantly more activated than the C7 position. |
| Reaction Conditions | Milder conditions for C4 substitution | Generally requires conditions comparable to C2 substitution in the 2,4-isomer. | The high reactivity of the C4 position in the 2,4-isomer allows for reactions under milder conditions. |
Experimental Protocols: A Practical Guide
To provide a practical context for the discussed reactivity, the following are representative experimental protocols for nucleophilic substitution on dichloroquinazolines.
Protocol 1: Regioselective Amination of 2,4-Dichloroquinazoline at the C4-Position
This procedure outlines a general method for the selective substitution of the C4-chloro group with an amine.
Materials:
-
2,4-Dichloroquinazoline
-
Primary or secondary amine (e.g., aniline, benzylamine, morpholine)
-
Solvent (e.g., isopropanol, ethanol, THF)
-
Base (e.g., triethylamine, diisopropylethylamine) (optional, but often beneficial)
Procedure:
-
Dissolve 2,4-dichloroquinazoline (1.0 eq) in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add the amine (1.0-1.2 eq) to the solution. If a base is used, add it to the reaction mixture (1.1-1.5 eq).
-
Stir the reaction mixture at room temperature or heat to reflux (e.g., 80 °C) and monitor the reaction progress by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the nucleophilicity of the amine.[2]
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 2-chloro-4-aminoquinazoline.
Protocol 2: Nucleophilic Substitution on 2,7-Dichloroquinazoline at the C2-Position (Predicted)
While specific, direct comparative data is scarce, a plausible protocol for the substitution at the C2 position of 2,7-dichloroquinazoline can be extrapolated from the conditions required for substitution at the less reactive C2 position of the 2,4-isomer.
Materials:
-
2,7-Dichloroquinazoline
-
Nucleophile (e.g., a primary or secondary amine)
-
High-boiling point solvent (e.g., dimethylformamide (DMF), dimethyl sulfoxide (DMSO))
-
Base (e.g., potassium carbonate, sodium hydride) (if necessary)
Procedure:
-
To a solution of 2,7-dichloroquinazoline (1.0 eq) in a suitable high-boiling solvent, add the nucleophile (1.1-1.5 eq) and a base if required.
-
Heat the reaction mixture to an elevated temperature (e.g., 100-150 °C) and stir for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the 2-substituted-7-chloroquinazoline.
Visualizing the Concepts
To further illustrate the principles discussed, the following diagrams created using Graphviz (DOT language) depict the chemical structures and the generalized workflow for nucleophilic aromatic substitution.
Caption: Chemical structures of 2,4-dichloroquinazoline and 2,7-dichloroquinazoline.
Caption: Generalized workflow for nucleophilic aromatic substitution on dichloroquinazolines.
Conclusion: A Guide for Strategic Synthesis
The differential reactivity of 2,7- and 2,4-dichloroquinazoline offers a powerful tool for the strategic synthesis of diverse quinazoline derivatives. The high regioselectivity of nucleophilic substitution on 2,4-dichloroquinazoline, with the C4 position being the overwhelmingly preferred site of attack, is a well-established and reliable transformation for introducing a wide array of functionalities.
While direct comparative experimental data for 2,7-dichloroquinazoline is less prevalent, a thorough understanding of the electronic properties of the quinazoline nucleus allows for a confident prediction of its reactivity. The C2 position is the most electrophilic center, and thus the primary target for nucleophilic substitution.
For researchers, scientists, and drug development professionals, a firm grasp of these reactivity patterns is crucial. It enables the rational design of synthetic routes to access specific isomers, minimizes the formation of unwanted byproducts, and ultimately accelerates the discovery and development of novel quinazoline-based compounds with desired biological activities or material properties.
References
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. 2022. [Link]
-
Correlating Reactivity Trends with Frontier Molecular Orbitals. Compu-Chem. 2021. [Link]
-
Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. MDPI. 2021. [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. ResearchGate. 2022. [Link]
- Synthetic method of 2, 4-dichloroquinazoline derivative.
-
Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. SciSpace. 2022. [Link]
-
Scheme 11 Synthesis of 2,4-dichloroquinazoline. ResearchGate. N.D. [Link]
-
Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. National Institutes of Health. 2020. [Link]
-
Solid-Phase Synthesis of 2,4-Diaminoquinazoline Libraries. ACS Publications. 2000. [Link]
-
Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Chemistry Stack Exchange. 2021. [Link]
-
The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. ResearchGate. 2013. [Link]
-
Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. National Institutes of Health. 2021. [Link]
-
Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Durham University. 2021. [Link]
-
Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. 2000. [Link]
- Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.
-
2-Chloro-7-methyl-quinazoline-4-carboxylic acid. PubChem. N.D. [Link]
- Preparation of 2,4-dichloroquinazoline.
-
4,7-dichloroquinoline. Organic Syntheses. N.D. [Link]
-
2-chloro-7-nitroquinoxaline (C8H4ClN3O2). PubChem. N.D. [Link]
-
2-chloro-7-fluoroquinazoline (C8H4ClFN2). PubChem. N.D. [Link]
Sources
A Senior Application Scientist's Guide to the Analytical Characterization of Quinazoline Derivatives
Quinazoline and its derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The therapeutic potential of these nitrogen-containing heterocyclic compounds is vast, but unlocking it hinges on the precise and unambiguous determination of their chemical structures.[2][3] This guide provides a comparative overview of the essential analytical techniques for the structural elucidation and characterization of quinazoline derivatives, offering insights into the rationale behind experimental choices and presenting methodologies to ensure data integrity.
The Analytical Gauntlet: A Multi-faceted Approach to Structural Verification
The characterization of a novel quinazoline derivative is not a linear process but rather an integrated workflow. Each analytical technique provides a unique piece of the structural puzzle. The synergy between these techniques allows for a comprehensive and validated characterization of the target molecule.
Figure 1: A representative workflow for the synthesis, purification, and structural characterization of a novel quinazoline derivative.
In-Depth Comparison of Key Analytical Techniques
The following sections delve into the most pivotal analytical techniques for quinazoline derivative characterization, offering a comparative analysis to guide researchers in their experimental design.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, including quinazoline derivatives. It provides detailed information about the carbon-hydrogen framework of the molecule.
Why it's essential for quinazolines: The complex aromatic and heterocyclic ring systems of quinazolines give rise to distinct and often crowded ¹H NMR spectra. 2D NMR techniques are therefore indispensable for unambiguously assigning proton and carbon signals and determining connectivity.
Key Experiments and Insights:
-
¹H NMR: Provides information on the chemical environment of protons, their multiplicity (splitting patterns), and integration (number of protons). For quinazolines, the aromatic region (typically 7-9 ppm) is of particular interest for determining substitution patterns on the fused benzene ring.[3][4]
-
¹³C NMR: Reveals the number of unique carbon atoms in the molecule and their chemical environment. The chemical shifts of carbons in the quinazoline core are characteristic and aid in confirming the ring system.[4]
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to trace out spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is vital for connecting different fragments of the molecule and confirming the positions of substituents.
-
| Parameter | ¹H NMR | ¹³C NMR | 2D NMR (COSY, HSQC, HMBC) |
| Information Obtained | Proton chemical environment, multiplicity, integration | Number and type of carbon atoms | Connectivity between atoms (H-H, C-H) |
| Sample Requirement | 1-5 mg | 5-20 mg | 5-20 mg |
| Sensitivity | High | Low | Moderate to High |
| Key Application for Quinazolines | Determination of substitution patterns on the aromatic rings. | Confirmation of the carbon skeleton. | Unambiguous assignment of all proton and carbon signals and confirmation of overall structure. |
Experimental Protocol: NMR Analysis of a Quinazoline Derivative
-
Sample Preparation: Dissolve 5-10 mg of the purified quinazoline derivative in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the compound.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer.
-
Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. A longer acquisition time is typically required due to the lower natural abundance of ¹³C.
-
-
2D NMR Acquisition:
-
Acquire COSY, HSQC, and HMBC spectra using standard pulse programs. Optimize acquisition parameters based on the specific instrument and sample.
-
-
Data Processing and Analysis:
-
Process the spectra (Fourier transformation, phase correction, and baseline correction).
-
Integrate the ¹H NMR signals and determine multiplicities.
-
Analyze the 2D spectra to establish correlations and assign all signals.
-
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle
Mass spectrometry provides the exact molecular weight of a compound and offers valuable information about its structure through fragmentation patterns.
Why it's essential for quinazolines: High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition of a newly synthesized quinazoline derivative. The fragmentation patterns can also help to confirm the presence of specific substituents and their connectivity to the quinazoline core.[3]
Key Experiments and Insights:
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the molecular formula.
-
Tandem Mass Spectrometry (MS/MS): Involves the fragmentation of a selected ion to generate a fragmentation spectrum. This can be used to probe the structure of the molecule and identify characteristic losses of functional groups.
| Parameter | Low-Resolution MS | High-Resolution MS (HRMS) | Tandem MS (MS/MS) |
| Information Obtained | Nominal molecular weight | Exact mass and elemental composition | Structural information from fragmentation patterns |
| Sample Requirement | < 1 mg | < 1 mg | < 1 mg |
| Resolution | Low | High | Variable |
| Key Application for Quinazolines | Quick confirmation of product formation. | Unambiguous determination of the molecular formula. | Confirmation of structural features and substituent identity. |
Experimental Protocol: HRMS Analysis of a Quinazoline Derivative
-
Sample Preparation: Prepare a dilute solution of the quinazoline derivative (typically in the µg/mL to ng/mL range) in a suitable solvent (e.g., acetonitrile, methanol).
-
Infusion and Ionization: Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography system. Electrospray ionization (ESI) is a commonly used soft ionization technique for quinazoline derivatives.
-
Mass Analysis: Acquire the mass spectrum in a high-resolution mode (e.g., on a TOF or Orbitrap mass analyzer).
-
Data Analysis: Determine the exact mass of the molecular ion and use software to calculate the elemental composition that matches this mass with a low ppm error.
High-Performance Liquid Chromatography (HPLC): The Purity and Stability Check
HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For quinazoline derivatives, it is primarily used to assess purity and stability.
Why it's essential for quinazolines: Before biological testing, it is crucial to ensure the purity of the synthesized compound. HPLC can separate the target quinazoline derivative from any starting materials, byproducts, or degradation products. It is also used in stability studies to monitor the degradation of the compound over time under various conditions.[5]
Key Experiments and Insights:
-
Purity Assessment: A single, sharp peak in the chromatogram is indicative of a pure compound. The peak area can be used to quantify the purity.
-
Stability Studies: By analyzing the sample at different time points, the degradation of the quinazoline derivative can be monitored, and the formation of any degradation products can be observed.[5]
| Parameter | Analytical HPLC |
| Information Obtained | Purity, stability, and quantification of the compound. |
| Sample Requirement | < 1 mg |
| Resolution | High |
| Key Application for Quinazolines | Determination of sample purity before further analysis or biological testing. Stability assessment under various conditions. |
Experimental Protocol: HPLC Purity Analysis of a Quinazoline Derivative
-
Sample Preparation: Prepare a solution of the quinazoline derivative of a known concentration in the mobile phase.
-
Method Development:
-
Select a suitable stationary phase (e.g., C18 column).
-
Develop a mobile phase system (e.g., a gradient of water and acetonitrile with a small amount of acid like formic acid or trifluoroacetic acid to improve peak shape).
-
Optimize the flow rate and column temperature.
-
-
Injection and Separation: Inject a small volume of the sample onto the HPLC system.
-
Detection: Use a UV detector set at a wavelength where the quinazoline derivative has strong absorbance.
-
Data Analysis: Integrate the peak areas in the chromatogram. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.
Fourier-Transform Infrared (FT-IR) Spectroscopy: The Functional Group Fingerprint
FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.
Why it's essential for quinazolines: The FT-IR spectrum of a quinazoline derivative will show characteristic absorption bands for the C=N, C=C, and C-H bonds of the heterocyclic and aromatic rings, as well as any functional groups on the substituents.[3][6] It is a quick method to confirm the presence of key functional groups and to monitor the progress of a reaction.
| Parameter | FT-IR Spectroscopy |
| Information Obtained | Presence of functional groups. |
| Sample Requirement | < 1 mg (solid or liquid) |
| Resolution | Moderate |
| Key Application for Quinazolines | Confirmation of the presence of key functional groups (e.g., C=O, N-H, aromatic C-H). |
Single Crystal X-ray Crystallography: The Definitive 3D Structure
Single crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule.
Why it's essential for quinazolines: While spectroscopic techniques provide strong evidence for the structure of a quinazoline derivative, X-ray crystallography provides an unambiguous and definitive determination of the molecular structure, including stereochemistry and the precise arrangement of atoms in space.[7][8]
| Parameter | Single Crystal X-ray Crystallography |
| Information Obtained | Absolute 3D molecular structure, bond lengths, bond angles, and crystal packing. |
| Sample Requirement | A suitable single crystal (can be challenging to obtain). |
| Resolution | Atomic resolution |
| Key Application for Quinazolines | Unambiguous confirmation of the structure, especially for complex molecules or when stereochemistry is a factor. |
Conclusion: An Integrated and Validated Approach
The robust characterization of quinazoline derivatives is paramount for their successful development as therapeutic agents. No single technique is sufficient; rather, a combination of NMR, mass spectrometry, HPLC, and FT-IR is required to build a comprehensive and validated structural assignment. When possible, single crystal X-ray crystallography provides the ultimate confirmation. By understanding the strengths and applications of each of these analytical techniques, researchers can confidently and accurately elucidate the structures of novel quinazoline derivatives, paving the way for the discovery of new and effective medicines.
References
- Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. (n.d.). Google Scholar.
-
Al-Suwaidan, I. A., et al. (2018). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Molecules, 23(10), 2641. [Link]
-
Gong, Y., et al. (2015). Quinazoline derivatives: synthesis and bioactivities. Future Medicinal Chemistry, 7(16), 2147-2166. [Link]
-
Aghabalaei, M., et al. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. Scientific Reports, 12(1), 20092. [Link]
-
El-Sayed, M. A., et al. (2026). In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics. Molecules, 31(1), 1. [Link]
-
Safavi, M., et al. (2013). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. DARU Journal of Pharmaceutical Sciences, 21(1), 36. [Link]
-
El-Faham, A., et al. (2021). Synthesis, X-ray Structure, Hirshfeld, DFT and Biological Studies on a Quinazolinone-Nitrate Complex. Molecules, 26(16), 4945. [Link]
-
El-Hashash, M. A., et al. (2021). Synthesis, Characterization, Antibacterial Evaluation, and Molecular Docking of New Quinazolinone-Based Derivatives. Polycyclic Aromatic Compounds, 41(5), 1083-1099. [Link]
-
Structures of some important quinazoline derivatives and atom numbering of compound 1. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Bouyahyaoui, A., et al. (2022). Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. Molecules, 27(15), 4994. [Link]
-
Determination of the Stabilities of New Quinazoline Derivatives by HPLC. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
- Synthesis, Characterization and X-ray Structure of 4-Phenylamino Quinazoline Derivatives. (n.d.). Google Scholar.
Sources
- 1. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 4. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthesis, X-ray Structure, Hirshfeld, DFT and Biological Studies on a Quinazolinone-Nitrate Complex [mdpi.com]
- 8. Synthesis, Characterization and X-ray Structure of 4-Phenylamino Quinazoline Derivatives [sioc-journal.cn]
Navigating the Labyrinth of Isomers: A Comparative Guide to the 13C NMR Spectral Analysis of 2,7-Dichloroquinazolin-4-amine
For researchers and professionals in drug development, the unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of progress. Among the myriad of analytical techniques available, 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful tool for mapping the carbon framework of a molecule. This guide provides an in-depth analysis of the expected 13C NMR spectral data for 2,7-dichloroquinazolin-4-amine, a compound of interest in medicinal chemistry. In the absence of direct experimental data in publicly available literature, this guide employs a predictive and comparative approach, leveraging established principles of NMR spectroscopy and data from structurally analogous compounds to forecast the chemical shifts of the target molecule. This methodology not only offers a robust framework for the analysis of this specific quinazoline derivative but also serves as a practical guide for the structural characterization of other novel nitrogen-containing heterocycles.
The Quinazoline Scaffold: A Privileged Structure in Medicinal Chemistry
Quinazoline derivatives are a class of heterocyclic compounds that feature prominently in a wide array of biologically active molecules, including anticancer, antimicrobial, and antiviral agents.[1] The specific substitution pattern on the quinazoline ring system dictates its pharmacological activity, making precise structural verification paramount. The introduction of chloro- and amino-substituents, as in this compound, is expected to significantly modulate the electronic environment of the carbon atoms, leading to a unique 13C NMR fingerprint.
Predictive Analysis of 13C NMR Chemical Shifts for this compound
The prediction of 13C NMR chemical shifts is grounded in the understanding of substituent effects on the electron density around each carbon atom. The chemical shift values are influenced by inductive effects, resonance effects, and the anisotropic effects of nearby functional groups. For aromatic and heterocyclic systems, these effects can be reasonably estimated by considering the contributions of individual substituents.
In this compound, we anticipate the following trends in the 13C NMR spectrum:
-
Carbons bearing chloro-substituents (C-2 and C-7): The electronegative chlorine atoms will exert a strong deshielding effect, causing the attached carbons to resonate at a downfield (higher ppm) chemical shift.
-
Carbon bearing the amino-substituent (C-4): The amino group is an electron-donating group through resonance, which should lead to a shielding effect, shifting the C-4 signal upfield (lower ppm) compared to an unsubstituted quinazoline.
-
Quaternary carbons (C-4, C-8a, and C-4a): These carbons, lacking directly attached protons, are expected to exhibit weaker signals in a standard proton-decoupled 13C NMR spectrum due to the absence of the Nuclear Overhauser Effect (NOE) enhancement.[2]
-
Aromatic carbons of the benzene ring (C-5, C-6, and C-8): The chemical shifts of these carbons will be influenced by the positions of the chloro- and amino-substituents.
Based on these principles and by drawing comparisons with known quinazoline derivatives, a predicted 13C NMR data set for this compound is presented in Table 1.
Comparative Spectral Data: Unveiling Substituent Effects
To substantiate our predictions, it is instructive to compare the expected chemical shifts with experimentally determined data for structurally related compounds. Table 1 provides a comparative analysis of the predicted data for this compound against the experimental data for quinoline and various substituted quinazolines.
Table 1: Comparison of Predicted and Experimental 13C NMR Chemical Shifts (ppm) in CDCl3
| Carbon | Predicted this compound | Quinoline[3] | 2-Phenylquinazoline[4] | 2-(4-chlorophenyl)quinazoline[4] |
| C-2 | ~160 | 150.3 | 161.0 | 160.0 |
| C-4 | ~155 | 135.8 | 160.5 | 160.5 |
| C-4a | ~122 | 128.2 | 123.6 | 123.5 |
| C-5 | ~128 | 129.4 | 127.1 | 127.1 |
| C-6 | ~127 | 126.5 | 127.2 | 127.5 |
| C-7 | ~138 | 129.4 | 128.6 | 128.6 |
| C-8 | ~118 | 127.7 | 128.6 | 128.8 |
| C-8a | ~150 | 148.3 | 150.7 | 150.7 |
Note: The predicted values for this compound are estimations based on substituent effects and may vary from experimental values.
The comparison highlights how the introduction of different substituents influences the chemical shifts. For instance, the presence of a phenyl group at the C-2 position in 2-phenylquinazoline results in a significant downfield shift for C-2 compared to quinoline.[4] Similarly, the chloro-substituent in 2-(4-chlorophenyl)quinazoline subtly alters the electronic environment of the quinazoline core.[4] These comparisons provide a valuable reference for interpreting the eventual experimental spectrum of this compound.
Experimental Protocol for 13C NMR Data Acquisition
To empirically validate the predicted chemical shifts, a rigorous experimental protocol is essential. The following outlines a standard procedure for acquiring a high-quality 13C NMR spectrum of this compound.
Diagram 1: Experimental Workflow for 13C NMR Analysis
Caption: A streamlined workflow for the acquisition and analysis of 13C NMR data.
Detailed Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of high-purity this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6), in a clean, dry vial.[5] The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[6]
-
Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal standard for chemical shift referencing (δ = 0.00 ppm).[5]
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Spectrometer Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
-
Set up a standard proton-decoupled 13C NMR experiment. Typical acquisition parameters on a 400 or 500 MHz spectrometer would include a spectral width of approximately 250 ppm, a 30-degree pulse angle, and a relaxation delay of 2 seconds.
-
Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio. For quaternary carbons, a larger number of scans may be necessary.
-
-
Data Processing and Interpretation:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Perform phasing and baseline correction to ensure accurate peak representation.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the peaks and identify their chemical shifts.
-
Assign the observed signals to the corresponding carbon atoms in the this compound molecule based on the predicted values, substituent effects, and, if necessary, advanced 2D NMR experiments such as HSQC and HMBC.
-
Conclusion
References
-
TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. [Link]
-
The Royal Society of Chemistry. Visible light-mediated synthesis of quinazolinones from benzyl bromides and 2-aminobenzamides without using any photocatalyst or additive - Supporting Information. [Link]
-
Doc Brown's Chemistry. Introductory note on the 13C NMR spectrum of 1,2-dichloroethane. [Link]
-
Oregon State University. 13C NMR Chemical Shift. [Link]
-
National Institutes of Health. 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. [Link]
-
The Royal Society of Chemistry. Supramolecular catalysis of cucurbit[4]uril for the synthesis of quinazolines in water - Supporting Information. [Link]
-
Semantic Scholar. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. [Link]
-
Instituto Politécnico de Bragança. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]
-
National Institutes of Health. Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. [Link]
-
SciSpace. Novel 4-aminoquinazoline derivatives as new leads for anticancer drug discovery. [Link]
-
ResearchGate. 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). [Link]
-
ACS Publications. Solid-Phase Synthesis of 2,4-Diaminoquinazoline Libraries. [Link]
-
ACS Publications. Single-Scan Heteronuclear 13C–15N J-Coupling NMR Observations Enhanced by Dissolution Dynamic Nuclear Polarization. [Link]
-
The Royal Society of Chemistry. A convenient synthesis of quinoline fused triazolo-azepine/oxepine derivatives through Pd-catalyzed CH functionalisation of triazoles. [Link]
-
ACS Publications. Attached Nitrogen Test by 13C–14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. [Link]
-
MDPI. Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. [Link]
-
Journal of Magnetic Resonance (1969). 13C NMR of N-heterocycles. Conformation OF phenothiazines and 2,3-diazaphenothiazines. [Link]
-
Beilstein Journals. Supporting Information for Synthesis of dihydroquinazolines from 2-aminobenzylamine: N -aryl derivatives with electron. [Link]
-
ACG Publications. An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. [Link]
Sources
- 1. Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. Quinoline(91-22-5) 13C NMR spectrum [chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. 13C nmr spectrum of 1,2-dichloroethane C2H4Cl2 CH2ClCH2Cl analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1,2-dichloroethane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to the Analytical Characterization of 2,7-Dichloroquinazolin-4-amine: Spotlight on FT-IR Spectroscopy
In the landscape of modern drug discovery and development, the precise and unambiguous characterization of novel chemical entities is a cornerstone of scientific rigor. For researchers and professionals in this field, selecting the most effective analytical techniques is paramount. This guide provides an in-depth analysis of Fourier-Transform Infrared (FT-IR) spectroscopy for the structural elucidation of 2,7-dichloroquinazolin-4-amine, a heterocyclic compound of interest in medicinal chemistry. Furthermore, we will objectively compare the insights derived from FT-IR with those from other key analytical methods, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), providing a holistic view of its analytical profile.
The Central Role of this compound
Quinazoline derivatives are a well-established class of compounds with a broad spectrum of biological activities, making them privileged scaffolds in drug design. This compound, with its distinct substitution pattern, presents a unique analytical challenge. The strategic placement of chloro- and amino- functional groups on the quinazoline core dictates its chemical reactivity and potential biological targets. Accurate structural confirmation is therefore the first critical step in its journey from a laboratory curiosity to a potential therapeutic agent.
FT-IR Spectroscopy: A First Line of Structural Inquiry
FT-IR spectroscopy serves as a rapid, non-destructive, and highly informative tool for identifying the functional groups present in a molecule. The principle lies in the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of chemical bonds. For a molecule like this compound, the FT-IR spectrum provides a unique fingerprint, revealing the presence of its key structural motifs.
Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum
A robust and reproducible FT-IR analysis begins with meticulous sample preparation and data acquisition.
-
Sample Preparation (Attenuated Total Reflectance - ATR) :
-
Ensure the ATR crystal (typically diamond or germanium) is impeccably clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Acquire a background spectrum of the clean, empty ATR crystal. This is crucial for correcting for atmospheric and instrumental interferences.
-
Place a small amount of the solid this compound sample onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply consistent pressure using the ATR accessory's pressure clamp to ensure intimate contact between the sample and the crystal.
-
Collect the sample spectrum. A typical acquisition involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing :
-
The acquired sample spectrum is ratioed against the background spectrum to generate the final absorbance spectrum.
-
Perform a baseline correction to account for any sloping baselines.
-
If necessary, ATR correction algorithms can be applied to account for the wavelength-dependent depth of penetration of the IR beam.
-
Interpreting the FT-IR Spectrum of this compound
While an experimental spectrum for this specific molecule is not publicly available, we can predict its key absorption bands with a high degree of confidence based on the analysis of closely related compounds and established correlation tables.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Interpretation |
| N-H Stretching | 3450 - 3300 (two bands) | Asymmetric and symmetric stretching of the primary amine (-NH₂) group. The presence of two distinct bands is characteristic of a primary amine. |
| Aromatic C-H Stretching | 3100 - 3000 | Stretching vibrations of the C-H bonds on the quinazoline ring system. |
| C=N Stretching | 1640 - 1620 | Characteristic stretching vibration of the carbon-nitrogen double bonds within the quinazoline ring. |
| Aromatic C=C Stretching | 1600 - 1450 | Multiple bands corresponding to the stretching vibrations of the carbon-carbon double bonds in the aromatic rings. |
| N-H Bending (Scissoring) | 1650 - 1580 | In-plane bending vibration of the primary amine group. This peak can sometimes overlap with the C=N stretching region. |
| C-N Stretching | 1350 - 1250 | Stretching vibration of the bond between the aromatic ring and the amino group. |
| C-Cl Stretching | 800 - 600 | Stretching vibrations of the carbon-chlorine bonds. The exact position can be influenced by the substitution pattern on the aromatic ring. |
A Comparative Analysis: FT-IR in the Context of Other Techniques
While FT-IR is invaluable for functional group identification, a comprehensive structural elucidation necessitates a multi-technique approach.
| Analytical Technique | Information Provided for this compound | Advantages | Limitations |
| FT-IR Spectroscopy | - Presence of primary amine (-NH₂) and aromatic rings. - Confirmation of the quinazoline core (C=N, C=C). - Indication of C-Cl bonds. | - Rapid and non-destructive. - Excellent for functional group identification. - Relatively low cost and easy to operate. | - Does not provide detailed connectivity information. - Ambiguity in the "fingerprint" region. - Not ideal for determining stereochemistry or isomeric purity. |
| NMR Spectroscopy (¹H & ¹³C) | - Precise number and environment of protons and carbons. - Connectivity through spin-spin coupling (¹H NMR). - Unambiguous assignment of the substitution pattern. | - Provides the most detailed structural information. - Essential for differentiating isomers. - Quantitative capabilities. | - Requires larger sample amounts. - Longer acquisition times. - More expensive instrumentation and requires deuterated solvents. |
| Mass Spectrometry (MS) | - Accurate molecular weight and elemental composition. - Fragmentation patterns provide structural clues. | - Extremely high sensitivity. - Can be coupled with chromatographic techniques for mixture analysis. - High-resolution MS provides exact mass. | - Isomers may have identical molecular weights. - Fragmentation can be complex to interpret. - Does not directly provide information on functional groups. |
Visualizing the Analytical Workflow
The following diagram illustrates a logical workflow for the comprehensive characterization of this compound, highlighting the complementary nature of the discussed techniques.
Caption: A typical workflow for the structural characterization of a novel compound.
Conclusion
The analytical characterization of this compound is a multi-faceted process where each technique provides a unique and essential piece of the structural puzzle. FT-IR spectroscopy stands out as an indispensable first step, offering a rapid and reliable assessment of the key functional groups present in the molecule. However, for an unequivocal structural assignment, the insights from FT-IR must be integrated with the detailed connectivity information from NMR spectroscopy and the precise mass determination from mass spectrometry. By understanding the strengths and limitations of each method, researchers and drug development professionals can devise an efficient and effective analytical strategy, ensuring the scientific integrity of their work and accelerating the journey of promising molecules from the bench to potential clinical applications.
References
-
PubChem . National Center for Biotechnology Information. Retrieved from [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Quinoline vs. Quinazoline Scaffolds: A Comparative Guide to Antiprotozoal Activity
<_ _>
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Legacy of Nitrogen Heterocycles in Antiprotozoal Drug Discovery
Protozoan infections, including malaria, leishmaniasis, and trypanosomiasis, continue to pose a significant global health burden. The relentless evolution of drug resistance necessitates a continuous search for novel and effective therapeutic agents. Within the vast landscape of medicinal chemistry, nitrogen-containing heterocyclic compounds have historically proven to be a fertile ground for the discovery of potent antiprotozoal drugs.[1][2] Among these, the quinoline and quinazoline scaffolds have emerged as privileged structures, forming the backbone of numerous clinically used and investigational drugs.[3][4][5][6]
This guide provides a comparative analysis of the antiprotozoal activity of quinoline and quinazoline scaffolds. We will delve into their mechanisms of action, explore structure-activity relationships, and present key experimental data to inform and guide future drug discovery efforts in this critical therapeutic area.
Core Structures: A Tale of Two Fused Rings
At their core, both quinoline and quinazoline are bicyclic aromatic compounds, consisting of a benzene ring fused to a pyridine or pyrimidine ring, respectively. This seemingly subtle difference in the six-membered heterocyclic ring imparts distinct electronic and steric properties, which in turn influence their biological activity.
Figure 1. Core chemical structures of Quinoline and Quinazoline.
Comparative Antiprotozoal Efficacy: A Parasite-by-Parasite Analysis
The choice between a quinoline and a quinazoline scaffold is often dictated by the target protozoan parasite. While both have demonstrated broad-spectrum activity, certain parasites exhibit greater susceptibility to one scaffold over the other.
Malaria (Plasmodium spp.)
The quinoline scaffold holds a storied history in the fight against malaria, with quinine, isolated from the cinchona bark, being one of the first effective treatments.[7] Its synthetic derivatives, such as chloroquine and mefloquine, have been mainstays of antimalarial chemotherapy for decades.[8] The primary mechanism of action for many quinoline antimalarials involves the inhibition of hemozoin formation in the parasite's food vacuole.[8][9] The parasite digests hemoglobin, releasing toxic heme. To protect itself, the parasite polymerizes heme into an inert crystalline substance called hemozoin. Quinolines are thought to interfere with this detoxification process, leading to a buildup of toxic heme and subsequent parasite death.[8][9]
Quinazoline derivatives have also emerged as a promising class of antimalarial agents.[10] A high-throughput screen identified quinazolinone-2-carboxamides as a novel antimalarial scaffold.[10] Structure-activity relationship (SAR) studies have shown that substitutions at various positions on the quinazoline ring can significantly modulate their antiplasmodial activity.[10]
| Scaffold | Compound Class | Target Organism | IC50 (µM) | Reference |
| Quinoline | Chloroquine | P. falciparum (CQ-sensitive) | ~0.01-0.02 | [11] |
| Quinoline | Mefloquine | P. falciparum (CQ-resistant) | ~0.02-0.04 | [8] |
| Quinoline | 7-chloroquinolinyl nopoyl ester | P. falciparum (MDR) | 0.164 | [7] |
| Quinazoline | Quinazolinone-2-carboxamide (19f) | P. falciparum (resistant strains) | Potent inhibitor | [10] |
Table 1. Comparative in vitro antiplasmodial activity of representative quinoline and quinazoline derivatives.
Leishmaniasis (Leishmania spp.)
Both quinoline and quinazoline derivatives have demonstrated significant antileishmanial activity.[12][13] For quinazolines, N2,N4-disubstituted quinazoline-2,4-diamines have been identified as a promising series of compounds against both Leishmania donovani and Leishmania amazonensis.[12] SAR studies on quinazolinone derivatives have indicated that substitutions at the C-2 and C-3 positions are crucial for their leishmanicidal activity.[14] Specifically, the presence of a substituted phenyl moiety at the C-3 position has been shown to be beneficial.[14]
Quinoline derivatives have also been extensively investigated for their antileishmanial properties.[13] For instance, quinoline derivatives containing phosphine oxide groups have shown significant activity against both promastigote and intracellular amastigote forms of Leishmania.[13]
| Scaffold | Compound Class | Target Organism | IC50 (µM) | Reference |
| Quinazoline | N2,N4-disubstituted quinazoline-2,4-diamine (23) | L. donovani (amastigotes) | Single-digit µM | [12] |
| Quinazoline | 2,3-disubstituted-4(3H)-quinazolinone | L. major (promastigotes) | 48.91 µg/mL | [14] |
| Quinoline | Quinoline with phosphine oxide (59) | Leishmania (amastigotes) | 1.39 | [13] |
Table 2. Comparative in vitro antileishmanial activity of representative quinoline and quinazoline derivatives.
Trypanosomiasis (Trypanosoma spp.)
The development of new drugs against Trypanosoma species, the causative agents of Chagas disease and African sleeping sickness, is a high priority. Both quinoline and quinazoline scaffolds have been explored in this context. While specific comparative data is less abundant than for malaria and leishmaniasis, the broad-spectrum nature of these scaffolds suggests their potential.
Mechanisms of Action: Diverse Molecular Targets
The antiprotozoal activity of quinoline and quinazoline derivatives is not limited to a single mechanism. Their versatility allows them to interact with various molecular targets within the parasite.
Quinoline Scaffold:
-
Inhibition of Hemozoin Formation: As discussed for malaria, this is a key mechanism for many quinoline antimalarials.[8][9]
-
DNA Intercalation and Topoisomerase Inhibition: Some quinoline derivatives can intercalate into parasitic DNA, interfering with replication and transcription.
-
Inhibition of Other Parasitic Enzymes: Quinolines can inhibit various other essential enzymes in protozoa.
Quinazoline Scaffold:
-
Enzyme Inhibition: Quinazoline derivatives are known to inhibit a wide range of enzymes, including dihydrofolate reductase (DHFR), thymidylate synthase, and various kinases.[15]
-
Tubulin Polymerization Inhibition: Some quinazolinones have been shown to inhibit tubulin polymerization, a critical process for cell division.[16]
-
Inhibition of DNA Repair Systems: Certain quinazoline derivatives can inhibit DNA repair enzymes, leading to the accumulation of DNA damage and cell death.[15]
Figure 2. Diverse mechanisms of antiprotozoal action for quinoline and quinazoline scaffolds.
Structure-Activity Relationships (SAR): Fine-Tuning for Potency
The biological activity of both quinoline and quinazoline scaffolds can be significantly modulated by the nature and position of substituents on the core ring system.
Quinoline SAR:
-
Position 7: The presence of a chlorine atom at the 7-position of the quinoline ring is often crucial for antiplasmodial activity, as seen in chloroquine.[7]
-
Side Chain: The nature of the side chain at the 4-position is critical for activity and influences physicochemical properties like lipophilicity and basicity, which affect drug accumulation in the parasite's acidic food vacuole.
-
Hybrid Molecules: Molecular hybridization, combining the quinoline scaffold with other pharmacophores, has been a successful strategy to overcome drug resistance.[7]
Quinazoline SAR:
-
Positions 2 and 3: Substituents at the 2 and 3-positions of the quinazolinone ring are key for modulating antimicrobial and antiprotozoal activities.[15] The presence of a substituted aromatic ring at position 3 and a methyl or thiol group at position 2 are often essential.[15]
-
Position 4: Amine or substituted amines at the 4-position can enhance antimicrobial properties.[15]
-
Positions 6 and 8: The introduction of halogen atoms at the 6 and 8-positions can improve antimicrobial activity.[15]
Experimental Protocols: In Vitro Antiprotozoal Assays
The in vitro evaluation of antiprotozoal activity is a critical step in the drug discovery pipeline. Here, we provide step-by-step methodologies for two commonly used assays.
SYBR Green I-based Fluorescence Assay for P. falciparum
This assay measures the proliferation of malaria parasites by quantifying their DNA content using the fluorescent dye SYBR Green I.[17][18][19]
Methodology:
-
Parasite Culture: Maintain asynchronous cultures of P. falciparum in human erythrocytes (O+) at 2% hematocrit in RPMI-1640 medium supplemented with 25 mM HEPES, 2 mM L-glutamine, 50 µg/mL gentamicin, and 0.5% Albumax II. Incubate at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Drug Plate Preparation: Serially dilute the test compounds in a 96-well microtiter plate.
-
Assay Initiation: Add synchronized ring-stage parasites (1% parasitemia, 2% hematocrit) to each well.
-
Incubation: Incubate the plates for 72 hours under the same conditions as the parasite culture.
-
Lysis and Staining: Add lysis buffer containing SYBR Green I to each well.
-
Fluorescence Measurement: Read the fluorescence intensity using a microplate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite growth inhibition against the log of the drug concentration.
Figure 3. Workflow for the SYBR Green I-based antiplasmodial assay.
Resazurin-based Assay for Trypanosoma and Leishmania
This colorimetric/fluorometric assay assesses cell viability based on the reduction of the blue, non-fluorescent dye resazurin to the pink, highly fluorescent resorufin by metabolically active cells.[20][21][22][23]
Methodology:
-
Parasite Culture: Culture Trypanosoma or Leishmania promastigotes in appropriate media (e.g., SDM-79 for T. brucei, M199 for L. donovani) to the mid-logarithmic phase.
-
Drug Plate Preparation: Prepare serial dilutions of the test compounds in a 96-well plate.
-
Assay Initiation: Add a suspension of parasites to each well.
-
Incubation: Incubate the plates for 48-72 hours at the appropriate temperature (e.g., 37°C for T. brucei, 26°C for Leishmania promastigotes).
-
Resazurin Addition: Add resazurin solution to each well and incubate for a further 4-24 hours.
-
Signal Measurement: Measure the fluorescence (Ex: ~560 nm, Em: ~590 nm) or absorbance (~570 nm) using a microplate reader.
-
Data Analysis: Determine the IC50 values from the dose-response curves.
Conclusion: A Continued Role in Antiprotozoal Drug Discovery
Both quinoline and quinazoline scaffolds have proven to be exceptionally versatile and fruitful starting points for the development of novel antiprotozoal agents.[24][25][26][27] The choice between these two scaffolds is often nuanced, depending on the target parasite and the desired mechanism of action. Quinolines have a long and successful history, particularly in antimalarial therapy, with a well-established mechanism of action for many of its derivatives.[8][9][11] Quinazolines, on the other hand, offer a broader range of potential molecular targets due to their ability to be readily functionalized at multiple positions, leading to diverse pharmacological activities.[6][15][28][29][30]
Future research should continue to explore the vast chemical space around these privileged scaffolds. The use of modern drug design strategies, such as molecular hybridization, fragment-based drug design, and computational modeling, will be instrumental in developing next-generation antiprotozoal drugs based on quinoline and quinazoline cores with improved efficacy, selectivity, and resistance profiles.
References
- Al-Suwaidan, I. A., et al. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Cellular and Molecular Biology, 62(9), 99-110.
- Bhardwaj, V., et al. (2024). A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. ChemistryOpen, 13(3), e202400439.
- Singh, K., et al. (2021). Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. Journal of Medicinal Chemistry, 64(17), 13086-13105.
- Jain, N., et al. (2023). An Explicative Review on the Progress of Quinazoline Scaffold as Bioactive Agents in the Past Decade. Medicinal Chemistry, 19(3), 211-245.
- Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance. International Journal for Parasitology, 28(11), 1673-1680.
- WorldWide Antimalarial Resistance Network. (n.d.). P.falciparum drug sensitivity assay using SYBR® Green I V1.0.
- Fathuddin, M. M. (2023). Assessment of the in vitro trypanocidal activity. protocols.io.
- Al-Salama, Z. T., et al. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 28(14), 5483.
- Singh, R., et al. (2023). Quinoline Derivatives as Promising Scaffolds for Antitubercular Activity: A Comprehensive Review. Current Drug Targets, 24(11), 934-954.
- Jain, P., et al. (2014). Antileishmanial Activity of a Series of N2,N4-Disubstituted Quinazoline-2,4-diamines. Journal of Medicinal Chemistry, 57(10), 4245-4257.
- Kaur, N., et al. (2023). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. Future Journal of Pharmaceutical Sciences, 9(1), 1-24.
- Adan, A., et al. (2024). Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. Methods and Protocols, 7(6), 101.
- Jain, N., et al. (2023). An Explicative Review on the Progress of Quinazoline Scaffold as Bioactive Agents in the Past Decade. Medicinal Chemistry, 19(3), 211-245.
- Zhou, Y., et al. (2018). Biologically active quinoline and quinazoline alkaloids part I. Medicinal Research Reviews, 38(3), 775-828.
- Kumar, A., et al. (2022). Synthesis, biological evaluation, Structure - Activity relationship studies of quinoline-imidazole derivatives as potent antimalarial agents. Malaria World Journal, 13(1), 1-20.
- Zhou, Y., et al. (2018). Biologically active quinoline and quinazoline alkaloids part I. Medicinal Research Reviews, 38(3), 775-828.
- Somsak, V. (2016). Whole-Cell SYBR Green I Assay for Antimalarial Activity Assessment. Journal of Scientific and Medical Research, 1(1), 103.
- Sharma, P., & Kumar, A. (2024). Chemistry and Pharmacology of Quinazoline Scaffolds-a review.
- de Oliveira, C. B., et al. (2025).
- Al-Amiery, A. A., et al. (2024). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Egyptian Journal of Chemistry.
- Kumar, A., et al. (2021). Quinoline: A Promising Scaffold in Recent Antiprotozoal Drug Discovery.
- Combrinck, J. M., et al. (2019). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. Proceedings of the National Academy of Sciences, 116(46), 22946-22952.
- Hernandez-Santoyo, A., et al. (2024). Expanding the antiprotozoal activity and the mechanism of action of n-butyl and iso-butyl ester of quinoxaline-1,4-di-N-oxide derivatives against Giardia lamblia, Trichomonas vaginalis, and Entamoeba histolytica. An in vitro and in silico approach. Parasitology Research, 123(1), 1-13.
- Ouattara, Z. L., et al. (2020). In vitro trypanocidal activity of extracts and compounds isolated from Vitellaria paradoxa. Journal of Ethnopharmacology, 258, 112920.
- Creative Bioarray. (n.d.). Resazurin Assay Protocol.
- Smilkstein, M., et al. (2004). The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples. The American Journal of Tropical Medicine and Hygiene, 70(4), 382-385.
- de Melo, G. D. C., et al. (2021). Evolution of the Quinoline Scaffold for the Treatment of Leishmaniasis: A Structural Perspective. Molecules, 26(16), 4930.
- Kumar, A., et al. (2023). Exploring Quinazoline as a Scaffold for Developing Novel Therapeutics in Alzheimer's Disease. Molecules, 28(13), 5122.
- Zhou, Y., et al. (2018). Biologically Active Quinoline and Quinazoline Alkaloids Part II. Medicinal Research Reviews, 38(3), 829-875.
- Singh, A., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 15(35), 24158-24180.
- Kaur, N., et al. (2024). A Review on Biological Activity of Quinoline-based Hybrids. Current Organic Synthesis, 21(8), 948-969.
- Bollikolla, H. B., et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. South African Journal of Chemistry, 78, 1-28.
- Somsak, V. (2016). Whole-Cell SYBR Green I Assay for Antimalarial Activity Assessment. RUN - UNL Repository.
- Diab, T., et al. (2023). Structure–activity relationships (SAR) of quinoline antimalarial agents.
- Labbox. (n.d.). Resazurin Cell Viability Assay.
- Egan, T. J. (1992). The mechanism of action of quinolines and related anti-malarial drugs. South African Journal of Science, 88(3), 132-136.
- Khan, I., et al. (2025). Synthesis and antileishmanial and antimicrobial activities of some 2,3-disubstituted 3H-quinazolin-4-ones.
- Fathuddin, M. M. (2023). Assessment of the in vitro trypanocidal activity v1.
- Rampin, A., et al. (2023). Standard Operating Procedure to Optimize Resazurin-Based Viability Assays. Methods and Protocols, 6(5), 89.
- Kaur, N., et al. (2020). Recent update on antibacterial and antifungal activity of quinoline scaffolds. Archiv der Pharmazie, 353(12), e2000241.
- BenchChem. (2025). Application Notes and Protocols for In Vitro Antimalarial Assays.
- Sharma, M., et al. (2014). A Brief History of Quinoline as Antimalarial Agents. International Journal of Pharmaceutical Sciences Review and Research, 24(2), 11-19.
- El-Azab, A. S., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 27(19), 6524.
- de Kock, C., et al. (2021). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Molecules, 26(17), 5296.
- Bustamante, J. M., et al. (2014). In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds. PLOS Neglected Tropical Diseases, 8(7), e2969.
- El-Sayed, S. A., et al. (2020). Thymus vulgaris, Mentha piperita and Elettaria cardamomum against Trypanosoma evansi in vitro and in an animal model with new insights for the treatment of trypanosomosis. Parasite, 27, 61.
Sources
- 1. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biologically Active Quinoline and Quinazoline Alkaloids Part II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Quinoline Derivatives as Promising Scaffolds for Antitubercular Activity: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Explicative Review on the Progress of Quinazoline Scaffold as Bioactive Agents in the Past Decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.co.za [journals.co.za]
- 10. pubs.acs.org [pubs.acs.org]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. Antileishmanial Activity of a Series of N2,N4-Disubstituted Quinazoline-2,4-diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evolution of the Quinoline Scaffold for the Treatment of Leishmaniasis: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. iddo.org [iddo.org]
- 18. Whole-Cell SYBR Green I Assay for Antimalarial Activity Assessment [jscimedcentral.com]
- 19. The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. labbox.es [labbox.es]
- 23. mdpi.com [mdpi.com]
- 24. scispace.com [scispace.com]
- 25. researchgate.net [researchgate.net]
- 26. eurekaselect.com [eurekaselect.com]
- 27. Recent update on antibacterial and antifungal activity of quinoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
- 30. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]
Safety Operating Guide
Navigating the Disposal of 2,7-Dichloroquinazolin-4-amine: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step framework for the safe disposal of 2,7-dichloroquinazolin-4-amine, a chlorinated quinazoline derivative. By understanding the chemical's characteristics and the principles of hazardous waste management, you can ensure the safety of your team and the protection of our environment.
Understanding the Hazard Profile of this compound
Key Anticipated Hazards:
-
Irritant: Likely to cause irritation to the skin, eyes, and respiratory tract.[1][2][3]
-
Harmful if Swallowed or Inhaled: Ingestion or inhalation of dust particles may be harmful.[1][4]
-
Environmental Hazard: Chlorinated organic compounds can be persistent in the environment and toxic to aquatic life.[4][5]
Given these potential hazards, it is imperative to treat this compound as a hazardous chemical and manage its waste accordingly. Amine-containing waste is generally considered hazardous and must be handled by licensed professionals.[6]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound in any capacity, including preparation for disposal, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact and absorption.[2][7] |
| Eye Protection | Chemical safety goggles or a face shield. | To protect eyes from dust particles and potential splashes.[1][2][7] |
| Lab Coat | Standard laboratory coat. | To protect skin and clothing from contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood. | To minimize inhalation of dust particles.[1][7] |
Step-by-Step Disposal Protocol for this compound
The recommended disposal method for chlorinated heterocyclic compounds like this compound is high-temperature incineration by a licensed hazardous waste disposal facility.[3][7][8]
Experimental Protocol: Preparing this compound Waste for Disposal
-
Segregation:
-
Isolate all waste materials contaminated with this compound, including unused product, contaminated labware (e.g., filter paper, weighing boats), and spill cleanup materials.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department and the waste disposal vendor.[7]
-
-
Containerization:
-
Place the solid waste into a clearly labeled, sealable, and chemically compatible container. A high-density polyethylene (HDPE) or glass container is generally suitable.
-
The container must be in good condition with no leaks or cracks.
-
-
Labeling:
-
Label the waste container clearly and accurately. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate quantity of waste.
-
The date of accumulation.
-
The name of the generating researcher and laboratory.
-
-
-
Storage:
-
Store the sealed and labeled waste container in a designated hazardous waste accumulation area.
-
This area should be secure, well-ventilated, and away from incompatible materials.[2]
-
-
Arranging for Pickup and Disposal:
-
Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for pickup.
-
Provide them with a detailed inventory of the waste.
-
Spill Management: A Rapid and Safe Response
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
Experimental Protocol: Small Spill Cleanup
-
Evacuate and Secure: Alert others in the immediate area and restrict access.
-
Ventilate: Ensure adequate ventilation to disperse any airborne dust.
-
Don PPE: Wear the appropriate PPE as outlined in the table above.
-
Containment: Gently cover the spill with an absorbent material, such as vermiculite or sand, to prevent the dust from becoming airborne.
-
Collection: Carefully sweep or vacuum the absorbed material into a designated hazardous waste container.[1] Avoid actions that could generate more dust.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Label and Store: Properly label and store the waste container for disposal.
For large spills, evacuate the area immediately and contact your institution's emergency response team.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision-making workflow for the safe disposal of this compound waste.
Conclusion: A Commitment to Safety and Compliance
The responsible disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By adhering to the procedures outlined in this guide, researchers can minimize risks and ensure compliance with regulatory requirements. Always consult your institution's specific guidelines and a licensed hazardous waste disposal professional for guidance tailored to your location and circumstances.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,4-Dichloro-6,7-dimethoxyquinazoline, 97%. Retrieved from [Link]
- Drexel Chemical Company. (2018). Safety Data Sheet Drexel DE-AMINE 4. Retrieved from Kern County Agriculture Department website.
-
Greenbook. (2015). Safety Data Sheet - Defy Amine 4. Retrieved from [Link]
- Salim, S. R. S. (2021). Treatment of amine wastes generated in industrial processes. IOP Conference Series: Materials Science and Engineering, 1092, 012051.
-
U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from [Link]
- Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from Emory University Department of Chemistry website.
-
CDMS. (2017). 2,4-D Amine 4 Safety Data Sheet. Retrieved from [Link]
-
Bellona Foundation. (2009). Amines Used in CO2 Capture - Health and Environmental Impacts. Retrieved from [Link]
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. assets.greenbook.net [assets.greenbook.net]
- 5. kernred.co.kern.ca.us [kernred.co.kern.ca.us]
- 6. bellona.org [bellona.org]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Comprehensive Safety & Handling Guide: 2,7-Dichloroquinazolin-4-amine
This guide provides essential safety and logistical information for the handling and disposal of 2,7-Dichloroquinazolin-4-amine. As a trusted partner in your research and development endeavors, we are committed to providing value beyond the product itself by ensuring you have the critical information needed to maintain a safe laboratory environment. This document is intended for researchers, scientists, and drug development professionals.
Hazard Identification and Risk Assessment
Before handling this compound, a thorough risk assessment is crucial. Based on analogous compounds, the primary hazards are:
-
Skin Irritation: Direct contact may cause redness, itching, and inflammation.[1][2][4]
-
Serious Eye Irritation: Contact with eyes can cause significant irritation and potential damage.[1][2][3]
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[1][3][4]
-
Harmful if Swallowed: Ingestion may lead to adverse health effects.[5][6][7]
Hazard Summary Table:
| Hazard Statement | Classification | Precautionary Measures |
| Causes skin irritation | Skin Corrosion/Irritation Category 2 | Wear protective gloves and clothing. Wash hands thoroughly after handling.[2][3] |
| Causes serious eye irritation | Serious Eye Damage/Eye Irritation Category 2 | Wear eye and face protection.[2][3] |
| May cause respiratory irritation | Specific target organ toxicity (single exposure) Category 3 | Avoid breathing dust. Use only in a well-ventilated area.[1][3] |
| Harmful if swallowed | Acute toxicity - oral Category 4 | Do not eat, drink or smoke when using this product. Rinse mouth if swallowed.[6][7] |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to minimize exposure. The selection of appropriate PPE should be based on the specific task being performed.
PPE Selection Workflow:
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
